molecular formula C9H7BrN2S2 B1345265 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine CAS No. 90484-42-7

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Cat. No.: B1345265
CAS No.: 90484-42-7
M. Wt: 287.2 g/mol
InChI Key: OZSLQISXRKZGHR-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine is a useful research compound. Its molecular formula is C9H7BrN2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c10-6-1-3-7(4-2-6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSLQISXRKZGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640032
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-42-7
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Biological Activities of 2-Amino-5-Substituted Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of novel therapeutic agents. Among the various classes of thiazole-containing compounds, 2-amino-5-substituted thiazole derivatives have garnered significant attention from the scientific community. This is due to their remarkable and diverse range of biological activities, spanning from anticancer and antimicrobial to anti-inflammatory effects.[1][2][3][4] The amenability of the 2-amino and C5 positions to a wide array of chemical modifications provides a powerful platform for fine-tuning their pharmacological profiles, making them a focal point in the quest for new and effective drugs.[1][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the significant biological activities of 2-amino-5-substituted thiazole derivatives, delve into their mechanisms of action, and offer practical, field-proven experimental protocols for their evaluation. The narrative is structured to not only present established facts but also to explain the causality behind experimental choices, thereby empowering researchers to design and execute their own investigations with confidence.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine, and 2-amino-5-substituted thiazole derivatives have emerged as a highly promising class of compounds.[5][6][7] Their anticancer potential stems from their ability to interact with a variety of molecular targets that are crucial for the growth and survival of cancer cells.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of these derivatives is not monolithic; rather, it is a result of their engagement with multiple cellular pathways. A significant body of research has demonstrated that these compounds can act as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5] For instance, certain derivatives have shown inhibitory activity against tyrosine kinases, which are key players in signal transduction pathways that control cell proliferation, differentiation, and survival.[8] The clinically approved anticancer drug Dasatinib, which contains a 2-aminothiazole core, is a prime example of a multi-targeted kinase inhibitor.[5]

Furthermore, some 2-amino-5-substituted thiazole derivatives have been shown to interfere with the cell cycle, inducing arrest at specific phases, such as the G2/M phase, and subsequently triggering apoptosis (programmed cell death).[9] This is often associated with the modulation of key cell cycle regulatory proteins and an increase in the concentration of executioner caspases like caspase-3.[9] Another important mechanism involves the inhibition of tubulin polymerization. By binding to the colchicine site of tubulin, these compounds can disrupt the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and apoptosis.[5]

The substitution at the C5 position of the thiazole ring plays a crucial role in determining the specific anticancer activity and potency. For example, the introduction of aryl groups at the C5 position has been shown to be a key factor for potent antiproliferative activity.[5]

Diagram: Key Anticancer Mechanisms of 2-Amino-5-Substituted Thiazole Derivatives

anticancer_mechanisms cluster_compound 2-Amino-5-Substituted Thiazole Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects compound Compound kinase Protein Kinases (e.g., Tyrosine Kinases) compound->kinase tubulin Tubulin compound->tubulin cell_cycle Cell Cycle Regulators compound->cell_cycle signal_inhibition Inhibition of Proliferation Signals kinase->signal_inhibition spindle_disruption Mitotic Spindle Disruption tubulin->spindle_disruption cycle_arrest Cell Cycle Arrest (G2/M Phase) cell_cycle->cycle_arrest apoptosis Apoptosis signal_inhibition->apoptosis spindle_disruption->cycle_arrest cycle_arrest->apoptosis antimicrobial_workflow start Synthesized 2-Amino-5-Substituted Thiazole Derivatives prepare_compounds Prepare Stock Solutions (e.g., in DMSO) start->prepare_compounds primary_screen Primary Screening (e.g., Disk Diffusion Assay) prepare_compounds->primary_screen select_active Identify Active Compounds (Zone of Inhibition) primary_screen->select_active secondary_screen Secondary Screening (MIC Determination) select_active->secondary_screen determine_mic Determine Minimum Inhibitory Concentration (MIC) secondary_screen->determine_mic further_studies Further Studies (e.g., Mechanism of Action, Toxicity) determine_mic->further_studies

Caption: A streamlined workflow for the screening and evaluation of the antimicrobial activity of novel compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [10] Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-Amino-5-substituted thiazole derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight on a suitable agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of broth to all wells.

    • Add 50 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivative 1b Streptococcus faecalis4-64[11]
Derivative 1e MSSA4-64[11]
Derivative 1g MRSA4-64[11]
Derivative 2g Candida albicans8[11]
Derivative 2g Aspergillus niger64[11]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. [12]2-Amino-5-substituted thiazole derivatives have emerged as promising anti-inflammatory agents, capable of modulating key inflammatory pathways. [12][13][14][15]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). [13][15]These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, 2-amino-5-substituted thiazole derivatives can effectively reduce the inflammatory response. Some derivatives have shown selective inhibition of COX-1. [15]Additionally, these compounds can suppress the production of nitric oxide (NO), another important inflammatory mediator, in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). [12][16]

Diagram: Anti-inflammatory Mechanism of Action

anti_inflammatory_pathway cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Pro-inflammatory Mediators inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage inflammatory_stimulus->macrophage cox COX macrophage->cox lox LOX macrophage->lox inos iNOS macrophage->inos compound 2-Amino-5-Substituted Thiazole Derivative compound->cox Inhibition compound->lox Inhibition compound->inos Inhibition prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes no Nitric Oxide (NO) inos->no inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation no->inflammation

Caption: Inhibition of pro-inflammatory pathways by 2-amino-5-substituted thiazole derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. [12] Principle: The concentration of NO is indirectly measured by quantifying the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • 2-Amino-5-substituted thiazole derivatives

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. [12] * Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour. [12]

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Conclusion and Future Directions

The 2-amino-5-substituted thiazole scaffold represents a remarkably versatile and privileged structure in the landscape of drug discovery. The diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore their immense therapeutic potential. The ability to readily modify the core structure at the 2-amino and C5 positions provides a rich playground for medicinal chemists to optimize activity, selectivity, and pharmacokinetic properties.

The experimental protocols detailed in this guide offer a robust starting point for researchers to evaluate the biological potential of their novel 2-amino-5-substituted thiazole derivatives. As our understanding of the molecular basis of diseases deepens, so too will our ability to rationally design the next generation of thiazole-based therapeutics. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, exploring novel substitutions to enhance their efficacy and safety profiles, and advancing the most promising candidates through preclinical and clinical development. The journey from a promising scaffold to a life-saving drug is long and challenging, but for 2-amino-5-substituted thiazoles, the path forward is illuminated by a wealth of scientific evidence and boundless potential.

References

  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.).
  • Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(14), 14931–14948.
  • Zhang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(8), 3374.
  • BenchChem. (2025).
  • Keri, R. S., et al. (2015). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 24(7), 2849–2862.
  • Reddy, B. V. S., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 25(27), 5030–5034.
  • BenchChem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.
  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.
  • Mishra, R., et al. (2008). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. E-Journal of Chemistry, 5(4), 757-762.
  • Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(14), 14931–14948.
  • Ling, L. L., et al. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 327–338.
  • Sharma, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1269–1296.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.
  • Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
  • Kumar, G. V., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 422-428.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Kayagil, I., & Demirayak, S. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645.
  • Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Asgharian, P., et al. (2020). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 25(18), 4168.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.
  • Kumar, P. S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-8.
  • Patel, D. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 135-144.
  • Singh, R., & Sharma, P. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research, 12(1), 1033-1048.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 138, 101-113.
  • Reddy, C. M., et al. (2017). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3471.
  • Sharma, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1269–1296.
  • Sharma, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1269–1296.
  • Pimple, B. P. (2020, July 25).
  • Maqbool, F., et al. (2020). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology, 82, e240183.
  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • Kayagil, I., & Demirayak, S. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • Tuszynski, J. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17615–17624.
  • Kumar, S., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 114-118.
  • Islam, M. T., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Chakou, K., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 163.
  • Ghelase, A. M., et al. (2019). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 24(11), 2133.
  • Boukhrouf, A., et al. (2018). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 23(11), 2919.
  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Bioorganic & Medicinal Chemistry, 105, 117628.

Sources

Unveiling the Therapeutic Potential of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Interest in Modern Drug Discovery

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, forming the backbone of numerous clinically approved drugs and a vast library of biologically active compounds.[1][2][3] Its inherent chemical versatility and ability to interact with a wide array of biological targets have made it a focal point for drug discovery efforts across various therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] This guide focuses on a specific, yet promising, derivative: 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine . While direct studies on this particular molecule are nascent, a comprehensive analysis of its structural components—the 2-aminothiazole core, the thioether linkage, and the bromophenyl moiety—allows for a predictive framework of its potential therapeutic targets and a strategic approach to their validation.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a scientifically-grounded exploration of the potential therapeutic targets of this compound, followed by detailed, actionable experimental workflows for target identification and validation.

Deconstructing the Molecule: Predicting Biological Activity from Chemical Structure

The therapeutic potential of this compound can be inferred by examining its constituent parts:

  • The 2-Aminothiazole Core: This heterocyclic moiety is a well-established pharmacophore.[1][2] Its derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

    • Anticancer: 2-aminothiazole analogs have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[4][6]

    • Anti-inflammatory: These compounds have been investigated as potential anti-inflammatory agents.[1][5]

    • Antimicrobial and Antiviral: The 2-aminothiazole scaffold is present in various antimicrobial and antiviral agents.[1][5]

    • Kinase Inhibition: A significant number of 2-aminothiazole derivatives function as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[7][8]

  • The (4-Bromophenyl)sulfanyl Moiety: The presence of a halogenated phenyl group and a thioether linkage is also significant in drug design.

    • Thioether Linkage: Sulfur-containing functional groups are found in a wide range of pharmaceuticals and can modulate a molecule's potency and metabolic stability.[9][10]

    • Bromophenyl Group: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the phenyl group provides a scaffold for various intermolecular interactions. The 4-bromophenyl moiety has been incorporated into molecules targeting a range of conditions, including Alzheimer's disease and endothelin receptors.[11][12][13]

Based on this structural analysis, this compound is hypothesized to be a promising candidate for investigation in oncology, inflammatory diseases, and potentially other therapeutic areas where targets are amenable to modulation by small molecules with these structural features.

Hypothesized Therapeutic Targets and Pathways

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a primary area of investigation for this compound should be its potential to modulate key signaling pathways implicated in cancer and inflammation.

Kinase Inhibition in Cancer Signaling

Numerous 2-aminothiazole-containing compounds are known to inhibit protein kinases that are often dysregulated in cancer.[7][8] Therefore, a logical starting point is to screen this molecule against a panel of kinases known to be critical drivers of tumorigenesis.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[14]

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed or mutated in many cancers, leading to uncontrolled cell proliferation.[6][8]

  • Non-Receptor Tyrosine Kinases:

    • Src and Abl Kinases: Involved in cell proliferation, survival, and migration. The clinically successful drug dasatinib, a 2-aminothiazole derivative, targets these kinases.[4]

  • Serine/Threonine Kinases:

    • B-RAF: A key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[7]

    • PI3K/Akt/mTOR Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.[6][7]

The following diagram illustrates the potential points of intervention for this compound within these critical cancer signaling pathways.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Src Src Src->Proliferation Abl Abl Abl->Proliferation Compound 5-[(4-Bromophenyl)sulfanyl] -1,3-thiazol-2-ylamine Compound->RTK Inhibition? Compound->RAF Inhibition? Compound->PI3K Inhibition? Compound->Src Inhibition? Compound->Abl Inhibition?

Caption: Hypothesized inhibition of key cancer signaling pathways by this compound.

Modulation of Inflammatory Pathways

The 2-aminothiazole scaffold is also present in compounds with anti-inflammatory properties.[1][5] Key targets in inflammatory pathways include enzymes involved in the production of pro-inflammatory mediators.

Potential Anti-inflammatory Targets:

  • 5-Lipoxygenase (5-LOX): An enzyme that catalyzes the production of leukotrienes, which are potent inflammatory mediators.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the production of prostaglandins, which are also key players in inflammation.

  • Sphingosine Kinases (SphK): These enzymes produce sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including inflammation.

Experimental Workflows for Target Identification and Validation

A tiered approach is recommended to efficiently identify and validate the therapeutic targets of this compound.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase aims to cast a wide net to identify the most promising biological activities and potential molecular targets.

1.1. Cell-Based Phenotypic Screening:

  • Objective: To assess the compound's effect on cell viability and proliferation across a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).[4]

  • Protocol:

    • Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.

    • Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to determine the half-maximal inhibitory concentration (IC50) for each cell line.

    • Data Analysis: Plot dose-response curves to calculate IC50 values.

1.2. Kinase Panel Screening:

  • Objective: To identify specific kinases that are inhibited by the compound.

  • Protocol:

    • Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers assays for a large number of kinases (e.g., >400).

    • Compound Submission: Submit this compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM).

    • Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase. Identify "hits" as kinases that are significantly inhibited by the compound.

The following diagram outlines the workflow for Tier 1 screening.

Tier1_Workflow Start Start: Compound Synthesis and Characterization Phenotypic_Screening Phenotypic Screening (Cancer Cell Line Panel) Start->Phenotypic_Screening Kinase_Screening Target-Based Screening (Kinase Panel) Start->Kinase_Screening Data_Analysis Data Analysis and Hit Identification Phenotypic_Screening->Data_Analysis Kinase_Screening->Data_Analysis Lead_Targets Prioritized Lead Targets Data_Analysis->Lead_Targets

Caption: Tier 1 workflow for initial screening of this compound.

Tier 2: Hit Confirmation and Mechanistic Studies

Once initial hits are identified, the next step is to confirm these findings and begin to understand the compound's mechanism of action.

2.1. In Vitro Enzymatic Assays:

  • Objective: To determine the potency (IC50) of the compound against the specific kinases identified in the panel screen.

  • Protocol:

    • Reagents: Obtain recombinant kinase enzymes, appropriate substrates, and ATP.

    • Assay: Perform an in vitro kinase assay (e.g., using ADP-Glo™ or a fluorescence-based method) with a range of compound concentrations.

    • Data Analysis: Calculate the IC50 value from the dose-response curve.

2.2. Cellular Target Engagement Assays:

  • Objective: To confirm that the compound interacts with its intended target within a cellular context.

  • Protocol (Example: Western Blot for Pathway Analysis):

    • Cell Treatment: Treat cancer cells with the compound at various concentrations and time points.

    • Protein Extraction: Lyse the cells and extract total protein.

    • Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane. Probe with antibodies against the phosphorylated (active) and total forms of the target kinase and its downstream substrates.

    • Analysis: A decrease in the phosphorylation of the target and its downstream effectors indicates target engagement and pathway inhibition.

2.3. Cell Cycle and Apoptosis Assays:

  • Objective: To determine the cellular consequences of target inhibition.

  • Protocol:

    • Cell Cycle Analysis: Treat cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[14]

    • Apoptosis Assay: Use an Annexin V/PI staining kit and flow cytometry to quantify the percentage of apoptotic and necrotic cells after compound treatment.[14]

Tier 3: In Vivo Model Validation

The final stage of preclinical target validation involves testing the compound's efficacy in a relevant animal model.

3.1. Xenograft Tumor Models:

  • Objective: To evaluate the anti-tumor efficacy of the compound in vivo.

  • Protocol:

    • Model Establishment: Implant human cancer cells (the same ones used in in vitro studies) subcutaneously into immunocompromised mice.

    • Compound Administration: Once tumors are established, treat the mice with the compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control.

    • Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to confirm target inhibition in the tumor tissue).

    • Toxicity Assessment: Monitor animal body weight and general health as a measure of toxicity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Example Data Summary for In Vitro Studies

Cell LineIC50 (µM)Target KinaseEnzymatic IC50 (µM)
MDA-MB-2311.2VEGFR-20.5
A5492.5EGFR1.8
K5620.8Abl0.3

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the therapeutic potential of this compound. By leveraging the extensive knowledge base surrounding the 2-aminothiazole scaffold and employing a systematic, multi-tiered approach to target identification and validation, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows, from broad-based screening to in vivo efficacy studies, offer a robust pathway to understanding the mechanism of action of this promising compound and advancing it toward clinical development. Future studies should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecular scaffold, as well as comprehensive pharmacokinetic and toxicology profiling.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Springer. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. Retrieved from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. Retrieved from [Link]

  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). MDPI. Retrieved from [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2025). ResearchGate. Retrieved from [Link]

  • 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (n.d.). PubMed. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

In Silico Analysis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine: A Technical Guide to Unveiling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in silico investigation of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine, a molecule possessing a thiazole scaffold known for a wide spectrum of biological activities.[1][2] We will navigate the essential computational methodologies that form the bedrock of modern drug discovery, offering not just a protocol, but the strategic reasoning that underpins each step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to probe the molecular interactions of this, and structurally related, compounds.

Section 1: Strategic Foundation - Target Selection and Ligand Preparation

The journey of understanding a compound's biological potential begins with identifying its most probable protein targets. The thiazole moiety is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes.[1] For the purpose of this guide, we will focus on three well-validated targets for which thiazole derivatives have shown significant inhibitory potential: Carbonic Anhydrase IX (CAIX), Epidermal Growth Factor Receptor (EGFR) kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][3][4] The selection of a target is paramount as it dictates the entire downstream workflow. For instance, CAIX is a key player in tumor pH regulation, making it a compelling target in oncology, while EGFR and VEGFR-2 are crucial kinases involved in cancer cell proliferation and angiogenesis, respectively.[2][5][6]

Ligand Preparation: The First Step to Accuracy

The initial phase of any in silico study is the accurate preparation of the small molecule, in this case, this compound. This is a critical step as minor errors in structure or protonation state can lead to significant deviations in docking and simulation results.

Experimental Protocol: Ligand Preparation

  • 3D Structure Generation :

    • Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a molecular editor like MarvinSketch or ChemDraw).

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the builder functionalities within molecular modeling suites such as Schrödinger Maestro or MOE.

  • Energy Minimization :

    • The initial 3D structure is often not in a low-energy conformation. It is crucial to perform an energy minimization to relieve any steric clashes and to obtain a more realistic starting geometry.

    • Employ a suitable force field, such as MMFF94 or OPLS3e, for this minimization. This can be done using software like Avogadro, Spartan, or the aforementioned modeling suites.

  • Protonation State and Tautomer Prediction :

    • The ionization state of the ligand at physiological pH (typically ~7.4) can significantly influence its interactions with a protein.

    • Utilize tools like Epik (Schrödinger) or the Protonate 3D function in MOE to predict the most likely protonation and tautomeric states. For this compound, the 2-amino group is a key site for potential protonation.

  • Final Structure Output :

    • Save the prepared ligand structure in a suitable format for docking, such as .mol2 or .sdf, which retains the 3D coordinates and partial charges.

Section 2: Unveiling Binding Modes - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides invaluable insights into the binding affinity and the specific molecular interactions that stabilize the complex.

Protein Preparation: Readying the Receptor

The protein structure, typically obtained from the Protein Data Bank (PDB), requires careful preparation to ensure it is suitable for docking.

Experimental Protocol: Protein Preparation

  • PDB Structure Selection and Download :

    • Select high-resolution crystal structures of the target proteins from the PDB. For this guide, we will consider:

      • Carbonic Anhydrase IX : PDB ID: 5FL4

      • EGFR Kinase : PDB ID: 2GS2

      • VEGFR-2 Kinase : PDB ID: 4ASE

  • Initial Cleanup :

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (unless the goal is to re-dock to validate the docking protocol).

  • Protonation and Hydrogen Addition :

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. This is crucial for defining the hydrogen bonding network.

    • Use a program like H++ or the Protein Preparation Wizard in Schrödinger Maestro to assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a specified pH.

  • Energy Minimization of the Protein :

    • Perform a restrained energy minimization of the protein to relieve any steric clashes that may have been introduced during hydrogen addition, while keeping the backbone atoms constrained to preserve the experimental conformation.

The Docking Workflow: Predicting Interactions

With both the ligand and protein prepared, the docking simulation can be performed.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition :

    • Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket. For our chosen targets, the active site is typically defined by the location of the co-crystallized inhibitor in the PDB structure.

  • Configuration File Setup :

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation :

    • Execute AutoDock Vina, providing the configuration file as input. Vina will perform a series of computational "runs" to explore different binding poses of the ligand and will score them based on its empirical scoring function.

  • Analysis of Docking Results :

    • The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, VMD, or Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) between the ligand and the protein residues.

Workflow for In Silico Analysis

InSilicoWorkflow ligand_prep Ligand Preparation (3D Structure, Energy Minimization, Protonation) docking Molecular Docking (Predict Binding Pose & Affinity) ligand_prep->docking admet ADMET Prediction (Pharmacokinetics & Toxicity) ligand_prep->admet protein_prep Protein Preparation (PDB Selection, Cleanup, Protonation, Minimization) protein_prep->docking md_sim Molecular Dynamics Simulation (Assess Complex Stability) docking->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_energy

Caption: A generalized workflow for the in silico analysis of a small molecule.

Section 3: Assessing Dynamic Stability - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.

Experimental Protocol: GROMACS MD Simulation

  • System Preparation :

    • Take the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

    • Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).

    • Solvate the system with a chosen water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization of the System :

    • Perform a steepest descent energy minimization of the entire system to remove any bad contacts between the solute, solvent, and ions.

  • Equilibration :

    • Perform a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature of the system.

    • Follow this with a constant pressure (NPT) equilibration to stabilize the pressure and density. During equilibration, it is common to apply position restraints to the heavy atoms of the protein and ligand to allow the solvent to relax around them.

  • Production MD Run :

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. Trajectories (snapshots of the system at regular intervals) are saved for analysis.

  • Trajectory Analysis :

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics to evaluate include:

      • Root Mean Square Deviation (RMSD) : To assess the conformational stability of the protein backbone and the ligand.

      • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

      • Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds identified in the docking pose.

Section 4: Quantitative Insights and Druglikeness - Binding Free Energy and ADMET Prediction

The final stages of our in silico investigation involve quantifying the binding affinity more accurately and predicting the pharmacokinetic properties of the compound.

Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimation of the binding free energy than docking scores alone. These calculations are performed as a post-processing step on the MD simulation trajectory.

ADMET Prediction

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a crucial step.

Table 1: Predicted ADMET Properties for this compound (Hypothetical Data)

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateMay have reasonable intestinal permeability.
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
Plasma Protein BindingHighMay have a long duration of action.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal Organic Cation TransporterSubstrateMay be actively secreted by the kidneys.
Toxicity
hERG InhibitionLow riskUnlikely to cause cardiotoxicity.
AMES MutagenicityNon-mutagenicLow risk of being a carcinogen.
Skin SensitizationLow riskUnlikely to cause allergic skin reactions.

Note: This data is for illustrative purposes and would be generated using online tools like SwissADME, pkCSM, or commercial software packages.[7][8][9]

Logical Relationships in In Silico Drug Discovery

LogicFlow cluster_hypothesis Hypothesis Generation cluster_prediction Predictive Modeling cluster_validation Validation & Refinement Target_ID Target Identification Docking Molecular Docking Target_ID->Docking Ligand_Design Ligand Design Ligand_Design->Docking MD_Sim MD Simulation Docking->MD_Sim Confirms Pose Binding_Assay In Vitro Binding Assay MD_Sim->Binding_Assay Predicts Stability SAR Structure-Activity Relationship Binding_Assay->SAR Provides Data SAR->Ligand_Design Informs Design

Caption: The iterative cycle of in silico drug discovery.

Conclusion

This technical guide has outlined a robust and scientifically grounded workflow for the in silico modeling of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses about the compound's potential biological targets, binding modes, and drug-like properties. This computational approach allows for the efficient prioritization of compounds for further experimental validation, ultimately accelerating the drug discovery process. The methodologies described herein are not merely a set of instructions but a strategic approach to understanding the complex interplay between a small molecule and its biological environment.

References

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical chemistry laboratory. [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Semantic Scholar. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. National Institutes of Health. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. [Link]

  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI. [Link]

  • New Thiazole Derivatives: Carbonic Anhydrase I–II and Cholinesterase Inhibition Profiles, Molecular Docking Studies. ResearchGate. [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences. [Link]

  • The interactions of the synthesized compounds with active sites of EGFR kinase. ResearchGate. [Link]

  • Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. PubMed. [Link]

  • Some reported VEGFR-2 inhibitors showing the essential pharmacophoric features. ResearchGate. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. National Institutes of Health. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

Sources

Crystal structure of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Thiazole Derivatives for Drug Development Professionals

A Case Study on the Structural Elucidation of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, a Key Analog

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient is a critical determinant of its physicochemical properties and biological activity. This guide provides an in-depth technical analysis of the principles of crystal structure determination, focusing on a key heterocyclic scaffold relevant to modern drug discovery. While the specific crystal structure for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine is not publicly deposited, this document will conduct a comprehensive analysis of the closely related and structurally significant analog, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine .

This whitepaper will detail the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this analog. We will dissect its molecular geometry, explore the crucial supramolecular assemblies governed by intermolecular forces, and present the complete crystallographic data in a clear, structured format. By explaining the causality behind the experimental choices and the implications of the structural findings, this guide serves as a robust resource for researchers in medicinal chemistry, crystallography, and pharmaceutical development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, with biological targets.[3] The introduction of a bromophenyl moiety, as seen in the target class of molecules, further modulates the electronic and steric properties, potentially enhancing binding affinity or introducing new interaction vectors such as halogen bonding.

Understanding the solid-state structure of these molecules is paramount for several reasons:

  • Structure-Activity Relationship (SAR): Precise knowledge of bond angles, lengths, and conformations provides the foundational data for computational modeling and rational drug design.

  • Physicochemical Properties: Crystal packing and intermolecular forces directly influence critical properties like solubility, melting point, stability, and bioavailability.

  • Intellectual Property: Defining the specific crystalline form (polymorph) of a drug substance is a cornerstone of pharmaceutical patents.

This guide uses 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine as an exemplary case to walk through the complete process of structural elucidation and its interpretation.[4]

Synthesis, Characterization, and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. Thiazole and thiadiazole derivatives are often synthesized via well-established cyclization reactions.[5][6]

General Synthesis Protocol (Hantzsch-Type Reaction)

The Hantzsch thiazole synthesis and related pathways are common methods for creating the core ring structure. The following is a generalized, field-proven protocol for obtaining compounds of this class.

Objective: To synthesize and purify the target compound for crystallization trials.

Methodology:

  • Reaction Setup: A solution of an appropriate thiosemicarbazide and an α-haloketone (or related electrophile) is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).[7]

  • Cyclization: The mixture is heated to reflux for several hours to facilitate the cyclocondensation reaction, which forms the thiazole or thiadiazole ring.[6] The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by adding water. The solid is collected by filtration.

  • Purity Confirmation: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile). The purity and identity of the final compound are validated using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The goal is to produce well-ordered, defect-free crystals larger than 50-100 micrometers.

Objective: To grow diffraction-quality single crystals.

Methodology: Slow Evaporation

  • Solvent Selection: A screening of various solvents is performed to find one in which the compound has moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at room temperature.

  • Crystal Growth: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment.

  • Harvesting: As the solvent slowly evaporates over several days, the concentration of the solute surpasses its solubility limit, promoting the nucleation and growth of single crystals. Once formed, crystals are carefully harvested for analysis.[8]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal lattice.

Experimental Workflow

The process from a crystal to a final structure follows a self-validating workflow, ensuring the trustworthiness of the final model.

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Crystal Selection & Mounting data_coll 2. X-ray Diffraction Data Collection (e.g., Enraf-Nonius CAD-4) crystal->data_coll Mount on goniometer structure_sol 3. Structure Solution (Direct Methods) data_coll->structure_sol Raw diffraction data (h, k, l, I) refinement 4. Structure Refinement (Full-matrix least-squares on F²) structure_sol->refinement Initial model validation 5. Model Validation (CheckCIF, R-factors) refinement->validation Refined model validation->refinement Feedback for adjustments cif 6. Final CIF Generation (CCDC Deposition) validation->cif Validated model

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

The following table summarizes the key crystallographic data and refinement details for the analog compound, providing a quantitative foundation for the structural discussion.[4]

Parameter Value
Chemical Formula C₈H₆BrN₃S
Formula Weight 256.13 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.869(3) Å
b = 8.0250(16) Å
c = 7.9480(16) Å
α = 90°
β = 97.43(3)°
γ = 90°
Volume 940.4(3) ų
Z (Molecules/unit cell) 4
Temperature 298 K
Radiation Mo Kα (λ = 0.71073 Å)
Calculated Density (Dx) 1.809 Mg/m³
Final R-factor (R1) 0.060 for I > 2σ(I)
wR2 (all data) 0.153
Goodness-of-fit (S) 0.97

Data sourced from Acta Crystallographica Section E, 2008.[4]

Expert Interpretation: The final R1 value of 0.060 indicates a good agreement between the observed diffraction data and the final calculated structural model. A Goodness-of-fit (S) value close to 1.0 further validates the correctness of the refinement process.

Molecular and Supramolecular Structure

Molecular Conformation

The analysis of the solved structure reveals the specific conformation of the molecule. In the solid state, the thiadiazole ring and the bromophenyl ring are not coplanar. They are oriented at a significant dihedral angle of 48.35(3)°.[4] This twist is a critical piece of information for pharmacophore modeling, as it defines the spatial relationship between these two key functional groups.

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions, which dictate the material's bulk properties. For this class of compounds, hydrogen bonding is the dominant directive force.

Hydrogen Bonding: In the crystal lattice of the analog, molecules are linked by intermolecular N—H···N hydrogen bonds.[4] The amine group (-NH₂) of one molecule acts as a hydrogen bond donor, while the nitrogen atom of the thiadiazole ring on an adjacent molecule acts as the acceptor. This interaction connects the molecules into chains or more complex networks, providing significant stability to the crystal structure.[4][9]

Figure 2: Diagram of the key N-H···N hydrogen bond motif.

Other Potential Interactions: While N—H···N bonds are primary, other weaker interactions are also crucial for stabilizing the three-dimensional packing:

  • π-π Stacking: The aromatic phenyl and thiazole/thiadiazole rings can stack on top of each other, contributing to crystal cohesion.[9]

  • Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with nucleophilic atoms (like N, O, or S) on neighboring molecules.

Analysis of these interactions is often performed using Hirshfeld surface analysis, which provides a quantitative map of intermolecular contacts.[10][11]

Implications for Drug Development

The detailed structural knowledge gained from this analysis provides actionable insights for drug development professionals:

  • Informing Lead Optimization: The observed dihedral angle and hydrogen bonding motifs provide a validated 3D pharmacophore model. This allows computational chemists to design new analogs with improved binding to a target protein by modifying substituents to enhance these specific interactions.[3]

  • Guiding Formulation and Polymorph Screening: The strong hydrogen bonding network suggests a stable, likely high-melting-point crystalline solid. This information is critical for formulation scientists. Knowledge of the primary crystal form (Form I) is the essential starting point for a polymorph screen, which is required to identify and characterize all possible crystalline forms of the drug to ensure therapeutic consistency.

  • Predicting Physicochemical Properties: The intermolecular interactions directly impact solubility. A strongly hydrogen-bonded, stable crystal lattice often corresponds to lower aqueous solubility. This knowledge allows for the early implementation of solubility-enhancing strategies, such as salt formation or co-crystallization.[9]

Conclusion

The structural elucidation of crystalline small molecules is a foundational activity in modern drug discovery and development. Through the detailed case study of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, we have demonstrated the complete workflow from synthesis to a fully validated crystal structure. The analysis revealed a non-planar molecular conformation and a crystal packing dominated by strong N—H···N hydrogen bonds. This atomic-level information is not merely academic; it provides direct, actionable intelligence for designing more potent therapeutics, understanding physicochemical behavior, and securing intellectual property. This guide underscores the necessity of integrating crystallography early and effectively into the drug development pipeline.

References

  • Torambetov, B., Kadyrova, D., Talipov, S., & Ibragimov, B. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. Acta Crystallographica Section E: Crystallographic Communications, E80, 1-13. [Link]

  • Fun, H.-K., Yeap, C. S., & Siddiqui, M. R. (2008). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213. [Link]

  • Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 425-427. [Link]

  • Khedr, M. A., et al. (2022). Crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2). [Link]

  • Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(8), e3965. [Link]

  • Er, M., Şahin, A., & Tahtaci, H. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. [Link]

  • Das, U., Tiekink, E. R. T. (2012). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Torambetov, B., Kadyrova, D., Talipov, S., & Ibragimov, B. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN ]copper(II) bromide. ResearchGate. [Link]

  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1806. [Link]

  • Al-Ostath, A., et al. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Journal of Biomolecular Structure and Dynamics. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • Baashen, M. A., et al. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Shihab, I. A., & Abdul Nabi, Z. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(12), 2329. [Link]

  • Smith, G., Wermuth, U. D., & Healy, P. C. (2011). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o395-o400. [Link]

  • Anstey, M. (2020). Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]

Sources

Technical Guide: Physicochemical Characterization of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solubility and Stability Profiling

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[1][2] Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise efficacy and patient safety.[1] This technical guide provides a comprehensive framework for the systematic evaluation of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine (Molecular Formula: C₉H₇BrN₂S₂, Molecular Weight: 287.20 g/mol [3]), a representative thiazole derivative. We present field-proven, step-by-step protocols for determining equilibrium solubility and for conducting forced degradation studies to elucidate potential stability liabilities. The methodologies described herein are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), and are designed to generate the robust data necessary to guide formulation development, establish appropriate storage conditions, and ensure analytical method fidelity.

Introduction to the Compound and Core Concepts

This compound is a heterocyclic compound featuring a 2-aminothiazole core, a structure prevalent in many biologically active molecules.[4][5] The presence of a bromophenyl group and a sulfanyl (thioether) linkage suggests potential for low aqueous solubility and specific stability challenges, such as oxidation. A priori characterization of these properties is not merely a data-gathering exercise; it is a foundational component of a successful drug development strategy.[2]

  • Solubility dictates the rate and extent to which a compound can dissolve in a medium, a prerequisite for absorption after oral administration.[2] We focus on thermodynamic solubility , the true equilibrium saturation point of a compound in a solvent, as it represents the most stable and relevant state for pre-formulation assessment.[6]

  • Stability refers to the capacity of the active pharmaceutical ingredient (API) to remain within its established specifications of identity, strength, quality, and purity over its shelf-life.[7] We employ forced degradation (stress testing) to rapidly identify likely degradation pathways and degradation products, which is essential for developing stability-indicating analytical methods.[8][9]

This guide provides the causal logic behind experimental design, ensuring that the generated data is both accurate and actionable for researchers, scientists, and drug development professionals.

Aqueous and Co-Solvent Solubility Assessment

The objective of this phase is to quantify the thermodynamic solubility of the API in various aqueous and organic media relevant to pharmaceutical formulation and physiological conditions. The "gold standard" for this determination is the saturation shake-flask method, valued for its reliability and direct measurement of equilibrium.[6][10]

Rationale for Method and Solvent Selection

Method: The shake-flask method ensures that an equilibrium is established between the undissolved solid and the saturated solution. This is critical because kinetic solubility assays, while faster, can overestimate solubility due to the formation of supersaturated solutions, especially when using DMSO stock solutions.[10][11]

Solvent System: The choice of solvents is strategic:

  • pH Buffers (1.2, 4.5, 6.8): These represent the pH range of the gastrointestinal tract and are essential for compounds with ionizable groups. The 2-aminothiazole moiety is basic and its solubility is expected to be pH-dependent.

  • Purified Water: Establishes a baseline intrinsic solubility.

  • Common Co-solvents (Ethanol, Propylene Glycol, PEG 400, DMSO): These are frequently used in liquid and semi-solid formulations to enhance the solubility of poorly soluble APIs.[12] Assessing solubility in these vehicles provides a direct line-of-sight to potential formulation strategies.

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of this compound powder to a series of glass vials (e.g., 10 mg into 2 mL of each selected solvent). The excess solid is crucial to ensure saturation is reached.[10]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours. For poorly soluble compounds, equilibrium may take longer.[10][11]

  • Equilibrium Confirmation: To ensure equilibrium has been reached, sample the supernatant at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are within a narrow margin (e.g., <5%).[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the diluted samples using a validated, specific High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is superior to direct spectrophotometry as it can distinguish the API from any soluble impurities or early-stage degradants.[10]

  • Calculation: Calculate the original concentration in mg/mL or µg/mL by applying the dilution factor to the concentration determined from the HPLC calibration curve.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative format.

Solvent SystempH (at 25°C)Temperature (°C)Solubility (µg/mL)Solubility (mg/mL)
0.1 M HCl Buffer1.225[Data][Data]
Acetate Buffer4.525[Data][Data]
Phosphate Buffer6.825[Data][Data]
Purified Water~7.025[Data][Data]
EthanolN/A25[Data][Data]
Propylene GlycolN/A25[Data][Data]
Polyethylene Glycol 400N/A25[Data][Data]
Dimethyl SulfoxideN/A25[Data][Data]
Workflow for Solubility Assessment

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis & Reporting API Weigh API Vials Add Excess API to Vials API->Vials Solvents Prepare Solvents (Buffers, Co-solvents) Solvents->Vials Shake Agitate Vials (25°C, 48-72h) Vials->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Collect Supernatant Centrifuge->Sample Dilute Dilute Sample Sample->Dilute HPLC Quantify by Validated HPLC Dilute->HPLC Report Calculate & Report Solubility (mg/mL) HPLC->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling and Forced Degradation

The purpose of stability testing is to understand how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[7] Forced degradation studies are the cornerstone of this process, deliberately stressing the API to generate degradation products and establish the specificity of analytical methods.[8][14] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that primary degradants are formed without destroying the molecule entirely.[15][16]

Rationale for Stress Conditions

The selected stress conditions are mandated by ICH guidelines and are chosen to mimic potential degradation pathways the API might encounter during its lifecycle.[8][16]

  • Hydrolysis (Acid & Base): Targets bonds susceptible to cleavage by water under acidic or basic catalysis (e.g., amides, esters). The 2-aminothiazole ring may be susceptible to ring-opening under harsh hydrolytic conditions.

  • Oxidation: The sulfanyl (thioether) linkage is a primary target for oxidation, potentially forming a sulfoxide or sulfone. This is a highly probable degradation pathway for this molecule.

  • Thermal: High temperature accelerates degradation reactions, providing insight into the overall thermodynamic stability of the molecule.

  • Photostability: Required by ICH Q1B, this tests for degradation upon exposure to UV and visible light.[17] Aromatic systems and heteroatoms can absorb light, leading to photochemical reactions.

Experimental Protocol: Forced Degradation Studies

For each condition, a control sample (API in the same solvent, protected from the stress condition) must be run in parallel.

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Sample at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or slightly elevated (40°C), as base hydrolysis can be rapid.

    • Sample at time points, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and protect from light.

    • Sample at time points, dilute, and analyze. The reaction can be quenched if necessary, though direct analysis is often possible.

  • Thermal Degradation (Solid State & Solution):

    • Solid: Store API powder in a temperature-controlled oven (e.g., 80°C). Sample periodically, dissolve in solvent, and analyze.

    • Solution: Reflux the API stock solution at a controlled temperature (e.g., 60°C). Sample periodically, cool, dilute, and analyze.

  • Photostability:

    • Expose the API (both as solid powder and in solution) to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • A parallel sample, wrapped in aluminum foil, serves as the dark control.

    • Analyze the samples after exposure.

The Role of a Stability-Indicating Analytical Method (SIAM)

The samples generated from these stress studies are invaluable. They are used to develop and validate an HPLC method that proves its ability to separate the intact API peak from all degradation product peaks. This "stability-indicating" capability is a regulatory requirement and ensures that stability studies are accurate.[8] Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/SettingDuration/Temp% Degradation of APINo. of Major Degradants (>0.1%)Observations
Acid Hydrolysis0.1 M HCl24h / 60°C[Data][Data][e.g., Peak at RRT 0.85]
Base Hydrolysis0.1 M NaOH8h / 40°C[Data][Data][e.g., Rapid degradation]
Oxidation3% H₂O₂24h / RT[Data][Data][e.g., Major peak at RRT 1.15]
Thermal (Solid)N/A7 days / 80°C[Data][Data][e.g., Minimal degradation]
PhotostabilityICH Q1B LightN/A[Data][Data][e.g., Slight discoloration]

RRT = Relative Retention Time

Workflow for Stability Profiling

G cluster_stress 1. Apply Stress Conditions cluster_method 2. Analytical Method Development cluster_analysis 3. Analysis & Characterization cluster_report 4. Reporting Acid Acid Hydrolysis (HCl, Heat) SIAM Develop Stability-Indicating HPLC Method Acid->SIAM Base Base Hydrolysis (NaOH, Heat) Base->SIAM Ox Oxidation (H₂O₂) Ox->SIAM Thermal Thermal (Heat) Thermal->SIAM Photo Photolytic (ICH Light) Photo->SIAM Validate Validate Method (Specificity, Purity) SIAM->Validate Analyze Analyze Stressed Samples using Validated SIAM Validate->Analyze Identify Identify & Quantify Degradation Products Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Summarize Data & Identify Critical Liabilities Pathway->Report

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] This guide provides an in-depth review of the principal synthetic methodologies for 2-aminothiazole derivatives, with a focus on mechanistic understanding, practical experimental protocols, and the evolution toward more efficient and sustainable practices.

The Enduring Legacy of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely utilized methods for constructing the 2-aminothiazole core.[6][7] The classical approach involves the condensation of an α-haloketone with a thiourea or thioamide.[7][8]

Mechanistic Insights

The reaction proceeds through a well-established multi-step pathway. The initial and often rate-determining step is a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole ring.[7]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 Isothiouronium Salt reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Classical Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Hot plate

  • Büchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • The collected solid can be further purified by recrystallization, typically from ethanol.

Advancements in Synthesis: One-Pot and Catalytic Approaches

While the classical Hantzsch synthesis is robust, the handling of lachrymatory and toxic α-haloketones is a significant drawback.[9] To circumvent this, numerous one-pot methodologies have been developed where the α-haloketone is generated in situ.[10][11]

In Situ Halogenation Strategies

These methods typically start with a ketone, which is halogenated before the addition of thiourea. Common halogenating agents include iodine, N-bromosuccinimide (NBS), and trichloroisocyanuric acid (TCCA).[12][13]

A notable example is the use of an iodine/dimethyl sulfoxide (DMSO) catalytic oxidative system for the direct coupling of ketones and thiourea.[9] Another approach employs lactic acid as a medium for the tandem α-bromination of aralkyl ketones with NBS, followed by condensation with thiourea.[12]

Catalytic Innovations

Recent research has focused on the development of catalytic systems to improve the efficiency and environmental friendliness of 2-aminothiazole synthesis. An iron-iodine catalyzed one-pot synthesis from methyl aryl ketones and thiourea has been demonstrated.[14] In this system, catalytic amounts of iodine generate the α-iodoketone in situ, and iron facilitates the regeneration of iodine from iodide.[14]

Furthermore, a novel multifunctional magnetic nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles using TCCA as a green halogen source.[13] This method offers advantages such as the use of a non-toxic solvent, a recyclable catalyst, rapid reaction times, and high yields.[13]

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Classical Hantzsch α-Haloketone, ThioureaNoneHigh yields, simple procedureUse of toxic and lachrymatory α-haloketones
One-Pot (Iodine) Ketone, ThioureaIodineAvoids isolation of α-haloketoneStoichiometric use of iodine in some cases
One-Pot (NBS) Ketone, ThioureaN-BromosuccinimideGood yields, readily available reagentsPotential for side reactions
Catalytic (Fe/Iodine) Ketone, ThioureaCatalytic Iron and IodineCatalytic use of iodine, milder conditionsMay require specific ketone substrates
Catalytic (Nanocatalyst) Ketone, ThioureaMagnetic Nanocatalyst, TCCAGreen, recyclable catalyst, high efficiencyCatalyst preparation can be complex

Caption: Comparison of Synthesis Methods for 2-Aminothiazole Derivatives.

Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Microwave and ultrasound irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and reduced energy consumption.[15]

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been successfully applied to the preparation of 2-aminothiazole derivatives.[16][17][18] The rapid and uniform heating provided by microwaves can significantly accelerate the reaction rate of the Hantzsch synthesis and its one-pot variations. This method is often associated with a "green chemistry" approach due to its efficiency and reduced use of solvents.[17][18] For instance, a series of novel 2-aminothiazole derivatives have been synthesized using a microwave-assisted method as a green chemistry approach, with the reactions often completing in a matter of minutes.[16]

Microwave_Workflow start Combine Ketone, Thiourea, and Halogenating Agent in a Microwave-Safe Vessel process Microwave Irradiation (Controlled Temperature and Time) start->process workup Cooling and Product Isolation (e.g., Precipitation, Filtration) process->workup product Pure 2-Aminothiazole Derivative workup->product

Caption: General Workflow for Microwave-Assisted Synthesis.

Ultrasound-Assisted Synthesis

Ultrasound irradiation utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. This technique has been employed for the synthesis of thiazole derivatives under mild conditions.[19][20] The use of ultrasound can promote efficient mixing and mass transfer, leading to improved reaction outcomes. For example, novel thiazole derivatives have been synthesized via the reaction of 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various reagents under ultrasonic irradiation, offering advantages such as mild reaction conditions, quick reaction times, and high yields.[19]

Experimental Protocol: One-Pot Synthesis Using a Magnetic Nanocatalyst

This protocol provides a general procedure for the one-pot synthesis of 2-aminothiazole derivatives using a recyclable magnetic nanocatalyst and TCCA.[13]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g)

  • Ethanol (3.0 mL)

  • 10% Sodium bicarbonate solution

  • Stir bar

  • Reaction vial

  • External magnet

Procedure:

  • In a reaction vial, stir a mixture of the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g) in ethanol (3.0 mL) at 80°C for 25 minutes.

  • Monitor the reaction by TLC to confirm the formation of the intermediate α-haloketone.

  • Add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C until the reaction is complete (as monitored by TLC).

  • After completion, use an external magnet to separate the nanocatalyst from the reaction mixture.

  • Add 10% sodium bicarbonate solution to the mixture to neutralize it, which will cause the 2-aminothiazole product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the precipitate with water and ethanol and dry to obtain the pure product.[13][21]

Conclusion

The synthesis of 2-aminothiazole derivatives has evolved significantly from the classical Hantzsch reaction. Modern methodologies, including one-pot procedures, catalytic systems, and the application of microwave and ultrasound technologies, have made the synthesis of these valuable compounds more efficient, safer, and environmentally friendly. The continued development of novel synthetic strategies will undoubtedly play a crucial role in advancing the discovery of new 2-aminothiazole-based therapeutics.

References

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit. Available from: [Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Taylor & Francis Online. Available from: [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available from: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Wiley Online Library. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available from: [Link]

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. Available from: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available from: [Link]

  • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available from: [Link]

  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience. Available from: [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available from: [Link]

  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Available from: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available from: [Link]

  • In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Asian Publication Corporation. Available from: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available from: [Link]

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. Available from: [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]21].pdf

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

  • Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Evaluation of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Thiazole-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The 2-aminothiazole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial potential of a novel thiazole derivative, 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine .

These application notes are designed to be a self-validating system, explaining the causality behind experimental choices and grounding the protocols in authoritative standards set forth by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Section 1: Compound Handling and Preparation

Physicochemical Properties of this compound
  • Molecular Formula: C₉H₇BrN₂S₂

  • Molecular Weight: 303.20 g/mol

  • CAS Number: 90484-42-7

Preparation of Stock Solutions

Accurate and reproducible results in antimicrobial susceptibility testing (AST) begin with the correct preparation of the test compound. Due to the heterocyclic and aromatic nature of this compound, it is anticipated to have low aqueous solubility. Therefore, an organic solvent is required for the initial stock solution.

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most in vitro biological assays at low final concentrations (typically ≤0.5%).[9] It is crucial to note that some 2-aminothiazole derivatives have shown instability in DMSO at room temperature over extended periods.[10]

Protocol 1: Preparation of a 10 mg/mL Stock Solution

  • Aseptic Technique: All procedures should be performed in a laminar flow hood to ensure sterility.

  • Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.

  • Solubilization: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be applied if necessary.

  • Sterilization: The resulting 10 mg/mL stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.[11] It is recommended to prepare fresh stock solutions for each set of experiments or to validate the stability of the stock solution over time.[10]

Section 2: Qualitative Antimicrobial Screening: The Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a valuable initial screening tool to qualitatively assess the antimicrobial activity of a compound.[12] It provides a rapid visual indication of whether a compound can inhibit the growth of a particular microorganism.[13]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[13]

Diagram: Disk Diffusion Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum_prep Prepare 0.5 McFarland Inoculum Suspension mha_plate Inoculate Mueller-Hinton Agar (MHA) Plate inoculum_prep->mha_plate Uniform Swabbing disk_place Place Disks on Inoculated MHA Plate mha_plate->disk_place disk_prep Impregnate Sterile Disks with Test Compound disk_prep->disk_place incubation Incubate at 35-37°C for 16-20 hours disk_place->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpretation Qualitative Interpretation (Susceptible/Resistant) measure_zone->interpretation

Caption: Workflow for the Disk Diffusion Assay.

Protocol 2: Disk Diffusion Assay

  • Inoculum Preparation: From a pure, 18-24 hour culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60° between each swabbing to ensure uniform coverage.[11]

  • Disk Preparation and Placement: Aseptically apply a sterile filter paper disk (6 mm diameter) to the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of the this compound stock solution or a dilution thereof onto the disk. Place a DMSO-only disk as a negative control and a disk with a known antibiotic (e.g., ampicillin for bacteria) as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[14]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The presence of a clear zone indicates antimicrobial activity.

Section 3: Quantitative Antimicrobial Assays

While disk diffusion is an excellent screening tool, quantitative methods are required to determine the precise potency of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][15] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[16]

Principle: A standardized suspension of bacteria is added to wells of a 96-well microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that prevents visible growth is the MIC.[15][16]

Diagram: Broth Microdilution (MIC) Workflow

G cluster_prep Preparation cluster_assay Assay cluster_results Results compound_dilution Prepare Serial Dilutions of Test Compound in Plate inoculate_plate Inoculate Wells with Bacterial Suspension compound_dilution->inoculate_plate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate_plate incubation Incubate at 35-37°C for 16-20 hours inoculate_plate->incubation read_mic Visually Determine Lowest Concentration with No Growth (MIC) incubation->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3: Broth Microdilution for MIC Determination

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8][15]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[17][18] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the bacteria were killed.

Protocol 4: MBC Determination

  • From the MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Sub-culturing: From each selected well, plate a 10 µL aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that shows no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17] An agent is considered bactericidal if the MBC is no more than four times the MIC.[18]

Section 4: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to ensure its therapeutic potential. The MTT and XTT assays are colorimetric methods used to assess cell viability.

Principle of the XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is based on the reduction of the XTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Diagram: XTT Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_results Results seed_cells Seed Mammalian Cells in 96-well Plate incubate_attach Incubate for 24h for Cell Attachment seed_cells->incubate_attach add_compound Add Serial Dilutions of Test Compound incubate_attach->add_compound incubate_compound Incubate for 24-72h add_compound->incubate_compound add_xtt Add XTT Reagent incubate_compound->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_absorbance Measure Absorbance (450-500 nm) incubate_xtt->read_absorbance calculate_viability Calculate % Cell Viability and IC₅₀ read_absorbance->calculate_viability

Caption: Workflow for the XTT cytotoxicity assay.

Protocol 5: XTT Cytotoxicity Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Section 5: Quality Control and Data Interpretation

Quality Control Strains

The use of well-characterized quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of AST results. These strains have known susceptibility profiles to various antimicrobial agents.

Table 1: Recommended ATCC® Quality Control Strains

Gram StainOrganismATCC® No.
Gram-positiveStaphylococcus aureus25923
Gram-positiveEnterococcus faecalis29212
Gram-negativeEscherichia coli25922
Gram-negativePseudomonas aeruginosa27853

Source: CLSI documents and general microbiology practice.

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented clearly and concisely.

Table 2: Example Antimicrobial Activity Data for this compound

Organism (ATCC® No.)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (25923)8162Bactericidal
E. coli (25922)161288Bacteriostatic
P. aeruginosa (27853)>128>128-Resistant
C. albicans (90028)32642Fungicidal

Interpretation according to CLSI guidelines:

  • Susceptible (S): The concentration of the drug required to inhibit the organism is achievable in the host.

  • Intermediate (I): The drug may be effective at higher dosages or in specific body sites.

  • Resistant (R): The concentration of the drug required to inhibit the organism is not achievable in the host.[7][15]

Table 3: Example Cytotoxicity Data

Cell LineIC₅₀ (µM)
HEK29375
HepG292

A higher IC₅₀ value indicates lower cytotoxicity. The therapeutic index (IC₅₀ / MIC) can be calculated to assess the compound's selectivity for microbial cells over mammalian cells.

References

  • Broth microdilution - Grokipedia.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations - Taylor & Francis Online. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Available at: [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap.
  • (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Available at: [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate. Available at: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]

  • Disk diffusion test - Wikipedia. Available at: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. Available at: [Link]

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl] - NIH. Available at: [Link]

  • Minimum bactericidal concentration - Grokipedia.
  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. Available at: [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed. Available at: [Link]

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215 - PubChem. Available at: [Link]

  • 5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine - PubChem. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. Available at: https://www.researchgate.
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) - ResearchGate. Available at: [Link]

  • Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives - Globe Thesis. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activities of a Novel Thiazole Derivative

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine represents a novel entity within this chemical class, and a systematic evaluation of its effects on cellular processes is imperative to unlock its therapeutic potential. While specific biological data for this compound is not yet publicly available, its structural motifs, shared with known kinase inhibitors and cytotoxic agents, suggest a high probability of significant cellular activity.[1][2][3][4]

This comprehensive guide provides a strategic and detailed framework for researchers, scientists, and drug development professionals to conduct a thorough cell-based characterization of this compound. The protocols outlined herein are designed to be robust and adaptable, enabling the elucidation of the compound's cytotoxic, apoptotic, and potential signal-modulating effects. Our approach emphasizes a tiered screening cascade, beginning with broad assessments of cell viability and progressing to more intricate mechanistic studies.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more detailed assays and identifies cell lines that are particularly sensitive. A common and reliable method for this is the MTT assay, a colorimetric assay that measures cellular metabolic activity.[5]

Protocol 1: MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Layout for IC₅₀ Determination

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108

Workflow for Cell Viability Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5/6: Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of compound incubate_24h->prepare_dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT cell viability assay.

Part 2: Mechanistic Insights - Investigating the Mode of Cell Death

Following the confirmation of cytotoxic activity, the next logical step is to determine the mechanism of cell death induced by this compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A widely used method to detect apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6][7]

Protocol 2: Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]

Materials:

  • Cell line of interest (e.g., a sensitive line identified in the MTT assay)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating and adherent cells and centrifuge at a low speed.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

Data Analysis and Interpretation: The flow cytometry data is typically presented as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Apoptosis Assay Quadrant Analysis

G cluster_0 Flow Cytometry Dot Plot Q1 Q1 Annexin V- PI+ Q2 Q2 Annexin V+ PI+ Q3 Q3 Annexin V- PI- Q3->Q1 Necrosis Q4 Q4 Annexin V+ PI- Q3->Q4 Early Apoptosis Q4->Q2 Late Apoptosis xaxis Annexin V-FITC --> yaxis PI -->

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Part 3: Target Identification - Exploring Kinase Inhibition

Many thiazole-containing compounds are known to exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[3] A preliminary assessment of the kinase inhibitory potential of this compound can be performed using a generic in vitro kinase assay.

Protocol 3: In Vitro Kinase Assay (Luminescence-Based)

Principle: This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.[8][9]

Materials:

  • Purified kinase of interest (e.g., a panel of cancer-related kinases)

  • Specific kinase substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Include a known kinase inhibitor as a positive control (e.g., staurosporine) and a DMSO-only negative control.[8]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or control.

    • Add the kinase enzyme and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation: The kinase activity is inversely proportional to the luminescent signal. The percent inhibition is calculated relative to the DMSO control. The IC₅₀ value for kinase inhibition can be determined by plotting the percent inhibition against the log of the compound concentration.

Table 2: Example Data for Kinase Inhibition IC₅₀

Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (DMSO)850000
0.01830002.4
0.16500023.5
14300049.4
101200085.9
100500094.1

Part 4: Delving Deeper - Investigating NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[10][11] Dysregulation of this pathway is implicated in various cancers. Investigating the effect of this compound on NF-κB activation can provide further mechanistic insights.

Protocol 4: NF-κB Reporter Assay

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. In the presence of an NF-κB activator (e.g., TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to the response elements, and drives the expression of the reporter gene. An inhibitor of the pathway will reduce the reporter gene expression.[12]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound

  • TNF-α (or another NF-κB activator)

  • Luciferase assay system

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate.

  • Compound Pre-treatment:

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation:

    • Stimulate the cells with a pre-determined optimal concentration of TNF-α.

    • Include an unstimulated control and a TNF-α stimulated vehicle control.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation: The NF-κB activity is directly proportional to the luminescent signal. The percent inhibition of TNF-α-induced NF-κB activation is calculated for each concentration of the test compound. This can reveal whether the compound interferes with this critical signaling pathway.

NF-κB Signaling Pathway Overview

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Gene_exp Gene Expression DNA->Gene_exp Transcription

Sources

Application Notes and Protocols for Kinetic Studies of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting detailed kinetic studies on the compound 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. While specific biological targets for this molecule are still under investigation, its structural similarity to other bioactive thiazole derivatives suggests potential enzyme inhibitory activity.[1][2][3][4][5][6] This guide offers a foundational framework for researchers to characterize the inhibitory mechanism of this compound against a putative enzyme target. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and a thorough understanding of the compound's kinetic behavior.

Introduction: Unraveling the Inhibitory Potential

The thiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[2][4][5] The subject of this guide, this compound, possesses this key heterocyclic scaffold. Preliminary investigations into structurally related compounds suggest that it may function as an enzyme inhibitor.[7] Understanding the kinetics of this inhibition is paramount for elucidating its mechanism of action, optimizing its potency, and developing it as a potential therapeutic agent.

Kinetic studies are not merely about determining if a compound inhibits an enzyme; they provide a deeper understanding of how it inhibits. This includes determining the potency of the inhibitor (IC50 and Ki), whether the inhibition is reversible or irreversible, and the nature of the interaction with the enzyme and its substrate (e.g., competitive, non-competitive).[8][9] This application note will guide you through a logical, step-by-step process to perform these critical kinetic characterizations.

Pre-requisites and Initial Considerations

Before embarking on detailed kinetic studies, several foundational elements must be in place:

  • Target Identification: A purified and well-characterized enzyme target is essential.

  • Assay Development: A robust and validated enzymatic assay is required. This assay should be sensitive, reproducible, and amenable to the detection of inhibition. Key parameters like the Michaelis-Menten constant (Km) of the substrate should be predetermined.[10]

  • Compound Purity and Solubility: The purity of this compound should be confirmed. The compound's solubility in the assay buffer must be determined to avoid artifacts from precipitation.

Experimental Workflow for Kinetic Characterization

The following workflow provides a systematic approach to characterizing the inhibitory properties of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Inhibition (for Reversible Inhibitors) cluster_2 Phase 3: Characterization of Irreversible Inhibitors A Determine IC50 B Assess Reversibility A->B Potency C Substrate Competition Assays B->C If Reversible F Time-Dependent Inhibition Assay B->F If Irreversible D Data Analysis & Model Fitting C->D E Determine Ki and Inhibition Type D->E G Determine kinact and KI F->G

Figure 1: A logical workflow for the kinetic characterization of an enzyme inhibitor.

Detailed Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[9] It is a crucial parameter for assessing the potency of an inhibitor.

Materials:

  • Purified enzyme

  • Substrate

  • Assay buffer

  • This compound stock solution (e.g., in DMSO)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of this compound. A common approach is a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.[8][9]

  • Set up the assay plate:

    • Negative control (0% inhibition): Enzyme, substrate, and buffer (with the same final concentration of DMSO as the inhibitor wells).

    • Positive control (100% inhibition): Substrate and buffer (no enzyme).

    • Inhibitor wells: Enzyme, substrate, buffer, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature to allow for binding to reach equilibrium.

  • Initiate the reaction by adding the substrate. The substrate concentration should ideally be at or below its Km value to facilitate the identification of competitive inhibitors.[10]

  • Measure the reaction rate by monitoring the change in absorbance or fluorescence over time. Ensure the measurements are taken during the initial linear phase of the reaction (initial velocity).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]

Data Presentation:

Inhibitor Conc. (µM)% Inhibition
10098.5
33.392.1
11.175.3
3.751.2
1.228.9
0.410.5
0.12.1

Table 1: Example data for IC50 determination.

Protocol 2: Assessment of Inhibition Reversibility

This experiment distinguishes between reversible and irreversible inhibitors. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed by dilution, whereas irreversible inhibitors typically form covalent bonds and their effect is not readily reversed by dilution.[8]

Procedure (Rapid Dilution Method):

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-fold the IC50) for a defined period (e.g., 30-60 minutes).[8]

  • Dilute the enzyme-inhibitor mixture rapidly and significantly (e.g., 100-fold) into the assay solution containing the substrate.[8] This dilution reduces the concentration of the free inhibitor to a level well below its IC50.

  • Immediately measure the enzymatic activity.

  • Compare the activity to a control where the enzyme was not pre-incubated with the inhibitor but was subjected to the same dilution.

Interpretation of Results:

  • Reversible Inhibition: If the enzymatic activity is fully or largely restored upon dilution, the inhibition is reversible.

  • Irreversible Inhibition: If the enzymatic activity remains low after dilution, the inhibition is likely irreversible or very slowly reversible.

G cluster_0 Pre-incubation cluster_1 Assay cluster_2 Outcome A Enzyme + High [Inhibitor] B Measure Activity A->B Rapid 100x Dilution C Activity Restored? B->C D Reversible C->D Yes E Irreversible C->E No

Figure 2: Decision workflow for assessing inhibitor reversibility.

Protocol 3: Determining the Mechanism of Reversible Inhibition

For reversible inhibitors, it is crucial to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[8]

Procedure:

  • Prepare a matrix of experiments with varying concentrations of both the substrate and this compound.

    • Substrate concentrations should typically range from 0.2 to 5 times the Km value.[10]

    • Inhibitor concentrations should be chosen around the IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Measure the initial velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[Substrate].

    • Alternatively, and more accurately, fit the data directly to the Michaelis-Menten equation modified for different inhibition models using non-linear regression analysis.[11]

Interpretation of Lineweaver-Burk Plots:

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed VariesDecreasesLines intersect in the second or third quadrant

Table 2: Summary of the effects of different types of reversible inhibition on kinetic parameters.[8]

Protocol 4: Characterizing Irreversible Inhibition

If the inhibition is determined to be irreversible, the kinetic parameters of interest are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[8]

Procedure:

  • Incubate the enzyme with various concentrations of the inhibitor.

  • At different time points, take aliquots of the enzyme-inhibitor mixture and dilute them into the assay solution to measure the remaining enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration.

    • Fit this data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the comprehensive kinetic characterization of this compound. By systematically determining its potency, reversibility, and mechanism of inhibition, researchers can gain valuable insights into its mode of action. This knowledge is fundamental for the rational design of more potent and selective analogs and is a critical step in the drug discovery and development pipeline.

References

  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • How should I start with Enzyme-Inhibitor kinetics assay?
  • A standard operating procedure for an enzym
  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. Benchchem.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one deriv
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. NIH.
  • Synthesis and Biological Activity of New[8][11]Thiazolo[4,5-d]pyridazin-4(5H)-ones. LKyt7rIMk9E=)

Sources

Application Notes and Protocols for the Evaluation of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole-containing heterocyclic compounds represent a significant class of molecules in medicinal chemistry, with many derivatives demonstrating potent anticancer activity.[1][2][3] The thiazole ring is a key structural motif in several clinically approved anticancer drugs, such as Dasatinib and Ixazomib.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis and interference with critical cancer cell signaling pathways.[2] The presence of a halogenated phenyl group, such as a bromophenyl moiety, can further enhance the cytotoxic potential of these molecules.[2][4]

This document provides a comprehensive guide for the investigation of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine (CAS 90484-42-7), a compound with potential as a novel anticancer agent.[5] Given the limited specific literature on this particular derivative, these application notes offer a robust framework for its initial characterization in various cancer cell lines. The protocols detailed herein are designed to assess its cytotoxic and anti-proliferative effects, as well as to elucidate its potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Compound Preparation and Handling

1. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound, typically 10 mM, in a suitable solvent such as dimethyl sulfoxide (DMSO).[6]

  • Ensure the compound is fully dissolved; sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

2. Working Solution Preparation:

  • Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations immediately before each experiment.

  • It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all experimental and control groups to avoid solvent-induced cytotoxicity.[7]

I. Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][8]

MTT Cell Viability Assay Protocol

This protocol is adapted from established methodologies.[6][8][9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6][10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[8][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Hypothetical Data Presentation: IC50 Values
Cell LineCancer TypeIncubation Time (hours)IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4828.7
A549Lung Carcinoma4821.5
HCT116Colorectal Carcinoma4811.8
PC-3Prostate Adenocarcinoma4835.4

II. Investigation of Apoptosis Induction

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptotic cells.[12]

Annexin V/PI Apoptosis Assay Protocol

This protocol is based on established methods for apoptosis detection.[12][13]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[13]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[14]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of about 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Hypothetical Data Presentation: Apoptosis Analysis
Treatment Group% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.5
Compound (0.5x IC50)70.1 ± 3.518.9 ± 2.210.5 ± 1.8
Compound (1x IC50)45.6 ± 4.235.8 ± 3.118.1 ± 2.5
Compound (2x IC50)20.3 ± 2.948.2 ± 4.530.7 ± 3.3

III. Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[15] Cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with a fluorescent dye like Propidium Iodide.[16][17]

Cell Cycle Analysis Protocol

This protocol is a standard procedure for cell cycle analysis using PI staining.[14][17][18]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)[17][18]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample after treatment with this compound for the desired duration.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice.[14][18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is proportional to the DNA content.[18]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[18]

Hypothetical Data Presentation: Cell Cycle Distribution
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.4 ± 3.128.9 ± 2.515.7 ± 1.9
Compound (0.5x IC50)58.2 ± 2.825.1 ± 2.216.7 ± 2.0
Compound (1x IC50)68.5 ± 4.015.3 ± 1.816.2 ± 1.7
Compound (2x IC50)75.1 ± 4.58.2 ± 1.516.7 ± 2.1

IV. Elucidation of Potential Signaling Pathways by Western Blotting

To understand the molecular mechanisms underlying the observed biological effects, Western blotting can be employed to investigate changes in the expression and phosphorylation status of key proteins involved in cell survival, apoptosis, and cell cycle regulation.[19][20][21]

Potential Target Pathways for Thiazole Derivatives

Based on existing literature for related compounds, potential pathways to investigate include:

  • Apoptosis Pathway: Examine the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax) and the cleavage of Caspase-3 and PARP.

  • PI3K/Akt Pathway: Investigate the phosphorylation status of Akt and its downstream targets.[22]

  • MAPK Pathway: Assess the phosphorylation of ERK, JNK, and p38 kinases.[21]

Western Blot Protocol

This is a generalized protocol for Western blotting.[20]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation a Cancer Cell Lines (MCF-7, A549, etc.) b MTT Assay (24, 48, 72h) a->b c Determine IC50 Values b->c d Treat cells at 0.5x, 1x, 2x IC50 c->d Select Concentrations e Annexin V/PI Staining (Apoptosis Assay) d->e f PI Staining (Cell Cycle Analysis) d->f g Western Blotting (Signaling Pathways) d->g h Quantify Apoptosis e->h i Analyze Cell Cycle Arrest f->i j Assess Protein Expression Changes g->j G cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway compound 5-[(4-Bromophenyl)sulfanyl] -1,3-thiazol-2-ylamine pAkt p-Akt compound->pAkt Inhibits? Bcl2 Bcl-2 compound->Bcl2 Downregulates? Bax Bax compound->Bax Upregulates? PI3K PI3K PI3K->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp3 Caspase-3 Bcl2->Casp3 Inhibits Bax->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathways modulated by thiazole derivatives.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - Taylor & Francis Online. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Available at: [Link]

  • Cell Cycle Tutorial Contents. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]

  • Cell Cycle Analysis. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. Available at: [Link]

Sources

Analytical techniques for quantifying 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Analytical Techniques for the Robust Quantification of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine in Biological Samples

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a novel small molecule of interest, in biological matrices such as plasma and serum. The primary focus is on a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for bioanalytical quantification in regulated drug development.[1] We delve into the critical aspects of method development, including sample preparation, chromatographic separation, and mass spectrometric detection. Detailed, field-proven protocols for Solid-Phase Extraction (SPE) and a complete, validated LC-MS/MS workflow are presented. Furthermore, this guide adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the generation of reliable and reproducible data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[2][3]

Introduction: The Rationale for Precise Quantification

This compound is a heterocyclic compound containing a thiazolamine core, a structure prevalent in medicinally active compounds.[4] Accurate measurement of its concentration in biological fluids is paramount for elucidating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] Whether for preclinical toxicokinetic assessments or clinical pharmacokinetic studies, a robust and validated bioanalytical method is the cornerstone for making critical decisions in the drug development pipeline.[6] This guide provides the technical framework to establish such a method.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the first step in designing a successful analytical method.

  • Structure: The molecule possesses a basic primary amine group (-NH2) on the thiazole ring, making it amenable to positive mode ionization.

  • Hydrophobicity: The presence of the bromophenyl and sulfanyl groups suggests a moderate to high degree of hydrophobicity (estimated LogP > 3.0), which is a key consideration for reversed-phase chromatography and sample extraction.[7]

  • Isotopic Signature: The bromine atom (isotopes 79Br and 81Br in ~1:1 ratio) provides a distinct isotopic pattern (M, M+2), which is highly useful for unequivocal identification in mass spectrometry.

The Bioanalytical Workflow: An Overview

The quantification of a small molecule drug from a complex biological matrix is a multi-step process. Each step must be optimized to ensure accuracy, precision, and robustness.

Bioanalytical_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting Sample Biological Sample (e.g., Plasma) IS_Spike Spike Internal Standard (IS) Sample->IS_Spike Extraction Sample Extraction (SPE / LLE) IS_Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation (Reversed-Phase) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve Regression Integration->Regression Quant Concentration Calculation Regression->Quant Report Reporting Quant->Report

Caption: End-to-end bioanalytical workflow diagram.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) that can suppress the analyte signal in the mass spectrometer and to concentrate the analyte to improve sensitivity.[8][9]

Choosing the Right Technique

The choice of extraction method is a trade-off between cleanliness, recovery, speed, and cost.

Sample_Prep_Decision Start Define Assay Requirements (LLOQ, Throughput) PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT Fastest, Highest Throughput LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Start->LLE Good Cleanliness Moderate Throughput SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Start->SPE Best Cleanliness Highest Sensitivity Result1 Result1 PPT->Result1 Result: Sufficient for high concentrations. Risk of matrix effects. Result2 Result2 LLE->Result2 Result: Cleaner than PPT. Good for neutral/lipophilic drugs. Result3 Result3 SPE->Result3 Result: Recommended for low LLOQ. Removes phospholipids & salts.

Caption: Decision matrix for sample preparation.

For this compound, its basic amine functionality makes it an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This technique provides superior cleanup by utilizing a dual retention mechanism (reversed-phase and ion exchange), effectively removing both non-polar and basic interferences.[10][11]

Protocol: Mixed-Mode SPE

This protocol is designed for a 96-well SPE plate format for higher throughput.

Materials:

  • SPE Plate: Polymeric Mixed-Mode Strong Cation Exchange, 30 mg/well

  • Internal Standard (IS): A structurally similar stable-isotope labeled version of the analyte is ideal. If unavailable, a close structural analog can be used.

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid, Ammonium Hydroxide, Water (18 MΩ·cm).

  • Biological Matrix: Plasma/Serum (e.g., Human Plasma, K2-EDTA).

Procedure:

  • Sample Pre-treatment:

    • Thaw biological samples to room temperature.

    • To 100 µL of sample (calibrator, QC, or unknown), add 25 µL of IS working solution (e.g., 500 ng/mL in 50:50 Methanol:Water).

    • Add 200 µL of 4% Phosphoric Acid in water. Vortex for 10 seconds. This step lyses cells and disrupts protein binding.[10]

  • SPE Plate Conditioning:

    • Place the SPE plate on a vacuum manifold.

    • Add 1 mL of Methanol to each well. Apply vacuum to pull the solvent through.

    • Add 1 mL of Water to each well. Apply vacuum to pull the solvent through. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire 325 µL of the pre-treated sample into the conditioned wells.

    • Apply a gentle vacuum (~2-5 inHg) to slowly draw the sample through the sorbent bed.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 2% Formic Acid in water. Apply vacuum to pull the solvent through. This removes salts and other highly polar matrix components.

    • Wash 2 (Non-polar Interferences): Add 1 mL of Methanol. Apply vacuum to pull the solvent through. This removes lipids and other non-polar interferences. Dry the sorbent bed under high vacuum for 5 minutes.[12]

  • Elution:

    • Place a clean 96-well collection plate inside the vacuum manifold.

    • Add 500 µL of elution solvent (5% Ammonium Hydroxide in Acetonitrile) to each well. The basic modifier neutralizes the charged amine group, releasing it from the ion-exchange sorbent.[11]

    • Apply gentle vacuum to slowly elute the analyte and IS into the collection plate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A (see LC method below). This step ensures compatibility with the initial chromatographic conditions and concentrates the analyte.

    • Seal the plate and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method: The Core of Quantification

Liquid chromatography separates the analyte from any remaining interferences before it enters the mass spectrometer, which provides highly selective detection.[13]

Chromatographic Separation (HPLC/UPLC)

Reversed-phase chromatography is the method of choice due to the analyte's hydrophobic nature.[14][15][16]

ParameterRecommended ConditionRationale
Column C18, sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention for hydrophobic compounds and high efficiency for sharp peaks.[17]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the primary amine is protonated (R-NH3+), leading to better peak shape and retention on the C18 phase.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting hydrophobic compounds and is MS-friendly.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min. Total run time: ~5 minutes.A gradient is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components between injections.[15]
Column Temperature 40°CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume is sufficient given the sensitivity of modern mass spectrometers and minimizes potential column overload.
Mass Spectrometric Detection

Electrospray Ionization (ESI) in positive mode is ideal for this molecule.[19][20] Detection is performed using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.[21]

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated in the ESI source, forming a stable [M+H]+ ion.[22]
MRM Transitions Analyte: m/z 316.0 → 157.0 (Quantifier), 316.0 → 108.0 (Qualifier) IS: To be determined based on structureThe precursor ion (m/z 316.0 for [C10H9Br_N2_S2+H]+) is selected and fragmented. The resulting product ions are monitored. Using two transitions (quantifier/qualifier) increases confidence in identification.
Source Temperature 500°COptimizes desolvation of the ESI droplets.
IonSpray Voltage +5500 VCreates the high electric field necessary for the ESI process.
Collision Gas (CAD) NitrogenStandard collision gas for inducing fragmentation in the collision cell.
Dwell Time 100 msSufficient time to acquire a stable signal for each transition, ensuring at least 12-15 data points across each chromatographic peak for accurate quantification.

(Note: MRM transitions are predictive and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.)

Method Validation: Ensuring Trustworthy Data

A bioanalytical method must be rigorously validated to demonstrate its reliability, as per regulatory guidelines from the FDA and EMA.[23][24][25][26]

Key Validation Parameters

The method should be validated for the following parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy & Precision: Assessed at multiple concentrations (LLOQ, LQC, MQC, HQC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Representative Validation Summary

The following table shows example data from a successful validation that meets ICH M10 criteria.[2]

ParameterConcentration (ng/mL)Acceptance CriteriaResult (Representative Data)
Calibration Curve Range 0.5 - 500r² ≥ 0.99r² = 0.998 (Linear, 1/x² weighting)
Lower Limit of Quantification (LLOQ) 0.5Accuracy: 80-120% Precision: ≤20% CVAccuracy: 104.5% Precision: 8.9% CV
Intra-day Accuracy & Precision (n=6) LQC (1.5)Accuracy: 85-115% Precision: ≤15% CVAccuracy: 101.2% Precision: 5.4% CV
MQC (50)Accuracy: 85-115% Precision: ≤15% CVAccuracy: 97.8% Precision: 3.1% CV
HQC (400)Accuracy: 85-115% Precision: ≤15% CVAccuracy: 99.1% Precision: 2.5% CV
Inter-day Accuracy & Precision (3 runs) LQC (1.5)Accuracy: 85-115% Precision: ≤15% CVAccuracy: 103.1% Precision: 7.8% CV
MQC (50)Accuracy: 85-115% Precision: ≤15% CVAccuracy: 98.5% Precision: 4.5% CV
HQC (400)Accuracy: 85-115% Precision: ≤15% CVAccuracy: 100.3% Precision: 3.8% CV
Matrix Factor (Normalized) LQC & HQCCV ≤ 15%6.7% CV
Extraction Recovery LQC, MQC, HQCConsistent & PreciseMean Recovery: 88.2% (CV = 5.1%)
Freeze-Thaw Stability (3 cycles) LQC & HQC% Diff ≤ 15%Passed (% Diff < 8%)

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective platform for the quantification of this compound in biological matrices. The use of mixed-mode solid-phase extraction yields a clean extract, minimizing matrix effects and ensuring high data quality. By adhering to the principles of regulatory bioanalytical method validation, this approach generates trustworthy data suitable for supporting all stages of drug development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F. K., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry, 36(1), 1–13.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Covey, T. R., Thomson, B. A., & Schneider, B. B. (2009). The Rule of Five: A Simple Method for Establishing the Presence of Specific Noncovalent Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 81(21), 8707–8713. [Link]

  • Malviya, R., Kumar, P., & Singh, A. (2023). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. ResearchGate. [Link]

  • Li, A., Zhang, Y., & Liu, H. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 50(7), 1335–1338. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Agnis, P. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Wisdomlib. (2025). Reverse-phase high performance liquid chromatography: Significance and symbolism. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Wang, X., et al. (2021). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of The American Society for Mass Spectrometry, 32(4), 1038–1046. [Link]

  • Karadaş, M., & Arslan, A. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of the Iranian Chemical Society, 18(11), 2959–2970. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • Christianson, C. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Target Review. [Link]

  • ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 302–312. [Link]

  • Moran, L. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. [Link]

  • Di, L., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 2(4), 125. [Link]

  • LabRulez. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 242, 116027. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine. PubChem Compound Summary. [Link]

  • Al-Obaydi, S., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5553835. [Link]

  • Knihnicki, P., et al. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 107, 245–257. [Link]

  • Wang, C. Y., et al. (2010). Novel reagents for quantitative analysis of valiolamine in biological samples by high-performance liquid chromatography with pre-column UV derivatization. Talanta, 81(4-5), 1435–1440. [Link]

  • Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech. [Link]

  • Al-Bayati, M. A. F., & Ammar, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer drugs.[1][2] Its versatile binding properties and synthetic tractability make it an attractive scaffold for the development of novel chemical probes to explore complex biological systems. This document provides detailed application notes and protocols for the use of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine as a chemical probe for target identification and validation.

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not only step-by-step experimental protocols but also the scientific rationale behind the proposed workflows. As the specific biological targets of this compound are currently uncharacterized, this document serves as a comprehensive roadmap for its initial biological characterization, target deconvolution, and validation.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 90484-42-7
Molecular Formula C₉H₇BrN₂S₂
Molecular Weight 287.20 g/mol
Appearance Off-white to pale yellow solid (predicted)

Section 1: Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the synthesis of a 2-amino-5-bromothiazole intermediate, followed by a nucleophilic aromatic substitution with 4-bromothiophenol.

Protocol 1.1: Synthesis of this compound

Step 1: Synthesis of 2-amino-5-bromothiazole

This step can be accomplished via the bromination of 2-aminothiazole.

  • Materials: 2-aminothiazole, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-aminothiazole (1.0 eq) in ACN in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction.

  • Materials: 2-amino-5-bromothiazole, 4-bromothiophenol, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-amino-5-bromothiazole (1.0 eq) in DMF, add 4-bromothiophenol (1.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then with a cold, non-polar solvent (e.g., hexane) to remove impurities.

    • Dry the solid under vacuum to yield this compound.

1.2: Characterization
  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry (MS): Determine the exact mass of the compound to confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of >95% is recommended for biological assays.

Section 2: Application in Phenotypic Screening

Phenotypic screening is a powerful approach to uncover the biological effects of a compound without prior knowledge of its molecular target.[3][4] An anti-proliferation assay against a panel of cancer cell lines is a common starting point to identify potential anticancer activity.[5][6]

Protocol 2.1: Cancer Cell Line Proliferation Assay
  • Materials: A panel of human cancer cell lines (e.g., NCI-60), appropriate cell culture media and supplements, 96-well plates, this compound stock solution in DMSO, a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cancer cell lines in 96-well plates at their optimal densities and allow them to adhere overnight.

    • Prepare a serial dilution of the compound in cell culture medium. A typical starting concentration range is 0.1 nM to 100 µM.

    • Treat the cells with the compound dilutions and a vehicle control (DMSO).

    • Incubate the plates for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation:

Cell LineIC₅₀ (µM)
MCF-7 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
HCT116 (Colon)Hypothetical Value
U87-MG (Glioblastoma)Hypothetical Value

Section 3: Target Deconvolution and Validation Workflow

Once a phenotype of interest is observed, the next critical step is to identify the molecular target(s) of the compound. The following workflow is a comprehensive strategy for target deconvolution and validation.

Target_Deconvolution_Workflow Phenotypic_Hit Phenotypic Hit (e.g., Anti-proliferation) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phenotypic_Hit->CETSA Confirm Target Engagement Probe_Synthesis Synthesis of Photoaffinity/Clickable Probe CETSA->Probe_Synthesis Proceed if Engagement is Confirmed Chemoproteomics Chemoproteomics (Target Identification) Probe_Synthesis->Chemoproteomics Identify Potential Targets Target_Validation In Vitro Target Validation (e.g., Fluorescence Polarization) Chemoproteomics->Target_Validation Validate Direct Binding Validated_Target Validated Target Target_Validation->Validated_Target

Caption: Workflow for target deconvolution and validation.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to a target in a cellular environment by measuring changes in the thermal stability of the target protein.[2][7][8]

CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Detect Detect target protein in soluble fraction (e.g., Western Blot) Lyse->Detect Analyze Plot melting curves and determine thermal shift Detect->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with the compound at a concentration above its IC₅₀ (e.g., 10x IC₅₀) or with a vehicle control for 1-2 hours.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein, or proceed with mass spectrometry for a proteome-wide analysis (MS-CETSA).

    • Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 3.2: Design and Synthesis of a "Clickable" Photoaffinity Probe

To definitively identify the binding partners of the compound, a modified version bearing a photo-reactive group and a "clickable" handle is invaluable for chemoproteomic approaches.[9][10][11]

Conceptual Design:

The 2-amino group of the thiazole ring is a suitable position for modification without significantly altering the core pharmacophore. A linker containing a diazirine for photo-crosslinking and a terminal alkyne for click chemistry can be attached here.

  • Synthetic Strategy:

    • Synthesize a linker with a terminal alkyne and a carboxylic acid.

    • Activate the carboxylic acid (e.g., to an NHS ester).

    • React the activated linker with the 2-amino group of this compound.

    • Incorporate a diazirine moiety into the linker.

Protocol 3.3: Chemoproteomic Target Identification

This protocol uses the photoaffinity probe to covalently label its target proteins, which are then enriched and identified by mass spectrometry.

Chemoproteomics_Workflow Incubate Incubate cells/lysate with photoaffinity probe UV_Crosslink UV irradiate to covalently link probe to target Incubate->UV_Crosslink Lyse_and_Click Lyse cells and 'click' on a biotin tag UV_Crosslink->Lyse_and_Click Enrich Enrich biotinylated proteins with streptavidin beads Lyse_and_Click->Enrich Digest_and_MS On-bead digest and identify proteins by LC-MS/MS Enrich->Digest_and_MS

Caption: Chemoproteomics workflow for target identification.

  • Procedure:

    • Treat intact cells or cell lysate with the photoaffinity probe. Include a competition control where cells are pre-treated with an excess of the parent compound.

    • Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.

    • Lyse the cells (if not already lysed).

    • Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" reaction) to attach a biotin-azide reporter tag to the probe-protein complexes.

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.

Protocol 3.4: In Vitro Target Validation using Fluorescence Polarization (FP)

FP is a robust and sensitive technique to confirm a direct interaction between the compound and a purified putative target protein and to determine the binding affinity (Kd).[12][13][14]

Caption: Principle of Fluorescence Polarization assay.

  • Procedure:

    • Synthesize a Fluorescent Probe: Synthesize a version of this compound with a fluorescent tag (e.g., fluorescein or a far-red dye) attached at a position that does not interfere with target binding.

    • Assay Setup: In a microplate, add a fixed concentration of the fluorescent probe and the purified target protein at varying concentrations.

    • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Data Analysis: Plot the change in polarization as a function of protein concentration to determine the dissociation constant (Kd).

    • Competition Assay: To determine the binding affinity of the unlabeled parent compound, perform a competition experiment with a fixed concentration of the fluorescent probe and the target protein, and increasing concentrations of the unlabeled compound.

Data Presentation:

CompoundBinding Affinity (Kd)
Fluorescent ProbeHypothetical Value
This compoundHypothetical Value

Section 4: Data Interpretation and Validation

Rigorous validation is crucial to confidently link the compound's phenotype to its identified target.[15][16][17]

  • Orthogonal Validation: Use multiple, independent assays to confirm the target engagement and functional effects. For example, if the identified target is a kinase, perform an in vitro kinase activity assay to confirm inhibition.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the parent compound. A strong correlation between the binding affinity/target engagement and the phenotypic activity across a series of analogs provides strong evidence for the identified target being responsible for the observed phenotype.

  • Genetic Validation: Use techniques like CRISPR/Cas9 to knock out or knock down the identified target protein in cells. The resulting phenotype should mimic the effect of the chemical probe.

Section 5: Safety and Handling

This compound is a brominated organic compound and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and its precursors.[18][19]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Blex, C., et al. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega, 3(1), 1039-1051. [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(19), 5141-5146. [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. JOCPR. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 237-251. [Link]

  • Moffat, J. G., et al. (2014). Phenotypic screening in cancer drug discovery - past, present and future. Nature Reviews Drug Discovery, 13(8), 588-602. [Link]

  • Harris, S. F., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(9), 1227-1235. [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Chemical Probes Portal. [Link]

  • Alto Predict. (2020, September 23). Assay Validation Using Chemical Probes. Alto Predict. [Link]

  • Dubinsky, L., et al. (2020). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 12(12), 1157-1175. [Link]

  • Gkikas, I., et al. (2021). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers in Oncology, 11, 662201. [Link]

  • CUTM Courseware. (n.d.). THIAZOLE. CUTM Courseware. [Link]

  • Golub, T. R., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PLoS One, 9(6), e100122. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Martinez, E. D., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(12), e3656. [Link]

  • Cancer Research. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 84(15), 2397-2399. [Link]

  • Semantic Scholar. (n.d.). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar. [Link]

  • Harris, S. F., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]

  • Royal Society of Chemistry. (2025, November 3). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. RSC Publishing. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. [Link]

  • Ellinger, B., et al. (2014). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. Assay and Drug Development Technologies, 12(3), 162-175. [Link]

  • Martinez Molina, D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1836-1845. [Link]

  • Hypha Discovery. (n.d.). A Phenotypic Screening Approach To Identify Anti-cancer Compounds Derived From Marine Fungi. Hypha Discovery. [Link]

  • JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview [Video]. YouTube. [Link]

  • Semantic Scholar. (2021, July 30). One-Step Synthesis of Photoaffinity Probes for Live-Cell MS-Based Proteomics. Semantic Scholar. [Link]

  • Molecules. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • National Center for Biotechnology Information. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PubMed Central. [Link]

  • Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44. ResearchGate. [Link]

  • Sdfine. (n.d.). allyl bromide. Sdfine. [Link]

  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

  • ResearchGate. (2025, August 9). Photoaffinity Labeling in Target- and Binding-Site Identification | Request PDF. ResearchGate. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • Asian Journal of Chemistry. (2000, October 4). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Semantic Scholar. [Link]

  • Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Khan, I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 321-346. [Link]

  • ResearchGate. (2025, August 6). Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling | Request PDF. ResearchGate. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility-related issues encountered during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle for many promising compounds, potentially leading to inaccurate assay results and hindering preclinical development.[1][2] This resource offers a structured approach to diagnosing and resolving these challenges, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: My compound, this compound, precipitated when I diluted my DMSO stock into aqueous assay buffer. What is the most likely cause?

A1: This is a classic sign of a compound's aqueous solubility being exceeded. The high concentration of the compound in the Dimethyl Sulfoxide (DMSO) stock is rapidly diluted in the aqueous buffer, causing the compound to "crash out" of the solution. This "shock" precipitation occurs because the immediate environment of the compound transitions from a favorable organic solvent to an unfavorable aqueous one too quickly for proper dissolution.[3]

Q2: What is the first troubleshooting step I should take to address this precipitation?

A2: The most immediate and crucial step is to verify and control the final concentration of your co-solvent (typically DMSO) in the assay. For most cell-based assays, it is critical to keep the final DMSO concentration below 0.5%, and often as low as 0.1%, to minimize cytotoxicity and other off-target effects.[4] High concentrations of DMSO can compromise cell membrane integrity and interfere with assay readouts.[5][6]

Q3: I've confirmed my DMSO concentration is within a safe range, but the compound still precipitates. What's my next move?

A3: If precipitation persists at a non-toxic co-solvent concentration, it strongly indicates that the intrinsic aqueous solubility of your compound is lower than the concentration you are trying to test. At this point, you will need to explore more advanced formulation strategies to enhance the compound's solubility in your aqueous assay medium.

Q4: How does the chemical structure of this compound influence its solubility?

A4: The structure of this compound contains several features that contribute to its likely low aqueous solubility. The bromophenyl and thiazole rings are largely hydrophobic. While the 2-amino group on the thiazole ring provides a site for hydrogen bonding and potential protonation, the overall molecule has a significant non-polar character.[7] The sulfanyl linkage also adds to the lipophilicity. The amine group is basic, meaning its charge state and, consequently, its solubility will be dependent on the pH of the solution.[8]

Troubleshooting Guide: From Simple Fixes to Advanced Formulation

This section provides a systematic approach to resolving solubility issues, starting with basic adjustments and progressing to more complex formulation techniques.

Part 1: Initial Troubleshooting & Optimization

If you are encountering precipitation, begin with these fundamental steps.

Step 1: The "Step-Wise" or Serial Dilution Method

Instead of a single, large dilution of your DMSO stock into the final assay volume, a step-wise dilution can prevent shock precipitation.

  • Protocol:

    • Create an intermediate dilution of your DMSO stock in a small volume of your assay buffer.

    • Mix this intermediate dilution thoroughly to ensure the compound is fully dispersed.

    • Add this intermediate dilution to the final volume of your assay medium.

This gradual reduction in DMSO concentration allows the compound molecules to better disperse and dissolve in the aqueous environment.[3]

Step 2: Gentle Warming

For some compounds, a slight increase in temperature can aid dissolution.

  • Protocol:

    • Gently warm your cell culture medium or assay buffer to 37°C in a water bath before adding the compound stock solution.[3]

    • Ensure your compound is stable at this temperature for the duration of your experiment.

Step 3: pH Adjustment

Given the presence of a basic amine group, the solubility of this compound is likely to be pH-dependent.[9]

  • Scientific Rationale: At a pH below the pKa of the amine group, the nitrogen will be protonated, forming a more polar and, therefore, more water-soluble salt.[10]

  • Experimental Approach:

    • Determine the pKa of the 2-amino group (literature values for similar 2-aminothiazoles can provide an estimate).

    • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 7.4).

    • Assess the solubility of your compound in each buffer to identify the optimal pH for your assay.

    • Crucially, ensure that the chosen pH is compatible with your assay system (e.g., it does not affect cell viability or enzyme activity).

Part 2: Advanced Formulation Strategies

If initial troubleshooting fails, more advanced techniques may be necessary.

Strategy 1: Utilizing Co-solvents

While DMSO is the most common, other co-solvents can be explored, though their compatibility with the specific assay must be rigorously tested.

Co-solventTypical Final Concentration in Cell-Based AssaysConsiderations
Ethanol < 0.5%Can have biological effects; less effective at solubilizing highly lipophilic compounds compared to DMSO.[4][11]
Methanol < 0.5%Generally more cytotoxic than ethanol and should be used with caution.[4][11]
Propylene Glycol (PG) < 1%Often used in preclinical formulations; can be viscous.
Polyethylene Glycol 400 (PEG 400) < 1%A common excipient in drug formulations; generally well-tolerated by cells at low concentrations.

Strategy 2: Employing Surfactants for Micellar Solubilization

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Mechanism: The hydrophobic core of the micelle sequesters the poorly soluble compound, while the hydrophilic shell interacts with the aqueous environment.[12]

  • Commonly Used Surfactants:

    • Tween® 20/80: Non-ionic surfactants often used in biological assays. However, they can be cytotoxic at higher concentrations.[4][11]

    • Cremophor® EL: A polyethoxylated castor oil used in some drug formulations.

  • Protocol:

    • Prepare a stock solution of the surfactant in your assay buffer.

    • Add the compound (from a DMSO stock) to the surfactant solution and mix thoroughly to allow for micelle formation and compound encapsulation.

    • It is essential to run a vehicle control with the surfactant alone to account for any effects on the assay.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

  • Mechanism: The hydrophobic interior of the cyclodextrin molecule encapsulates the poorly soluble compound, while the hydrophilic exterior allows the complex to dissolve in water.

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with significantly higher aqueous solubility and lower toxicity, making them more suitable for in vitro and in vivo studies.[5]

  • Protocol:

    • Prepare a solution of the cyclodextrin in your assay buffer.

    • Add the compound to the cyclodextrin solution and allow time for complexation to occur (this can be facilitated by gentle heating or sonication).

    • As with surfactants, a vehicle control with the cyclodextrin alone is necessary.

Experimental Protocols for Solubility Assessment

To systematically address solubility issues, it is advisable to perform formal solubility measurements.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery and provides an estimate of solubility under non-equilibrium conditions.[8][13]

  • Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

  • Methodology (Nephelometry):

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock to each well.

    • Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to create a serial dilution of the compound.

    • Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

Thermodynamic Solubility Assay

This method measures the true equilibrium solubility of a compound and is important for lead optimization and formulation development.[2][14]

  • Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

  • Methodology (Shake-Flask Method):

    • Add an excess amount of the solid (powder) this compound to a vial containing the desired aqueous buffer.

    • Incubate the vial with constant agitation (e.g., on a shaker or rotator) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

    • After incubation, separate the undissolved solid from the solution by centrifugation and/or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[15]

Visualization of Workflows

Decision Tree for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Compound Precipitates in Assay check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_dmso Reduce DMSO concentration check_dmso->adjust_dmso No stepwise_dilution Try Step-wise Dilution check_dmso->stepwise_dilution Yes adjust_dmso->start ph_optimization Is the compound ionizable? (Contains amine group) stepwise_dilution->ph_optimization adjust_ph Optimize Buffer pH ph_optimization->adjust_ph Yes advanced_formulation Consider Advanced Formulation Strategies ph_optimization->advanced_formulation No adjust_ph->advanced_formulation Still Precipitates end_success Solubility Issue Resolved adjust_ph->end_success Success surfactants Use Surfactants (e.g., Tween-80) advanced_formulation->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) advanced_formulation->cyclodextrins surfactants->end_success cyclodextrins->end_success

Caption: A decision-making workflow for addressing compound precipitation in assays.

Workflow for Solubility Assessment

Solubility_Assessment cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start DMSO Stock k_dilute Dilute in Buffer k_start->k_dilute k_incubate Incubate (e.g., 2h) k_dilute->k_incubate k_measure Measure Precipitation (Nephelometry/UV) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Solid Compound t_add_buffer Add Buffer (Excess Solid) t_start->t_add_buffer t_incubate Equilibrate (e.g., 24h) t_add_buffer->t_incubate t_separate Filter/Centrifuge t_incubate->t_separate t_quantify Quantify Supernatant (HPLC/LC-MS) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Comparison of kinetic and thermodynamic solubility determination workflows.

Compound Stability Considerations

While enhancing solubility is crucial, it is equally important to ensure the stability of this compound under the chosen assay conditions.

  • pH Stability: The thiazole ring is generally stable, but extreme pH values (highly acidic or alkaline) could potentially lead to ring opening or other degradation pathways. It is advisable to assess compound stability at the selected pH over the course of the experiment.[5]

  • Oxidative Stability: The sulfanyl (-S-) linkage can be susceptible to oxidation. If your assay conditions are oxidative in nature, or if you observe a loss of activity over time, consider performing a stability study to check for the formation of sulfoxide or sulfone derivatives.

By following this comprehensive guide, researchers can systematically diagnose and overcome the solubility challenges associated with this compound, leading to more accurate and reliable experimental outcomes.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Henriksen, Z. M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(3), 441-447.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 675-689.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • ResearchGate. Optimizing the Formulation of Poorly Water-Soluble Drugs. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

  • Lavan, M. (2017).
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Byju's. Physical Properties of Amines. Available from: [Link]

  • Goto, H., et al. (2014). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 20(6), 428-433.
  • PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Available from: [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-240.
  • Fekete, S., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 26(11), 3125.
  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. Available from: [Link]

  • PubChem. 3-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide. Available from: [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available from: [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Available from: [Link]

  • National Institutes of Health. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

  • ResearchGate. Fungal Laccases Degradation of Endocrine Disrupting Compounds. Available from: [Link]

  • ResearchGate. Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Available from: [Link]

Sources

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine stability problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. By understanding the potential degradation pathways and implementing the solutions provided, you can ensure the integrity of your results and the reliability of your research.

I. Compound Overview and Inherent Stability Considerations

This compound is a multifaceted molecule featuring a 2-aminothiazole core, a thioether linkage, and a brominated aromatic ring. Each of these functional groups contributes to its chemical reactivity and potential instability under certain conditions. The primary stability concerns for this molecule are oxidation of the thioether, hydrolysis, and photodegradation.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC9H7BrN2S2[PubChem CID: 43383146]([Link]]
Molecular Weight303.20 g/mol [PubChem CID: 43383146]([Link]]
AppearanceLikely a solidGeneral knowledge of similar small molecules
SolubilityExpected to have low aqueous solubility[1]

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues you may face during your experiments.

Q1: I'm observing new, more polar peaks in my LC-MS analysis after storing my compound in a DMSO stock solution. What could be happening?

A1: The most probable cause is the oxidation of the thioether linkage to form the corresponding sulfoxide and, potentially, the sulfone.[2][3] These oxidized species are significantly more polar than the parent compound, leading to earlier elution times in reverse-phase chromatography.

  • Causality: The sulfur atom in the thioether is susceptible to oxidation by atmospheric oxygen, especially when dissolved in solvents like DMSO which can facilitate such reactions.[4] This process can be accelerated by exposure to light and elevated temperatures.[5]

  • Solution:

    • Inert Atmosphere: When preparing stock solutions, use degassed solvents and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Storage Conditions: Store stock solutions at -20°C or -80°C to minimize thermal degradation and oxidative processes.

    • Antioxidants: For aqueous buffers, consider the addition of antioxidants like N-acetyl-cysteine, which can help mitigate oxidative damage.[6]

    • Solvent Choice: If permissible for your assay, consider using less oxidizing solvents for long-term storage.

Q2: My assay results are inconsistent, and I suspect the compound is degrading in my aqueous assay buffer. How can I confirm this and prevent it?

A2: Degradation in aqueous buffers is a common issue and could be due to hydrolysis or oxidation. To confirm and address this:

  • Confirmation of Degradation:

    • Time-Course Study: Prepare your compound in the assay buffer and analyze aliquots by LC-MS at different time points (e.g., 0, 1, 2, 4, and 24 hours). A decrease in the parent compound's peak area with a concurrent increase in new peaks will confirm degradation.

    • Forced Degradation: To identify potential degradation products, you can perform a forced degradation study as outlined in the experimental protocols section below. This will help you identify the likely degradants in your assay.

  • Prevention Strategies:

    • pH Control: The stability of the 2-aminothiazole ring can be pH-dependent. Determine the optimal pH for your compound's stability by conducting the time-course study in buffers of varying pH (e.g., pH 5, 7.4, and 9). Use a buffer that maintains the compound's stability for the duration of your experiment.

    • Fresh Preparations: Prepare the compound in the aqueous buffer immediately before use to minimize the time it spends in a potentially destabilizing environment.

    • Solubility Enhancement: Poor aqueous solubility can lead to precipitation and inaccurate results.[1] Consider using co-solvents (e.g., a small percentage of DMSO or ethanol) or solubility enhancers if compatible with your assay.

Q3: I've noticed a yellowing of my solid compound over time. Is this a sign of degradation?

A3: Yes, a change in color of the solid material often indicates degradation. This could be due to slow oxidation or photodegradation.

  • Potential Causes:

    • Oxidation: As with solutions, the solid compound can slowly oxidize upon exposure to air.

    • Photodegradation: The aromatic and heterocyclic rings in the molecule can absorb UV and visible light, leading to photochemical reactions.[5]

  • Solutions:

    • Proper Storage: Store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture.

    • Inert Environment: For long-term storage, consider storing the vial in a desiccator under an inert atmosphere (argon or nitrogen).

    • Low Temperature: Store at recommended low temperatures (e.g., -20°C) to reduce the rate of any potential degradation reactions.[7]

Q4: What are the likely degradation products of this compound that I should look for in my analysis?

A4: Based on the structure, the primary degradation products are likely to be the sulfoxide and sulfone derivatives from oxidation. Hydrolysis could potentially cleave the thioether bond, although this is generally less common for aryl sulfides under typical experimental conditions.

  • Oxidative Degradation Pathway:

    • Product 1: 5-[(4-Bromophenyl)sulfinyl]-1,3-thiazol-2-ylamine (Sulfoxide)

    • Product 2: 5-[(4-Bromophenyl)sulfonyl]-1,3-thiazol-2-ylamine (Sulfone)

  • Analytical Detection: These products can be readily identified by LC-MS, as they will have molecular weights corresponding to the addition of one (sulfoxide, +16 Da) and two (sulfone, +32 Da) oxygen atoms, respectively. They will also exhibit significantly shorter retention times in reverse-phase HPLC.[8][9]

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol, based on ICH guidelines, will help you identify potential degradation products and assess the intrinsic stability of your compound.[10][11][12]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[13][14][15] Include a dark control wrapped in aluminum foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and characterize any new peaks. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Protocol 2: HPLC Method for Stability Assessment

This is a general reverse-phase HPLC method that can be optimized for your specific needs.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.

IV. Visualizations

Potential Degradation Pathways

G parent 5-[(4-Bromophenyl)sulfanyl]- 1,3-thiazol-2-ylamine sulfoxide 5-[(4-Bromophenyl)sulfinyl]- 1,3-thiazol-2-ylamine (Sulfoxide) parent->sulfoxide Mild Oxidation (e.g., air, H2O2) sulfone 5-[(4-Bromophenyl)sulfonyl]- 1,3-thiazol-2-ylamine (Sulfone) sulfoxide->sulfone Strong Oxidation (e.g., excess H2O2)

Caption: Primary oxidative degradation pathway of the target compound.

Troubleshooting Workflow for Compound Instability

start Inconsistent Experimental Results Observed check_purity Verify Purity of Starting Material (LC-MS, NMR) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok degradation_suspected Suspect Degradation in Stock or Assay Solution purity_ok->degradation_suspected Yes re_purify Re-purify Compound purity_ok->re_purify No time_course Perform Time-Course Stability Study (LC-MS analysis over time) degradation_suspected->time_course degradation_confirmed Degradation Confirmed? time_course->degradation_confirmed optimize_conditions Optimize Experimental Conditions degradation_confirmed->optimize_conditions Yes re_evaluate Re-evaluate in Assay degradation_confirmed->re_evaluate No (Other issue) storage Improve Storage: - Use inert gas - Store at -80°C - Protect from light optimize_conditions->storage buffer Modify Assay Buffer: - Adjust pH - Add antioxidants - Prepare fresh solutions optimize_conditions->buffer storage->re_evaluate buffer->re_evaluate end Consistent Results re_evaluate->end re_purify->check_purity

Caption: A logical workflow for troubleshooting compound stability issues.

V. References

  • PubChem. Compound Summary for CID 43383146, 5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 554215, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. Molecules. 2024. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • ICH. Q1A(R2) Guideline - ICH. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. 1996. [Link]

  • Method for preparing sulfone or sulfoxide compound. Google Patents.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • How do we address neglected sulfur pharmacophores in drug discovery? RSC Med. Chem. 2021, 12, 1335-1346. [Link]

  • Kawamura, A., et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. J. Med. Chem. 2012, 55, 21, 9153–9164. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers (Basel). 2022, 14(10), 2099. [Link]

  • API Hydrolytic Stability Testing. Avomeen. [Link]

  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. J. Pharm. Biomed. Anal. 2002, 28, 5, 1011-1040. [Link]

  • Liu, X., et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Org. Lett. 2019, 21, 19, 7869–7873. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules. 2018, 23(3), 529. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016, 40(5). [Link]

  • Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. 2023. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. 2018. https://www.researchgate.net/publication/323184333_Synthesis_and_antimicrobial_evaluation_of_new-2-amino-4-4-chloro-4-bromophenyl-13-thiazole_derivatives

  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? ResearchGate. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation. 2011. [Link]

  • A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. Semantic Scholar. 1980. [Link]

Sources

Troubleshooting unexpected results in 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during experiments with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your research.

I. Synthesis and Purification Troubleshooting

The synthesis of 2-aminothiazole derivatives is a cornerstone of many research endeavors, yet it can present various challenges.[1][2] This section addresses common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach is crucial for troubleshooting.[3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[3] Ensure you are operating at the optimal temperature and for the recommended duration. Running small-scale trial reactions can help pinpoint the ideal parameters without committing large quantities of starting materials.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[3]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your synthesis is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[3]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure your stirring rate is sufficient for the scale and viscosity of your reaction mixture.[3]

  • Product Decomposition: The target compound may be unstable under the reaction or workup conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[3]

Q2: I'm observing multiple spots on my TLC plate, indicating impurities. What are the common side products and how can I minimize them?

A2: The formation of multiple products is a common issue in thiazole synthesis. Potential side products could include unreacted starting materials, over-brominated species, or regioisomers. To minimize these:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. For bromination steps, adding the brominating agent slowly and at a controlled temperature can prevent polybromination.[4]

  • Optimize Reaction Temperature: Side reactions often have different activation energies than the desired reaction. Running the reaction at a lower temperature may favor the formation of the desired product.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. Experiment with different non-nucleophilic bases and solvent polarities to optimize for the desired product.

Q3: The final product has a persistent color, suggesting residual bromine. How can I effectively remove it?

A3: Residual bromine is a common impurity in brominated compounds.[5] An effective method for its removal is a chemical wash during the workup phase. Washing the organic layer with a 10% aqueous solution of sodium thiosulfate will reduce the elemental bromine (Br₂) to bromide ions (Br⁻), which are soluble in the aqueous phase.[6] The characteristic brown/orange color of bromine should disappear, indicating its removal.[6]

Workflow for Troubleshooting Low Yield

G start Low Yield Observed cond1 Check Reagent Purity start->cond1 step1 Use High-Purity Reagents & Dry Solvents cond1->step1 Impure cond2 Optimize Reaction Conditions cond1->cond2 Pure step1->cond2 step2 Vary Temperature, Time, & Concentration cond2->step2 Suboptimal cond3 Inert Atmosphere? cond2->cond3 Optimal step2->cond3 step3 Use N2 or Ar Blanket cond3->step3 Yes cond4 Monitor for Decomposition cond3->cond4 No step3->cond4 step4 Use TLC/LC-MS to Track Product Stability cond4->step4 Yes end Improved Yield cond4->end No step4->end G start Design Biological Assay step1 Confirm Compound Purity (>95%) start->step1 step2 Determine Compound Solubility in Assay Medium step1->step2 step3 Run Dose-Response Curve with Appropriate Controls step2->step3 cond1 Activity Observed? step3->cond1 step4a Validate with Orthogonal Assay cond1->step4a Yes step4b Troubleshoot: Check Stability, Solubility, Purity cond1->step4b No end Conclusive Results step4a->end step4b->step3

Caption: A logical flow for designing and troubleshooting biological assays.

By systematically addressing these common issues, researchers can improve the reliability and reproducibility of their experiments involving this compound.

References
  • BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Google Patents. Method for purifying a bromine compound. EP0913381B1.
  • Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Rao, C. V., et al. (2013).
  • Google Patents.
  • Google Patents. Purification of liquid bromine contaminated with organic impurities. US3145084A.
  • ResearchGate.
  • PubMed.
  • ResearchGate. Recent Development in the Synthesis of Thiazoles | Request PDF.
  • Khalifa, M. E. (2018).
  • ResearchGate. Sustainable bromination of organic compounds: A critical review.
  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine.
  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Santa Cruz Biotechnology. This compound.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles.
  • Venugopala, K. N., et al. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.
  • PubMed Central.
  • PubMed Central.
  • Ingenta Connect. Recent Development in the Synthesis of Thiazoles.
  • NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • IJIRSET. Synthesis of Heterocyclic Compounds.
  • ResearchGate. Synthesis of 5-substituted thiazoles | Download Table.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
  • ResearchGate. For the synthesis of 4-(4-bromophenyl)
  • Kumar, K., et al. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect.
  • PubMed. Recent Development in the Synthesis of Thiazoles.
  • Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
  • NIH. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl].
  • BenchChem. N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
  • ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine analogs. This class of compounds, featuring a core 2-aminothiazole scaffold, is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2] However, the multi-step synthesis required to introduce the aryl-sulfanyl group at the C5 position presents unique challenges, including low yields, difficult purifications, and the formation of unwanted side products.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind each experimental choice. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity for your target compounds.

Core Synthesis Pathway Overview

The most common and reliable route to synthesize this compound involves a three-stage process. This pathway is designed to control regioselectivity and minimize side reactions.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: C5 Halogenation cluster_2 Stage 3: Nucleophilic Aromatic Substitution (SNAr) A α-Halo Ketone + Thiourea B 2-Amino-4-aryl-thiazole A->B Heat, Solvent (e.g., EtOH) C 2-Amino-4-aryl-thiazole D 5-Bromo-2-amino-4-aryl-thiazole C->D NBS or Br2 Solvent (e.g., DMF) E 5-Bromo-2-amino-4-aryl-thiazole + 4-Bromothiophenol F Target Product: 5-[(4-Bromophenyl)sulfanyl]- 1,3-thiazol-2-ylamine E->F Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF, DMSO)

Caption: General three-stage workflow for the synthesis.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My Hantzsch reaction to form the initial 2-aminothiazole ring is resulting in a very low yield or failing completely. What are the potential causes?

A1: Low or no yield in a Hantzsch thiazole synthesis is a frequent issue that can typically be traced back to a few key factors.[4][5]

  • Cause 1: Inadequate Reaction Conditions. The Hantzsch synthesis often requires thermal energy to overcome its activation barrier.[5] Reactions performed at room temperature may stall or proceed too slowly.

    • Solution: Ensure you are heating the reaction, typically to the reflux temperature of your chosen solvent. Alcohols like ethanol or methanol are common and effective solvents for this step.[4][6] A systematic increase in temperature can help identify the optimal condition for your specific substrates.

  • Cause 2: Purity of Starting Materials. The α-haloketone is susceptible to degradation, and thiourea can be of variable quality.

    • Solution: Verify the purity of your α-haloketone using NMR or by checking its melting point. It is often beneficial to use freshly prepared or purified starting materials.[7] If you are performing an in situ α-bromination of the ketone using a reagent like N-Bromosuccinimide (NBS), ensure the ketone is pure and the reaction conditions are appropriate for quantitative bromination before adding the thiourea.[3]

  • Cause 3: Improper Stoichiometry. While the reaction proceeds in a 1:1 ratio, using a slight excess of the thioamide (thiourea) can help drive the reaction to completion.[8]

    • Solution: Try using 1.2 to 1.5 equivalents of thiourea relative to the α-haloketone. The excess thiourea is typically water-soluble and easily removed during the workup.[8]

Q2: I'm observing multiple spots on my TLC plate after the Hantzsch synthesis. What are these impurities?

A2: The formation of multiple products often points to side reactions.

  • Cause 1: Isomer Formation. Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5][7]

    • Solution: The final workup step is critical for ensuring you isolate the correct isomer. Neutralizing the reaction mixture with a base, such as a 5% sodium carbonate (Na₂CO₃) solution, facilitates the tautomerization of the imino intermediate to the more stable aromatic 2-amino form.[6]

  • Cause 2: Dimerization or Polymerization. Chloroacetaldehyde, a common starting material for non-substituted 2-aminothiazoles, is prone to polymerization.[9] While you are using a substituted α-haloketone, analogous side reactions can occur if the reaction is overheated or run for an excessively long time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials have been consumed.[7]

Q3: The bromination at the C5 position is inefficient and gives a complex mixture. How can I improve this step?

A3: Direct halogenation of the electron-rich 2-aminothiazole ring can be aggressive. The C5 position is the most nucleophilic and is the expected site of electrophilic substitution.

  • Cause 1: Over-bromination. Using a large excess of bromine (Br₂) or a highly reactive brominating agent can lead to di-bromination or degradation of the thiazole ring.

    • Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS). Add the NBS portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to maintain control over the reaction. Use a stoichiometry of 1.0 to 1.1 equivalents of NBS.

  • Cause 2: Unwanted N-Bromination. The exocyclic amino group can also react with the brominating agent.

    • Solution: Performing the reaction in a polar aprotic solvent like Dimethylformamide (DMF) can favor C5 bromination. If N-bromination persists, consider protecting the amino group as an amide before bromination, followed by deprotection. However, this adds steps to the synthesis. A more direct approach is to carefully control the reaction conditions as described above.

Q4: During the final nucleophilic substitution with 4-bromothiophenol, my yield is low and the product is difficult to purify. What's going wrong?

A4: This final step, a nucleophilic aromatic substitution (SNAr), is highly dependent on the base and solvent system.

  • Cause 1: Incorrect Base Strength. The base must be strong enough to deprotonate the 4-bromothiophenol to form the reactive thiolate nucleophile, but not so strong that it causes decomposition of the 5-bromothiazole substrate.

    • Solution: Start with a moderately strong inorganic base like potassium carbonate (K₂CO₃). If the reaction is slow, a stronger base like sodium hydride (NaH) can be used, but it must be handled with care in an anhydrous solvent at a low temperature (e.g., 0 °C) to avoid side reactions.

  • Cause 2: Oxidative Dimerization of Thiol. Thiolates are easily oxidized to form disulfide bonds (Ar-S-S-Ar), especially in the presence of air. This consumes your nucleophile and complicates purification.

    • Solution: Degas your solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Add the 4-bromothiophenol and base, allow the thiolate to form, and then add the 5-bromothiazole substrate.

  • Cause 3: Poor Solvent Choice. The solvent must be polar and aprotic to solvate the ionic thiolate and facilitate the SNAr mechanism.

    • Solution: DMF or Dimethyl sulfoxide (DMSO) are excellent solvent choices for this step. They have high boiling points, allowing for heating if necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the initial Hantzsch thiazole synthesis?

A1: Ethanol is the most widely recommended solvent. It effectively dissolves both the α-haloketone and thiourea, has a convenient reflux temperature (~78 °C), and is easily removed under reduced pressure.[4] Methanol is also a suitable alternative.[6] For less reactive substrates, higher boiling point solvents could be explored, but ethanol is the best starting point.

Q2: How does temperature control impact the overall synthesis?

A2: Temperature is a critical parameter at each stage.

  • Stage 1 (Hantzsch): Requires heating, often to reflux, to proceed at a reasonable rate.[4][5]

  • Stage 2 (Bromination): Often requires cooling (e.g., 0 °C) initially to control the exothermic reaction and prevent side product formation, followed by warming to room temperature.

  • Stage 3 (SNAr): May require heating (e.g., 60-80 °C) to achieve a reasonable reaction rate, but this should be optimized.[2] Start at room temperature and monitor by TLC, only heating if the reaction is not progressing.

Q3: What are the key considerations for purifying the final product?

A3: The final product, this compound, has several functional groups that influence its properties.

  • Crystallization: The product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[9]

  • Column Chromatography: If impurities are persistent, silica gel column chromatography is the most effective method. A gradient elution system starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from less polar starting materials and more polar byproducts.

Q4: Can this synthesis be performed as a one-pot reaction?

A4: While some multi-component reactions for 2-aminothiazoles exist,[10][11] the three-stage process described here is generally not amenable to a one-pot procedure due to incompatible reagents and conditions. For example, the basic conditions of the final SNAr step are incompatible with the electrophilic brominating agents in the second step. Attempting a one-pot synthesis would likely lead to a complex and inseparable mixture of products. A sequential, telescoped reaction with workup between key stages is the most robust approach.

Data Presentation

Table 1: Effect of Base and Solvent on Stage 3 (SNAr) Reaction Yield

This table summarizes typical outcomes for the final thiolation step, helping guide optimization efforts. Data is illustrative based on established chemical principles.

Entry5-Bromo-2-aminothiazole (equiv.)4-Bromothiophenol (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Notes
11.01.1K₂CO₃ (2.0)DMF80675-85Standard, reliable conditions.
21.01.1Cs₂CO₃ (2.0)DMF80480-90Cesium carbonate can accelerate the reaction.
31.01.1NaH (1.2)THF0 to RT860-70Lower yield likely due to THF's lower polarity and boiling point.
41.01.1NaH (1.2)DMF0 to RT3>90Highly effective but requires strict anhydrous/inert conditions.
51.01.1Et₃N (2.0)DMF8024<20Triethylamine is generally not basic enough to efficiently form the thiolate.
61.01.1K₂CO₃ (2.0)EtOHReflux1230-40Protic solvent (ethanol) can interfere with the SNAr reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Hantzsch Synthesis)
  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-1-(4-bromophenyl)ethan-1-one (10.0 mmol, 1.0 equiv.) and thiourea (12.0 mmol, 1.2 equiv.).

  • Add ethanol (40 mL).

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The solids should dissolve upon heating.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.[6]

  • Slowly pour the cooled mixture into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate (Na₂CO₃) solution, stirring constantly.[6]

  • A precipitate will form. Continue stirring for 30 minutes.

  • Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the solid under vacuum to yield the title compound. The product can be used in the next step or recrystallized from ethanol if necessary.

Protocol 2: Synthesis of 5-bromo-4-(4-bromophenyl)thiazol-2-amine
  • Dissolve 4-(4-bromophenyl)thiazol-2-amine (8.0 mmol, 1.0 equiv.) in DMF (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (8.8 mmol, 1.1 equiv.) in DMF (10 mL).

  • Add the NBS solution dropwise to the cooled thiazole solution over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 150 mL of ice-cold water. A precipitate will form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual DMF.

  • Dry the product under vacuum.

Protocol 3: Synthesis of 5-[(4-Bromophenyl)sulfanyl]-4-(4-bromophenyl)-1,3-thiazol-2-ylamine
  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (40 mL) and potassium carbonate (K₂CO₃) (12.0 mmol, 2.0 equiv.).

  • Add 4-bromothiophenol (6.6 mmol, 1.1 equiv.) to the stirring suspension.

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium thiolate salt.

  • Add 5-bromo-4-(4-bromophenyl)thiazol-2-amine (6.0 mmol, 1.0 equiv.) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the 5-bromo starting material.

  • Once complete, cool the reaction to room temperature and pour it into 200 mL of cold water.

  • An off-white to pale yellow precipitate will form. Stir for 30 minutes.

  • Collect the solid by vacuum filtration, washing thoroughly with water.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.

Visualization of Troubleshooting Logic

The following flowchart provides a systematic approach to diagnosing low yield in the final SNAr step.

G start Low Yield in Final Step (SFC Analysis) check_sm TLC/LC-MS shows unreacted 5-bromothiazole SM? start->check_sm sol_incomplete Reaction is Incomplete check_sm->sol_incomplete Yes check_thiol TLC/LC-MS shows unreacted thiophenol and/or disulfide dimer? check_sm->check_thiol No action_incomplete Increase Temperature to 80-100 °C Increase Reaction Time Consider Stronger Base (e.g., NaH) sol_incomplete->action_incomplete sol_thiol Thiolate Issue: Oxidation or Incomplete Formation check_thiol->sol_thiol Yes check_complex TLC shows multiple unidentified spots? check_thiol->check_complex No action_thiol Ensure Inert Atmosphere (N2/Ar) Use Anhydrous Solvent Ensure Base is Sufficiently Strong (K2CO3 -> Cs2CO3 -> NaH) sol_thiol->action_thiol sol_complex Decomposition or Side Reactions check_complex->sol_complex Yes action_complex Lower Reaction Temperature Use a Milder Base (e.g., K2CO3) Verify Purity of Starting Materials sol_complex->action_complex

Caption: Troubleshooting flowchart for low yield in the final SNAr step.

References

  • Benchchem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Guchhait, S. K., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances.
  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Mitigating Cytotoxicity of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine (BST) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine, which we will refer to as BST for brevity, is a member of the thiazole class of heterocyclic compounds. Molecules containing a thiazole ring are known to interact with various biological systems in complex ways, potentially activating or inhibiting key biochemical pathways.[1][2] This makes them promising candidates for drug development. However, like many biologically active small molecules, establishing a therapeutic window requires careful management of in vitro cytotoxicity. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and reducing the cytotoxicity of BST in your cell culture experiments, ensuring more reliable and translatable results.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues researchers face when working with BST and similar thiazole derivatives. The advice provided is grounded in established cell culture principles and drug development best practices.

Q1: My cells are showing high levels of death even at what I consider to be low concentrations of BST. What is the first thing I should check?

A1: The first and most critical step is to re-evaluate your definition of "low concentration" by performing a meticulous dose-response curve. The cytotoxic potential of thiazole derivatives can vary dramatically between different cell lines.[1][3][4] What is non-toxic in one line (e.g., a resistant cancer line) may be highly toxic in another (e.g., a primary cell line).

  • Causality: The perceived toxicity could be an artifact of using an inappropriate concentration range. Without a proper IC50 (half-maximal inhibitory concentration) value for each specific cell line, you are essentially working blind.

  • Actionable Advice:

    • Perform a Dose-Response Assay: Use a broad concentration range (e.g., from 1 nM to 100 µM) to treat your cells for a set time point (e.g., 24, 48, or 72 hours).

    • Use a Reliable Viability Assay: An MTT or MTS assay is a good starting point for measuring metabolic activity, which is often correlated with viability.[5][6]

    • Calculate the IC50: This value will become your benchmark for defining "high" vs. "low" concentrations for that specific cell line.

Q2: How can I be sure that the cytotoxicity is from BST itself and not the solvent (e.g., DMSO)?

A2: This is a crucial control experiment. Solvents like DMSO can be toxic to cells, especially at concentrations above 0.5-1%.

  • Causality: If the final concentration of your solvent is too high, it can cause membrane disruption and cellular stress, confounding your results. You might be measuring solvent toxicity, not compound toxicity.

  • Actionable Advice:

    • Run a "Vehicle Control" group: This group should contain cells treated with the highest concentration of the solvent used in your experiment, but without BST.

    • Compare to Untreated Cells: The viability of the vehicle control group should be compared to an "untreated" control group (cells with media only). If there is a significant drop in viability in the vehicle control, your solvent concentration is too high.

    • Best Practice: Always aim to keep your final DMSO concentration below 0.5%. If BST has poor solubility, consider the formulation strategies discussed in Q5. Poor drug solubility can lead to the use of high solvent concentrations, which can have a negative effect on results.[7]

Q3: I've noticed that the toxic effects of BST seem to worsen over longer incubation times. How should I adjust my experimental design?

A3: Time-dependent toxicity is a common pharmacological phenomenon. Continuous exposure is not always representative of how a drug might be administered in vivo.[8] Investigating different exposure times is key to understanding the compound's true potential.[8]

  • Causality: BST might be causing a slow accumulation of toxic metabolites or inducing a cellular process (like apoptosis) that takes time to complete. Alternatively, the compound might be unstable in culture media over long periods, degrading into a more toxic substance.

  • Actionable Advice:

    • Conduct a Time-Course Experiment: Test a fixed concentration of BST (e.g., the IC50 value) over multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will reveal the kinetics of the cytotoxic response.[5]

    • Consider "Wash-Out" Experiments: Treat cells for a shorter period (e.g., 4-6 hours), then remove the BST-containing media, wash the cells with PBS, and add fresh media. Assess viability 24 or 48 hours later. This mimics a shorter drug exposure and can reveal if the cytotoxic effects are reversible.[8]

Q4: Could the cytotoxicity be related to oxidative stress? How would I test for this and mitigate it?

A4: This is a highly probable mechanism. The thiazole ring system can participate in redox cycling, potentially leading to the generation of Reactive Oxygen Species (ROS) within the cell.[2] Oxidative stress is a known underlying cause of many chronic diseases.[9]

  • Causality: ROS, such as superoxide and hydrogen peroxide, can damage cellular macromolecules like DNA, proteins, and lipids, leading to cell death.[10][11]

  • Actionable Advice:

    • Measure ROS Production: Use a fluorescent probe like DCFDA (2',7'–dichlorofluorescin diacetate) to quantify intracellular ROS levels after BST treatment. A significant increase in fluorescence would support this mechanism.

    • Co-treatment with Antioxidants: Perform experiments where you co-treat the cells with BST and a known antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[12][13] A rescue of cell viability (i.e., an increase in the IC50 of BST) would strongly suggest that oxidative stress is a key part of its cytotoxic mechanism.[14] Antioxidants can work by scavenging free radicals or enhancing the activity of the cell's own antioxidant enzymes.[14]

Q5: My compound has poor aqueous solubility, forcing me to use higher DMSO concentrations. How can I improve its formulation to reduce this issue?

A5: Poor solubility is a major challenge in drug development that can lead to issues like inadequate bioavailability and toxicity.[7] Improving the formulation is a key strategy to reduce apparent cytotoxicity.

  • Causality: A poorly soluble compound may precipitate out of solution in your culture media, forming aggregates that can be toxic to cells. This also means the effective concentration your cells are exposed to is unknown. Improving solubility ensures a homogenous solution and more reliable data.[15][16]

  • Actionable Advice:

    • Use Solubilizing Excipients: Consider using non-toxic solubilizing agents. Cyclodextrins, for example, are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[15]

    • Advanced Formulations (for later stages): For more advanced development, liposomal or nanoparticle-based formulations can be explored. These systems encapsulate the drug, which can improve solubility, stability, and reduce off-target toxicity.[8]

    • Caution: Always test the excipient or formulation vehicle on its own to ensure it is not contributing to cytotoxicity.[17]

Part 2: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the essential experiments discussed above.

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol establishes the baseline cytotoxicity of BST for a given cell line. The MTT assay measures the activity of mitochondrial reductase enzymes, which is an indicator of cell viability.[5]

Materials:

  • Cell line of interest

  • Complete culture medium

  • BST stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of BST in culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions down the plate. Include "Vehicle Control" (medium with the highest DMSO concentration) and "Untreated Control" (medium only) wells.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared BST dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the untreated control (set to 100% viability) and plot the results as % Viability vs. log[BST Concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Oxidative Stress with a DCFDA Assay

This protocol quantifies the generation of intracellular ROS following BST treatment.

Materials:

  • Cell line of interest

  • Black, clear-bottom 96-well plates

  • BST stock solution

  • DCFDA (H2DCFDA) reagent

  • Positive control (e.g., H2O2 or Rotenone)

  • Fluorescence plate reader (Ex/Em ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the medium and incubate cells with DCFDA working solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C.

  • Wash: Gently wash the cells twice with warm PBS to remove excess probe.

  • Treatment: Add BST at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) and your positive control. Include an untreated control.

  • Incubation & Measurement: Read the fluorescence intensity at multiple time points (e.g., 30, 60, 90, 120 minutes) using a plate reader.

  • Analysis: Normalize the fluorescence of treated wells to the untreated control. A significant, dose-dependent increase in fluorescence indicates ROS production.

Part 3: Data Presentation & Visualization

Table 1: Example IC50 Values for BST in Different Cell Lines

This table illustrates how the cytotoxic effect of a compound can be cell-line specific.

Cell LineTypeBST IC50 (48h)
MCF-7Human Breast Cancer10.5 µM[18]
HepG2Human Liver Cancer25 µM
HUVECPrimary Endothelial Cells5 µM
NIH/3T3Mouse Fibroblast> 50 µM

Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Diagrams and Workflows

Visual aids are essential for understanding complex experimental logic and biological pathways.

This diagram provides a logical decision tree for addressing unexpected cytotoxicity.

G start High Cytotoxicity Observed q_solvent Is Vehicle Control Toxic? start->q_solvent a_solvent_yes Reduce Solvent Conc. (e.g., <0.5% DMSO) Consider Formulation q_solvent->a_solvent_yes Yes q_dose Is Dose-Response Curve Established? q_solvent->q_dose No a_dose_no Perform Dose-Response (e.g., MTT Assay) Determine IC50 q_dose->a_dose_no No q_mechanism Investigate Mechanism q_dose->q_mechanism Yes a_ros Test for ROS Production (DCFDA Assay) q_mechanism->a_ros a_apoptosis Test for Apoptosis (Annexin V/PI) q_mechanism->a_apoptosis q_mitigate Attempt Mitigation a_ros->q_mitigate a_apoptosis->q_mitigate a_antioxidant Co-treat with Antioxidant (e.g., NAC) q_mitigate->a_antioxidant a_formulate Improve Formulation (e.g., Cyclodextrin) q_mitigate->a_formulate

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

This diagram illustrates a hypothesized pathway for BST's cytotoxic action.

G BST BST Compound Cell Cellular Uptake BST->Cell Mito Mitochondrial Interaction Cell->Mito ROS Increased ROS (Superoxide, H2O2) Mito->ROS Damage Oxidative Damage (Lipids, DNA, Proteins) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis NAC N-acetylcysteine (Antioxidant) GSH GSH Replenishment NAC->GSH GSH->ROS Scavenges

Caption: Hypothesized pathway of BST-induced oxidative stress.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure?. YouTube. Retrieved January 18, 2026, from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. (2019, June 24). Dove Medical Press. Retrieved January 18, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed. Retrieved January 18, 2026, from [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. (2015, February 25). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Positive Effects of Allicin on Cytotoxicity, Antioxidative Status, and Immunity in “Eriocheir sinensis” Hepatopancreatic Cells Against Oxidative Stress-Induced Injury. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024, September 3). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Characteristics of cytotoxicity of thiazole derivatives (5a-d) and.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • In Vitro Solubility Assays in Drug Discovery | Request PDF. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. (2018, June 1). Bentham Science Publishers. Retrieved January 18, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Camptothecin: Solubility, In-Vitro Drug Release, and Effect on Human Red Blood Cells and Sperm Cold Preservation. (2023, March 1). Ingenta Connect. Retrieved January 18, 2026, from [Link]

  • Gelatin-Incorporated Chitosan-TPP Nanocomposites Enhanced Cumulative and Sustained Bovine Serum Albumin Release. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI. Retrieved January 18, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Approach toward In Vitro-Based Human Toxicity Effect Factors for the Life Cycle Impact Assessment of Inhaled Low-Solubility Particles. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

Sources

Common pitfalls in handling 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine (CAS No. 90484-42-7). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and pitfalls encountered when handling and utilizing this versatile synthetic intermediate. Our goal is to provide practical, experience-driven advice to ensure the success and reproducibility of your experiments.

Compound Profile & Safety Overview

This compound is a trifunctional molecule featuring a reactive 2-aminothiazole core, a thioether linkage, and a bromophenyl group suitable for cross-coupling reactions.[1][2][3] This unique combination makes it a valuable building block in medicinal chemistry for synthesizing compounds with potential therapeutic activities.[4]

PropertyValueSource
Molecular Formula C₉H₇BrN₂S₂[3]
Molecular Weight 287.20 g/mol [3]
Appearance Typically an off-white to yellow or tan solidSupplier Data
Primary Hazards Skin Irritant, Eye Irritant, May cause respiratory irritation[5]

Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Consult the Safety Data Sheet (SDS) from your supplier before use.

Frequently Asked Questions (FAQs)

Q1: My compound won't fully dissolve. What are the recommended solvents?

A1: This is a common issue. Due to its relatively polar 2-aminothiazole head and the large, nonpolar bromophenyl tail, its solubility can be challenging.

  • For Reactions: Dichloromethane (DCM), 1,4-Dioxane, and Tetrahydrofuran (THF) are often suitable for reactions, sometimes with gentle warming. For reactions requiring more polar media, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents, but be mindful that they are difficult to remove under vacuum.

  • For Analysis (NMR): Deuterated DMSO (DMSO-d₆) or Deuterated Chloroform (CDCl₃) are typically used. If solubility in CDCl₃ is poor, a few drops of DMSO-d₆ can be added to achieve a homogeneous solution.

  • For Purification (Crystallization): A mixed solvent system is often required. Good results can be obtained by dissolving the compound in a minimal amount of a high-boiling polar solvent (like DMF or ethanol) and then slowly adding a nonpolar anti-solvent (like water or hexanes) until turbidity is observed, followed by cooling.

Q2: I'm seeing an unexpected +16 mass unit peak in my LC-MS analysis after my reaction. What is it?

A2: You are likely observing the oxidation of the thioether (sulfide) linkage to the corresponding sulfoxide. This is a very common pitfall. Aryl sulfides are susceptible to oxidation by a wide range of reagents, including ambient air over long periods, or more aggressively by common laboratory oxidants.[6][7]

  • Causality: The sulfur atom in the thioether has a lone pair of electrons that can be readily attacked by electrophilic oxidizing agents (e.g., peroxides, peracids, or even metal catalysts in the presence of air).[8]

  • Prevention:

    • Store the compound under an inert atmosphere (Nitrogen or Argon).

    • When running reactions, especially those that are heated or run for extended times, degas your solvents and maintain an inert atmosphere.

    • Avoid peroxide-forming solvents (like old THF or ether) that have not been freshly distilled or tested.

  • Validation: To confirm, you can intentionally oxidize a small sample of your starting material with a mild oxidant like H₂O₂ and compare the retention time and mass spectrum with your impurity.

Q3: My reaction is not proceeding as expected. Could the starting material have degraded?

A3: Degradation is possible, primarily through oxidation (as mentioned in Q2) or photodegradation. Before starting a critical or large-scale reaction, it is crucial to validate the integrity of your starting material.

Protocol: Validating Starting Material Integrity
  • Visual Inspection: Check for any change in color or consistency from the day it was received.

  • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). A pure compound should show a single, well-defined spot. The presence of multiple spots indicates impurities or degradation.

  • ¹H NMR Spectroscopy: Take a proton NMR of the material. The spectrum should be clean and match the expected structure. Pay close attention to the aromatic region for any unexpected signals and ensure the integration of the protons is correct.

  • LC-MS: For the highest confidence, inject a small, dissolved sample into an LC-MS to confirm the mass and purity. The purity should ideally be >95% for most applications.

Troubleshooting Guides for Specific Applications

Scenario 1: Failure in a Suzuki or Buchwald-Hartwig Cross-Coupling Reaction

You are attempting to use the aryl bromide functionality for a palladium-catalyzed cross-coupling reaction, but you are observing low yield, no reaction, or the formation of de-brominated starting material.

G cluster_catalyst Catalyst Issues cluster_sm Starting Material Issues cluster_conditions Reaction Conditions start Low Yield in Cross-Coupling cat_check Is the Pd catalyst and ligand active? start->cat_check cat_sol1 Use a fresh batch of catalyst/ligand. Consider a more active pre-catalyst. cat_check->cat_sol1 No sm_check Is the 2-aminothiazole interfering? cat_check->sm_check Yes cat_sol1->sm_check cat_sol2 Ensure anaerobic conditions for ligand/catalyst solution preparation. cat_sol2->sm_check sm_sol1 The 2-aminothiazole or the thiazole ring nitrogen can act as a ligand for Palladium, poisoning the catalyst. sm_check->sm_sol1 Yes cond_check Are conditions optimal? sm_check->cond_check No sm_sol2 Protect the 2-amino group as an amide (e.g., Boc or Ac) before the coupling reaction. sm_sol1->sm_sol2 sm_sol2->cond_check cond_sol1 Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The basicity can affect catalyst activity and stability. cond_check->cond_sol1 No cond_sol2 Ensure solvents are anhydrous and thoroughly degassed to remove oxygen. cond_sol1->cond_sol2

Caption: Troubleshooting decision tree for cross-coupling reactions.

  • Expert Insight (Causality): The most common and often overlooked pitfall is catalyst poisoning. The 2-aminothiazole moiety is a known bidentate ligand for transition metals.[1] The exocyclic amine and the endocyclic thiazole nitrogen can coordinate to the palladium center, occupying catalytic sites and preventing the desired oxidative addition step with the aryl bromide. This leads to an inactive catalyst and failed reaction.

  • Recommended Solution: If screening catalysts and conditions fails, the most robust solution is to protect the 2-amino group prior to the coupling reaction. A simple acetylation or Boc-protection is usually sufficient to temporarily block its coordinating ability. The protecting group can then be removed post-coupling.

Scenario 2: Unwanted Side Reaction during N-Acylation or N-Alkylation

You are trying to modify the 2-amino group but observe a mixture of products or a product with an unexpected molecular weight.

G cluster_products Potential Products SM 5-[(4-Bromophenyl)sulfanyl] -1,3-thiazol-2-ylamine reagent + Electrophile (e.g., Acyl Chloride) SM->reagent N_exo Desired Product: Exocyclic N-Acylation reagent->N_exo Kinetic Control (Mild Base, Low Temp) N_endo Side Product: Endocyclic N-Acylation (Ring Nitrogen) reagent->N_endo Thermodynamic Control (Strong Base, High Temp) Di_acylation Side Product: Di-acylation N_exo->Di_acylation Excess Electrophile

Caption: Competing reaction sites on the 2-aminothiazole core.

  • Expert Insight (Causality): The 2-aminothiazole scaffold is an ambident nucleophile. It has two primary nucleophilic nitrogen atoms: the exocyclic primary amine (N-exo) and the endocyclic ring nitrogen (N-endo). Reaction with an electrophile can occur at either site.[9]

    • N-exo (Desired): Reaction at the primary amine is typically favored under kinetically controlled conditions (e.g., lower temperatures, milder bases like pyridine or triethylamine).

    • N-endo (Side Product): Reaction at the ring nitrogen can occur, especially if the exocyclic amine is sterically hindered or if stronger bases are used, which can deprotonate the amine and increase the nucleophilicity of the resulting anion, which has resonance structures that place negative charge on the ring nitrogen.

  • Recommended Protocol for Selective N-exo Acylation:

    • Dissolve 1 equivalent of this compound in anhydrous DCM or THF under an argon atmosphere.

    • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or DIPEA.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 1.05 equivalents of the desired acyl chloride or anhydride in the same solvent dropwise over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.

    • Upon completion, quench with saturated aqueous sodium bicarbonate solution and proceed with standard aqueous workup and purification.

References

  • Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Photocatalytic Aryl Sulfide Oxidation Using 4-Nitrophenylacetylene-Modified Cu2O Crystals. (2023). ACS Applied Materials & Interfaces. [Link]

  • Enantioselective Sulfoxidation. (2005). Organic Chemistry Portal. [Link]

  • Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Oxidation of different substituted aryalkyl sulfides. (2022). ResearchGate. [Link]

  • Chugunova, E., et al. (2021). Three possible ways of the reaction between 2-aminothiazole and electrophiles. International Journal of Molecular Sciences. [Link]

  • Microbial Oxidation of Alkyl Aryl Sulfides to the Corresponding Optically Active Sulfoxides. (1990). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • Key Applications of 1-(4-Bromophenyl)octane in Industrial Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Bromophenylacetic acid. Wikipedia. [Link]

  • Forlani, L., et al. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry. [Link]

  • What is the major product (P) of the reaction of 4-bromophenyl(1-bromoethyl)benzene with KSH? Filo. [Link]

  • Ueda, K., et al. (2015). Conversion of Ester Moieties to 4-Bromophenyl Groups via Electrocyclic Reaction of Dibromocyclopropanes. Organic Letters. [Link]

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

  • Seifinoferest, B., et al. Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine. ResearchGate. [Link]

  • 5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine. PubChem. [Link]

  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)-5-(trifluoromethyl)benzamide. PubChem. [Link]

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. National Institutes of Health (NIH). [Link]

  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide. PubChem. [Link]

  • 4-(3-Bromophenyl)-1,3-thiazol-2-amine. PubChem. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

Sources

Purification challenges of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine and how to solve them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine (MF: C₉H₇BrN₂S₂, MW: 287.20 g/mol )[1]. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this promising heterocyclic compound.

The unique structural combination of a basic 2-aminothiazole nucleus, a polarizable thioether linkage, and a lipophilic bromophenyl group presents distinct purification challenges.[2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Column Chromatography Issues
Question 1: My compound is streaking badly (tailing) on the silica gel TLC plate and I'm getting poor separation and low recovery from my column. What's happening and how do I fix it?

Answer: This is the most common issue for 2-aminothiazole derivatives and is caused by strong, non-ideal interactions between your compound and the stationary phase.

  • Causality:

    • Acid-Base Interaction: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The 2-amino group and the endocyclic nitrogen on your thiazole ring are basic. This strong acid-base interaction causes a portion of your compound to "stick" to the silica, leading to tailing as it slowly elutes.[4]

    • Sulfur-Silica Interaction: The lone pairs on the thioether sulfur atom can also interact with the silica surface through strong dipole-dipole interactions or hydrogen bonding, contributing to band broadening.[5]

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): Neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.

      • Protocol: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your chosen solvent system (e.g., Hexane/Ethyl Acetate).

      • Rationale: The amine modifier will preferentially bind to the acidic silanol groups, allowing your compound to elute more symmetrically and improving separation.[6]

    • Use a Deactivated or Different Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself needs to be changed.

      • Option A (Deactivated Silica): Prepare a slurry of silica gel in your mobile phase and add 1% (w/w) triethylamine. This "deactivates" the silica before packing the column.[4]

      • Option B (Alumina): Alumina is a suitable alternative for basic compounds. Use neutral or basic alumina (Brockmann I-III). Note that alumina has different selectivity, so you must re-optimize your solvent system with TLC.[4]

      • Option C (Reverse-Phase Chromatography): If the impurities have significantly different lipophilicity, reverse-phase (C18) chromatography using a solvent system like Water/Acetonitrile or Water/Methanol is an excellent, albeit more expensive, option.[4]

Question 2: My compound appears to be decomposing on the column. My collected fractions contain the product and a new, unknown spot. Why?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

  • Causality: While 2-aminothiazoles are generally stable, prolonged exposure to an acidic environment on a high-surface-area support like silica can lead to side reactions or degradation, especially if there are sensitive functional groups in impurities from the synthesis.[7] The thioether linkage could also be susceptible to oxidation, although this is less common on standard silica.

  • Solutions:

    • Confirm Instability: Before running a column, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears or the original spot streaks towards the baseline, your compound is unstable on silica.[4]

    • Minimize Contact Time: Use a shorter, wider column and a slightly more polar solvent system to decrease the elution time. Flash chromatography is preferred over gravity chromatography for this reason.

    • Switch to a Non-Acidic Phase: As mentioned in the previous question, use neutral alumina or reverse-phase (C18) silica, which are much less likely to cause acid-catalyzed decomposition.[4]

    • Consider Recrystallization: If the crude purity is reasonably high (>85-90%), recrystallization is a superior method for avoiding decomposition issues entirely.[8]

Recrystallization Issues
Question 3: I've dissolved my compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities.[9]

  • Causality:

    • High Impurity Load: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the compound precipitates as a liquid oil rather than forming an ordered crystal structure.[9]

    • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound-impurity mixture.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Let it cool much more slowly.[9]

    • Slow Down Cooling: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature slowly. This gives the molecules time to align into a crystal lattice.

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of pure material if you have it.[6]

    • Switch to a Two-Solvent System: If a single solvent fails, try a binary system. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Question 4: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is typically due to using too much solvent or the compound having significant solubility even in the cold solvent.[6]

  • Causality:

    • Excess Solvent: The most common error is adding too much hot solvent during the dissolution step. Since there is always some solubility at low temperatures, excess solvent will keep more of your product in the mother liquor.[9]

    • Premature Crystallization: If the solution cools and crystals form during a hot filtration step (to remove insoluble impurities), significant product loss will occur in the filter paper.

    • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product dissolved.

  • Solutions:

    • Use the Minimum Hot Solvent: Add the hot solvent in small portions to your crude material, ensuring the mixture is at a boil, until the solid just dissolves. This is a critical step for maximizing yield.[8]

    • Pre-heat Your Funnel: If performing a hot filtration, pre-heat the funnel and filter paper with hot solvent vapor before pouring your solution through to prevent premature crystallization.

    • Cool Thoroughly: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

    • Concentrate the Mother Liquor: After filtering your crystals, you can evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of this compound?

The synthesis of this molecule likely involves the reaction of an α-halocarbonyl compound with a thiourea derivative (Hantzsch thiazole synthesis) or a variation thereof.[10] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-bromothiophenol, a halogenated thiazole precursor, or thiourea.

  • Side-Products: Formation of regioisomers or over-alkylation products.

  • Oxidation Products: The thioether could potentially oxidize to the corresponding sulfoxide or sulfone, especially under harsh reaction conditions. These will be significantly more polar than the desired product.

Q2: How do I choose between column chromatography and recrystallization as the primary purification method?

This decision depends on the purity and quantity of your crude material. Use the following decision tree as a guide.

G start Assess Crude Material purity_check Purity > 90% and Solid? start->purity_check quantity_check Multiple Inseparable Impurities? purity_check->quantity_check No recrystallization Primary Method: Recrystallization purity_check->recrystallization Yes thermal_check Is Compound Thermally Stable? quantity_check->thermal_check No column Primary Method: Column Chromatography quantity_check->column Yes thermal_check->column Yes prep_hplc Consider Preparative HPLC or Alumina/Deactivated Silica thermal_check->prep_hplc No

Caption: Decision tree for selecting a primary purification method.

Q3: What are the key physicochemical properties of this molecule to consider?
  • Polarity: Moderately polar. The bromophenyl and sulfanyl groups are lipophilic, while the 2-aminothiazole moiety is polar and basic. This amphiphilic nature requires a balanced solvent system for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures).[6]

  • Solubility: Likely soluble in polar organic solvents like DMSO, DMF, methanol, and ethyl acetate; less soluble in non-polar solvents like hexanes. This profile is ideal for both normal-phase chromatography and recrystallization.

  • Stability: Generally stable, but be mindful of potential degradation on acidic silica gel and potential oxidation of the thioether under aggressive conditions.[4][7]

Q4: Are there alternative chromatography stationary phases if my compound is unstable on silica?

Yes. If both standard silica and base-modified silica fail, consider these alternatives:

  • Alumina: As discussed, neutral or basic alumina is a great choice for basic compounds.[4]

  • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.

  • Reverse-Phase Silica (C18 or C8): The stationary phase is non-polar, and a polar mobile phase is used. This is often the best (though most resource-intensive) method for separating compounds that are difficult to purify by normal-phase chromatography.[4]

Section 3: Data & Protocols

Table 1: Recommended Solvent Systems for TLC & Column Chromatography
PolaritySolvent System (v/v)Target RfNotes
Low to Medium70:30 Hexane : Ethyl Acetate0.2 - 0.4Good starting point for TLC analysis. Adjust ratio as needed.[6]
Medium50:50 Hexane : Ethyl Acetate0.2 - 0.4For eluting the compound from the column.
Medium to High95:5 Dichloromethane : Methanol0.2 - 0.4Use if compound shows low mobility in Hex/EtOAc systems.[6]
ModifierAdd 0.5-1% Triethylamine (Et₃N)-Add to any of the above systems to prevent tailing.
Table 2: Potential Solvents for Recrystallization
SolventComments
EthanolGood single-solvent potential. High solubility when hot, lower when cold.[11]
IsopropanolSimilar to ethanol, but less volatile.
AcetonitrileA polar aprotic solvent that is excellent for many nitrogen heterocycles.
Ethyl AcetateGood solubility, but may require a co-solvent.
Binary Systems
Ethanol / WaterDissolve in hot ethanol, add hot water dropwise until cloudy.[8]
Dichloromethane / HexaneDissolve in minimal DCM at room temp, add hexane until cloudy, then warm to clarify and cool slowly.
Protocol 1: Flash Column Chromatography (Base-Modified Eluent)
  • TLC Analysis: Determine the optimal solvent system using the guidelines in Table 1. Aim for a product Rf of ~0.3.

  • Column Packing: Select a column size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude material mass). Pack the column using a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 Hex/EtOAc + 1% Et₃N).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the compound). To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial, less polar solvent system. Gradually increase the polarity (gradient elution) based on your TLC analysis. For example, start with 80:20 Hex/EtOAc, move to 70:30, and then 50:50 to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube. The compound should dissolve completely. If so, this is a good candidate solvent.[8]

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the compound just dissolves. Do not add a large excess.[8]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 20-30 minutes to maximize crystallization.[6]

  • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

Section 4: Visual Workflow Guide

G start Column Chromatography Problem: Poor Separation / Tailing check_base Did you add a base (e.g., 1% Et3N) to the eluent? start->check_base add_base Action: Add 0.5-1% Et3N or 0.1% NH4OH to eluent. Rerun TLC. check_base->add_base No check_stability Is the compound stable on a spotted TLC plate (left for 1 hr)? check_base->check_stability Yes success Problem Solved add_base->success check_overload Is the sample load <2% of silica mass? check_stability->check_overload Yes change_phase Solution: Compound is unstable or interacts too strongly with silica. Switch stationary phase. check_stability->change_phase No check_overload->change_phase Yes reduce_load Action: Reduce sample load or use a larger column. check_overload->reduce_load No change_phase->success reduce_load->success

Caption: Troubleshooting workflow for column chromatography issues.

References

  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Kapishon, V., et al. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

  • Karcz, T., et al. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Khalifa, M. E. (2015).
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Al-Amiery, A. A. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • University of Rochester, Department of Chemistry.
  • Ragab, F. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Khairudinov, I.R., & Kolbin, M.A. (1986). Retention parameters of sulfur-containing and aromatic compounds of petroleum in liquid chromatography on silica gel. Chemistry and Technology of Fuels and Oils. [Link]

Sources

Technical Support Center: Interpreting Ambiguous Spectroscopic Data of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the spectroscopic data of this compound. Here, we address common and complex issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected key features in the Mass Spectrum of this compound?

A1: The most telling feature in the mass spectrum of this compound is the isotopic pattern of bromine.[1][2][3] Bromine naturally exists as two isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1][2][3] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[1][2][3] For this compound (C9H6BrN3S2), you should observe a molecular ion peak (M+) and an M+2 peak with a roughly 1:1 intensity ratio, which is a clear signature of a monobrominated compound.[2][4]

Expected Molecular Ion Peaks:

  • M+ peak: Corresponds to the molecule containing the 79Br isotope.

  • M+2 peak: Corresponds to the molecule containing the 81Br isotope.

Q2: What are the characteristic IR absorption bands for this molecule?

A2: The infrared (IR) spectrum of this compound will display a combination of absorptions from the thiazole ring, the aromatic amine, and the bromophenyl group.

Functional Group Expected Wavenumber (cm-1) Notes
N-H Stretch (Amine)3400 - 3250Primary aromatic amines typically show two bands (asymmetric and symmetric stretching).[5][6][7]
C-H Stretch (Aromatic)3100 - 3000Medium to weak intensity.
C=N Stretch (Thiazole)1635 - 1590Medium to strong intensity.[8]
Thiazole Ring Vibrations1570 - 1470A series of bands indicating the heterocyclic ring structure.[8][9]
C-S Stretch (Thiazole)750 - 650Medium to weak intensity.[8]
C-Br Stretch600 - 500This region can be complex, but a band in this range is expected.
Q3: What are the anticipated 1H NMR signals for this compound?

A3: The proton NMR spectrum should show signals corresponding to the protons on the thiazole ring, the aromatic ring, and the amine group.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Notes
NH2Broad singletCan vary significantly with solvent and concentration. Confirm with a D2O exchange experiment.[10]
Thiazole-H~7.37SingletThe exact shift depends on the electronic environment.
Bromophenyl-H7.44 - 7.57Two doublets (AA'BB' system)Protons on the para-substituted benzene ring will appear as two distinct doublets.

II. Troubleshooting Ambiguous Spectroscopic Data

Q4: My mass spectrum shows a complex pattern of peaks around the molecular ion, not a simple 1:1 doublet. What could be the cause?

A4: While a 1:1 M/M+2 pattern is expected for a monobrominated compound, several factors can lead to a more complex spectrum:

  • Presence of Multiple Bromine Atoms: If your synthesis unexpectedly produced a di- or tri-brominated species, the isotopic pattern will change. For two bromine atoms, a 1:2:1 pattern for M, M+2, and M+4 peaks is expected.[4]

  • Fragmentation: Halogens can be easily lost during mass spectrometry.[3] You might be observing fragment ions that still contain bromine, which will also exhibit the characteristic 1:1 isotopic pattern at a lower m/z.

  • In-source Fragmentation: Under certain conditions, especially with techniques like electrospray ionization (ESI), in-source fragmentation can occur, leading to the detection of bromide ions (m/z 79 and 81) and other fragments.[11][12]

Troubleshooting Workflow:

start Complex MS Pattern q1 Is there a 1:2:1 pattern at a higher m/z? start->q1 a1 Possible dibrominated impurity or product. q1->a1 Yes q2 Are there 1:1 doublets at lower m/z? q1->q2 No end Re-evaluate synthesis and purification. Consider LC-MS. a1->end a2 Indicates fragmentation. Analyze fragment masses. q2->a2 Yes q3 Are m/z 79 and 81 prominent? q2->q3 No a2->end a3 Suggests in-source fragmentation. Optimize MS conditions. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting complex mass spectra.

Q5: The N-H stretch in my IR spectrum is very broad or shifted. Is this normal?

A5: Yes, the position and shape of the N-H stretching bands of amines are highly sensitive to their environment.

  • Hydrogen Bonding: In a solid sample (like a KBr pellet) or a concentrated solution, intermolecular hydrogen bonding will cause the N-H bands to broaden and shift to lower wavenumbers.

  • Solvent Effects: The polarity of the solvent used for analysis can influence the N-H stretching frequency.[13] For example, the shift is typically larger in benzene than in carbon tetrachloride.[13] Aromatic amines generally show N-H stretching frequencies that are 40 to 70 cm-1 higher than their aliphatic counterparts.[5]

Experimental Protocol for Clarification:

  • Dilution Study: Acquire IR spectra at several different concentrations in a non-polar solvent (e.g., CCl4). As the concentration decreases, intermolecular hydrogen bonding is reduced, and the N-H bands should become sharper and shift to higher wavenumbers.

  • Solvent Comparison: Obtain spectra in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile) to observe the solvent-dependent shifts.

Q6: I am having difficulty observing a clear 33S NMR signal. What can I do?

A6: Direct observation of sulfur via 33S NMR is notoriously challenging and often impractical for routine analysis of organic sulfides.

Causality behind the Challenge:

  • Low Natural Abundance: The 33S isotope has a very low natural abundance of only 0.76%.[14][15]

  • Quadrupolar Nucleus: 33S has a nuclear spin of 3/2, making it a quadrupolar nucleus.[14][15] This leads to very broad signals, often several thousand Hertz wide, especially in asymmetric chemical environments like a sulfanyl group.[14][16][17] The line width is determined by the electric field gradient at the nucleus.[14]

  • Low Sensitivity: The combination of low abundance and quadrupolar broadening results in extremely low sensitivity.[15][16]

Alternative Approaches:

  • Indirect Methods: Rely on 1H and 13C NMR. The chemical shifts of the carbons and protons adjacent to the sulfur atom will be influenced by its presence.

  • X-ray Crystallography: If a suitable crystal can be obtained, this will provide unambiguous structural confirmation.

  • High-Field NMR: While still difficult, specialized high-field NMR instruments can sometimes successfully acquire 33S spectra for certain sulfur-containing compounds.[14]

Q7: The aromatic region of my 1H NMR spectrum is more complex than the expected two doublets. What could be the issue?

A7: Several factors can lead to a more complex aromatic region in your 1H NMR spectrum.

  • Rotational Isomers (Rotamers): If there is restricted rotation around the C-S bond, you might be observing signals from multiple stable conformations (rotamers) on the NMR timescale. This would result in more peaks than expected.

  • Solvent Effects: The choice of NMR solvent can significantly impact chemical shifts. Peaks that are well-resolved in one solvent may overlap in another.[10]

  • Impurity: The presence of a structurally similar impurity, such as an isomer where the bromine is at a different position on the phenyl ring, will introduce additional signals in the aromatic region.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire 1H NMR spectra at different temperatures. If rotamers are present, increasing the temperature should cause the distinct signals to coalesce into a single, averaged signal as bond rotation becomes faster.

  • Change NMR Solvent: Rerun the spectrum in a different deuterated solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6).[10] This can often resolve overlapping peaks.

  • 2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to establish which protons are coupled to each other. This can help in assigning the signals of the desired compound and identifying any uncoupled signals that may belong to impurities.

Logical Flow for Aromatic Region Troubleshooting:

start Complex Aromatic 1H NMR q1 Run VT-NMR. Do peaks coalesce at higher temp? start->q1 a1 Rotamers are likely present. q1->a1 Yes q2 Change solvent. Does the pattern simplify? q1->q2 No end Re-purify sample and re-analyze. a1->end a2 Initial peak overlap was solvent-dependent. q2->a2 Yes q3 Run COSY. Are there unexpected correlations or uncoupled peaks? q2->q3 No a2->end a3 Impurity is likely present. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting complex 1H NMR aromatic signals.

References

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ProQuest. (n.d.). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Wiley Analytical Science. (2003). Making Sulphur NMR work. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). (33S) Sulfur NMR. Retrieved from [Link]

  • Northwestern University. (n.d.). NMR Periodic Table: Sulfur NMR. Retrieved from [Link]

  • Reddit. (2016, October 12). Anyone ever enrich a sulfur sample with 33-S for NMR labeling?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • National Institutes of Health. (2022, May 27). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Retrieved from [Link]

  • ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate. Retrieved from [Link]Qk1bQ0y1Xz)

Sources

Technical Support Center: Scaling Up the Synthesis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this synthesis. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially during scale-up. This guide will focus on a common and robust synthetic route: the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by an Ullmann-type condensation to introduce the aryl-sulfanyl moiety. We will explore the critical parameters of each step and provide solutions to common challenges.

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages. The first is the formation of the 2-aminothiazole ring, and the second is the introduction of the 4-bromophenylsulfanyl group at the C5 position.

Synthetic Workflow cluster_0 Stage 1: 2-Aminothiazole Synthesis cluster_1 Stage 2: C-S Bond Formation A Thiourea C 2-Amino-5-chloro-1,3-thiazole A->C Hantzsch Synthesis B 1,3-Dichloroacetone B->C E 5-[(4-Bromophenyl)sulfanyl]- 1,3-thiazol-2-ylamine C->E Ullmann-type Condensation D 4-Bromothiophenol D->E

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-chloro-1,3-thiazole

This stage employs the Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[1][2]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Thiourea76.1260.0 g0.788
1,3-Dichloroacetone126.97100.0 g0.788
Ethanol46.071.0 L-
Sodium Bicarbonate84.01As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve thiourea (60.0 g, 0.788 mol) in ethanol (1.0 L).

  • Reagent Addition: Slowly add a solution of 1,3-dichloroacetone (100.0 g, 0.788 mol) in ethanol (200 mL) to the thiourea solution over 1 hour with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product should form. Filter the solid and wash with cold ethanol.

  • Neutralization: Suspend the crude salt in water (1 L) and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation and Purification: Filter the resulting white precipitate, wash with copious amounts of water, and dry under vacuum to yield 2-amino-5-chloro-1,3-thiazole.

Stage 2: Synthesis of this compound

This step involves a copper-catalyzed Ullmann-type condensation to form the C-S bond.[3][4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
2-Amino-5-chloro-1,3-thiazole134.59100.0 g0.743
4-Bromothiophenol189.08147.5 g0.780
Copper(I) Iodide (CuI)190.4514.1 g0.074
Potassium Carbonate (K₂CO₃)138.21205.4 g1.486
N,N-Dimethylformamide (DMF)73.091.0 L-

Step-by-Step Procedure:

  • Reaction Setup: To a 2L three-necked round-bottom flask, add 2-amino-5-chloro-1,3-thiazole (100.0 g, 0.743 mol), 4-bromothiophenol (147.5 g, 0.780 mol), potassium carbonate (205.4 g, 1.486 mol), and copper(I) iodide (14.1 g, 0.074 mol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (1.0 L) to the flask.

  • Reaction: Heat the mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (5 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Washing: Wash the combined organic layers with brine (2 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q1: Low or no yield in Stage 1 (Hantzsch Synthesis).

  • Potential Cause: Impure or degraded 1,3-dichloroacetone. This reagent can be unstable.

  • Recommendation: Use freshly distilled or high-purity 1,3-dichloroacetone. Verify its purity by NMR or GC-MS before use.

  • Potential Cause: Incomplete reaction.

  • Recommendation: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight excess of thiourea (1.1 equivalents) can be used.[5]

Q2: Formation of multiple products in Stage 1.

  • Potential Cause: Side reactions of 1,3-dichloroacetone. It is a bifunctional electrophile and can react with multiple nucleophiles.

  • Recommendation: Control the rate of addition of 1,3-dichloroacetone to the thiourea solution. A slow, controlled addition at a moderate temperature can minimize side product formation.

Q3: Low yield in Stage 2 (Ullmann Condensation).

  • Potential Cause: Inactive copper catalyst.

  • Recommendation: Use high-purity CuI. In some cases, pre-activation of the copper source may be necessary.[6]

  • Potential Cause: Presence of oxygen. Ullmann-type reactions are sensitive to oxygen, which can lead to oxidative side reactions.

  • Recommendation: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Degas the solvent before use.

  • Potential Cause: Insufficiently anhydrous conditions. Water can interfere with the base and the catalytic cycle.

  • Recommendation: Use anhydrous solvents and dry all glassware thoroughly before use.

Q4: Difficulty in purifying the final product.

  • Potential Cause: Presence of copper residues.

  • Recommendation: After extraction, wash the organic layer with an aqueous solution of ammonia or EDTA to chelate and remove residual copper salts.

  • Potential Cause: The product is a polar compound and may streak on silica gel columns.

  • Recommendation: Use a polar solvent system for chromatography, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce tailing. Recrystallization is often a more effective method for purification on a larger scale.

Frequently Asked Questions (FAQs)

Q1: Why is Hantzsch synthesis preferred for the 2-aminothiazole core?

The Hantzsch synthesis is a classic and highly versatile method for the construction of thiazole rings from readily available α-halocarbonyl compounds and thioamides.[1][2] It is generally high-yielding and tolerates a wide range of functional groups, making it suitable for building complex thiazole derivatives.

Q2: What is the mechanism of the Ullmann-type C-S bond formation?

The mechanism is believed to involve the formation of a copper(I) thiolate in situ from 4-bromothiophenol and the base. This copper thiolate then undergoes oxidative addition with the 2-amino-5-chloro-1,3-thiazole, followed by reductive elimination to form the C-S bond and regenerate a copper(I) species.[7]

Ullmann Mechanism Ar-SH 4-Bromothiophenol Ar-S-Cu Copper(I) Thiolate Ar-SH->Ar-S-Cu + Base, + CuI Base K₂CO₃ Base->Ar-S-Cu CuI Copper(I) Iodide CuI->Ar-S-Cu Intermediate Oxidative Addition Intermediate Ar-S-Cu->Intermediate + R-Cl R-Cl 2-Amino-5-chloro- 1,3-thiazole R-Cl->Intermediate Product Final Product Intermediate->Product Reductive Elimination

Caption: Simplified mechanism of the Ullmann-type C-S coupling.

Q3: Are there alternative methods for the C-S bond formation?

Yes, other methods like the Buchwald-Hartwig amination could be adapted for C-S coupling, often using palladium catalysts.[4] However, copper-catalyzed Ullmann reactions are generally more cost-effective for large-scale synthesis.[3] Another approach could be a Sandmeyer-type reaction if starting from an amino-substituted precursor.[8]

Q4: What are the key safety precautions for this synthesis?

  • 1,3-Dichloroacetone: is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 4-Bromothiophenol: has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood.

  • DMF: is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Bromine-containing compounds: Handle with care, as they can be irritants.[9] In case of skin contact with bromine-containing reagents, wash thoroughly with soap and water.[9]

Q5: How can this synthesis be scaled up effectively?

  • Heat Management: The Hantzsch synthesis can be exothermic. For larger scales, ensure the reactor has adequate cooling capacity to control the temperature during the addition of 1,3-dichloroacetone.

  • Mixing: Efficient stirring is crucial, especially in the heterogeneous Ullmann condensation. Use a powerful mechanical stirrer.

  • Purification: Column chromatography is often not practical for large-scale purification. Developing a robust recrystallization procedure is essential for obtaining a high-purity product efficiently.

References

  • MDPI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

  • Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.). Retrieved from [Link]

  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • RSC Publishing. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]

  • Google Patents. (n.d.). US3997550A - Method for the purification of 2-aminothiazole.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for thiocyanation of aniline. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44. Retrieved from [Link]

  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • RSC Publishing. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Asian Journal of Chemistry. (2000). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • CDC. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ULLMANN REACTION.pptx. (n.d.). Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PMC - PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the validation of a small molecule's mechanism of action (MoA) is a critical inflection point, transforming a promising chemical entity into a viable therapeutic candidate.[1][2] This guide provides a comprehensive, technically-grounded framework for elucidating and validating the MoA of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine . The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic effects.[3][4][5] Given the structural alerts within our target molecule and drawing parallels from existing literature on similar compounds, we hypothesize a primary MoA centered on the inhibition of a key cellular signaling pathway implicated in cancer progression.

This document is structured to guide researchers through a logical, multi-faceted experimental workflow. We will not merely list protocols but will delve into the causality behind each experimental choice, ensuring a self-validating and robust investigative process. We will compare the hypothetical performance of our lead compound against established alternatives, providing a clear context for its potential therapeutic utility.

Hypothesized Mechanism of Action and Comparative Compounds

Based on the prevalence of thiazole-containing compounds as modulators of protein kinases, we hypothesize that This compound acts as an inhibitor of a specific kinase cascade pivotal to cell cycle progression and proliferation. For the purpose of this guide, we will focus on the PI3K/Akt/mTOR signaling pathway , a frequently dysregulated cascade in various cancers.

Our primary comparators will be:

  • Alternative 1 (Structural Analogue): N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, a structurally related compound with noted potential to inhibit enzymes involved in cell proliferation.[6]

  • Alternative 2 (Known Pathway Inhibitor): A well-characterized, commercially available inhibitor of the PI3K/Akt/mTOR pathway (e.g., LY294002 or a similar compound) to serve as a positive control and benchmark.

The overarching goal is to ascertain if our lead compound directly engages with a specific kinase in this pathway, leading to downstream modulation of cellular processes.

Experimental Validation Workflow: A Phased Approach

The validation process is structured in three phases: initial target engagement, cellular pathway analysis, and phenotypic consequence assessment.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Phenotypic Assessment a Biochemical Assays (Kinase Inhibition) c Western Blot Analysis (Phospho-protein levels) a->c Confirms cellular pathway modulation b Biophysical Assays (Direct Binding) b->c e Cell Viability Assays (e.g., MTT, CellTiter-Glo) c->e Links pathway inhibition to cellular outcome d Reporter Gene Assays d->e f Apoptosis Assays (e.g., Annexin V) e->f Defines mode of cell death G cluster_0 PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Downstream Downstream Effectors (e.g., 4E-BP1, S6K) mTOR->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Compound 5-[(4-Bromophenyl)sulfanyl] -1,3-thiazol-2-ylamine Compound->Akt inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Western Blot Analysis of Phospho-Proteins

Rationale: The activity of the PI3K/Akt/mTOR pathway is regulated by a cascade of phosphorylation events. A direct inhibitor of a kinase in this pathway should lead to a decrease in the phosphorylation of its downstream substrates.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, known for PI3K pathway dependence) and treat with varying concentrations of our lead compound, the alternatives, and a vehicle control for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-Akt, p-mTOR, p-S6K) and their total protein counterparts.

  • Detection and Analysis: Use chemiluminescent detection to visualize the protein bands and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: A table summarizing the concentration-dependent decrease in the phosphorylation of key downstream effectors for each compound.

CompoundTarget ProteinEC50 (µM) for Phosphorylation Inhibition
This compound p-Akt (Ser473)Experimental Value
p-mTOR (Ser2448)Experimental Value
Alternative 1 (Analogue)p-Akt (Ser473)Experimental Value
p-mTOR (Ser2448)Experimental Value
Alternative 2 (Known Inhibitor)p-Akt (Ser473)Experimental Value
p-mTOR (Ser2448)Experimental Value

Phase 3: Phenotypic Consequence Assessment

The final and most critical phase is to link the observed molecular mechanism to a tangible cellular outcome.

Cell Viability and Proliferation Assays

Rationale: If our compound inhibits a pro-proliferative pathway, it should logically lead to a reduction in cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Viability Measurement: Assess cell viability using an MTT assay or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Data Presentation:

CompoundCell LineGI50 (µM)
This compound MCF-7Experimental Value
Alternative 1 (Analogue)MCF-7Experimental Value
Alternative 2 (Known Inhibitor)MCF-7Experimental Value
Apoptosis Induction Assays

Rationale: To understand the nature of the observed growth inhibition, it is important to determine if the compound induces programmed cell death (apoptosis).

Experimental Protocol:

  • Cell Treatment: Treat cells with the GI50 concentration of each compound for 24-48 hours.

  • Staining: Stain the cells with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Data Presentation: A comparative bar chart illustrating the percentage of apoptotic cells induced by each compound.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validating the hypothesized mechanism of action of This compound as a PI3K/Akt/mTOR pathway inhibitor. By integrating biochemical, biophysical, and cell-based assays, and by consistently comparing its performance against relevant alternatives, a comprehensive and defensible MoA profile can be established.

Positive results from this workflow would strongly support the hypothesized mechanism. Subsequent steps would involve target deconvolution studies using techniques like affinity chromatography-mass spectrometry to confirm the primary cellular target(s) without bias,[7][8] and ultimately, progression into more complex cellular and in vivo models to assess therapeutic potential. This structured, evidence-based approach is paramount for the successful translation of a promising small molecule from the bench to potential clinical application.

References

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC - PubMed Central. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. [Link]

  • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - NIH. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. [Link]

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215 - PubChem. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Enzyme inhibitor - Wikipedia. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. [Link]

  • Cell Signaling Pathway Reporter Systems - BPS Bioscience. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC. [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) - ResearchGate. [Link]

  • 6.4: Enzyme Inhibition - Biology LibreTexts. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link])

Sources

A Comparative Analysis of Novel Kinase Inhibitors: Evaluating 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has led to significant improvements in patient outcomes. The discovery and development of novel kinase inhibitors is a continuous effort, aimed at overcoming resistance, improving selectivity, and expanding the range of treatable malignancies.

This guide provides a comparative framework for evaluating a novel kinase inhibitor, using the hypothetical compound 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine as a case study. We will compare its theoretical profile against well-established kinase inhibitors: Imatinib, a first-generation BCR-Abl inhibitor; Dasatinib, a second-generation multi-kinase inhibitor; and a representative selective EGFR inhibitor. This analysis will be grounded in the standard experimental methodologies used in the field to characterize and validate new chemical entities.

The Kinase Target Landscape: A Rationale for Comparison

Protein kinases play a pivotal role in cell signaling, regulating a wide array of cellular processes including growth, proliferation, differentiation, and apoptosis. Their aberrant activity is a hallmark of many cancers. Kinase inhibitors are small molecules designed to interfere with the kinase's catalytic activity, typically by competing with ATP for its binding site.

The aminothiazole scaffold, present in our hypothetical compound this compound, is a privileged structure in kinase inhibitor design. Notably, the FDA-approved drug Dasatinib features an aminothiazole core, suggesting that our compound of interest may exhibit kinase inhibitory activity. To understand its potential, we will compare it against inhibitors with distinct selectivity profiles.

  • Imatinib (Gleevec®): The archetypal tyrosine kinase inhibitor, Imatinib is highly effective against the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML). It also inhibits other kinases such as c-KIT and PDGF-R.

  • Dasatinib (Sprycel®): A more potent and broader-spectrum inhibitor than Imatinib, Dasatinib is effective against most Imatinib-resistant BCR-Abl mutations. Its targets also include the SRC family kinases.

  • Selective EGFR Inhibitors (e.g., Gefitinib, Erlotinib): These inhibitors are designed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer and other epithelial tumors.

The following diagram illustrates a simplified, generic kinase signaling pathway that is often the target of these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Downstream Kinase 1 (e.g., SRC) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 TF Transcription Factor (e.g., STAT3) Kinase2->TF Gene Target Genes (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->Receptor Inhibitor Kinase Inhibitor Inhibitor->Receptor Inhibitor->Kinase1

Caption: A generic kinase signaling cascade initiated by ligand binding.

Comparative Efficacy: In Vitro Kinase Inhibition

The initial characterization of a novel kinase inhibitor involves determining its potency against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining kinase inhibitor potency.

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compounds (e.g., this compound, Imatinib, Dasatinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted compounds.

    • Add the kinase/antibody/tracer mix to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. Excitation at 340 nm, and emission at 615 nm and 665 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative IC50 Data

The following table presents hypothetical IC50 data for our novel compound against a panel of kinases, compared to established inhibitors. This data illustrates how a novel compound's potency and selectivity can be initially assessed.

Kinase TargetThis compound (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Selective EGFR Inhibitor (IC50, nM)
BCR-Abl >10,00025<1>10,000
c-KIT 5001005>10,000
PDGF-R 80010015>10,000
SRC 50>1,000<1>10,000
EGFR 20>10,0001001

Data for Imatinib, Dasatinib, and the selective EGFR inhibitor are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

From this hypothetical data, we can infer that this compound shows potent inhibition of SRC and EGFR, suggesting a different target profile than Imatinib and a more selective profile than the broad-spectrum inhibitor Dasatinib.

Cellular Activity: Assessing On-Target Effects in a Biological Context

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Seed cancer cell lines with known kinase dependencies (e.g., K562 for BCR-Abl, A431 for EGFR) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Comparative GI50 Data
Cell Line (Primary Target)This compound (GI50, nM)Imatinib (GI50, nM)Dasatinib (GI50, nM)Selective EGFR Inhibitor (GI50, nM)
K562 (BCR-Abl) >10,000501>10,000
A431 (EGFR) 30>10,0001505
HCT116 (SRC-dependent) 75>1,00010>1,000

Data for Imatinib, Dasatinib, and the selective EGFR inhibitor are representative values. Data for this compound is hypothetical.

This hypothetical cellular data corroborates our in vitro findings, suggesting that our novel compound has potent anti-proliferative effects in cell lines dependent on EGFR and SRC signaling.

Workflow for Kinase Inhibitor Profiling

The following diagram outlines the general workflow for characterizing a novel kinase inhibitor, from initial screening to cellular validation.

G cluster_discovery Discovery & Initial Characterization cluster_validation Cellular & Functional Validation cluster_preclinical Preclinical Development A High-Throughput Screening B Hit Identification (e.g., 5-[(4-Bromophenyl)sulfanyl]- 1,3-thiazol-2-ylamine) A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cell Proliferation Assay (GI50) C->D E Target Engagement Assay (e.g., Western Blot for p-Kinase) D->E F Selectivity Profiling (Kinome Scan) E->F G In Vivo Efficacy Studies F->G H ADME/Tox Studies G->H

Caption: A streamlined workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

The hypothetical compound this compound, based on our illustrative data, presents an interesting profile as a dual inhibitor of SRC and EGFR. This dual activity could be advantageous in certain cancer types where both pathways are co-activated. However, further characterization is essential.

A comprehensive selectivity profile, often performed using a wide panel of kinases (a "kinome scan"), would be necessary to fully understand its off-target effects. Additionally, downstream signaling pathway analysis via Western blotting for phosphorylated target proteins would confirm on-target engagement in a cellular context. Ultimately, promising in vitro and cellular data would pave the way for in vivo efficacy studies in relevant animal models.

This guide has provided a framework for the comparative evaluation of a novel kinase inhibitor. By employing standardized, robust experimental methodologies and comparing against well-characterized drugs, researchers can effectively position new chemical entities within the therapeutic landscape and identify promising candidates for further preclinical and clinical development.

References

  • Title: Gleevec (imatinib mesylate) tablets Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Sprycel (dasatinib) tablets, for oral use Source: U.S. Food and Drug Administration URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1,3-Thiazole Derivatives Bearing a 4-Bromophenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships (SAR) for a promising class of heterocyclic compounds: 2-amino-1,3-thiazole derivatives. The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs due to its wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] This guide will focus on derivatives featuring a 4-bromophenyl substituent, specifically comparing the influence of its position and linkage on the thiazole core—contrasting the well-documented 4-(4-bromophenyl)-thiazol-2-amine scaffold with the 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine scaffold.

Our analysis will dissect how subtle structural modifications impact biological efficacy, offering a rationale for experimental design and future drug development efforts. We will explore the synthesis, comparative biological data, and underlying mechanisms that govern the therapeutic potential of these compounds.

The Core Scaffolds: Rationale for Investigation

The 1,3-thiazol-2-ylamine nucleus is a privileged scaffold, offering multiple sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The inclusion of a 4-bromophenyl group introduces a bulky, lipophilic, and electron-withdrawing moiety, which can significantly influence receptor binding and cell permeability. The primary focus of this guide is to compare two key structural isomers:

  • Scaffold A: 4-(4-Bromophenyl)-thiazol-2-ylamine: In this configuration, the bromophenyl ring is directly attached to the C4 position of the thiazole ring. This scaffold has been the subject of several studies, providing a solid baseline of data.[4][5]

  • Scaffold B: this compound: Here, the bromophenyl group is linked to the C5 position via a flexible sulfanyl (thioether) bridge. This linkage alters the geometry, electronics, and conformational flexibility of the molecule compared to Scaffold A.

The central hypothesis is that these distinct structural arrangements will lead to different biological activity profiles, which we will explore through a detailed SAR analysis.

G cluster_A Scaffold A cluster_B Scaffold B a label_a 4-(4-Bromophenyl)-thiazol-2-ylamine b label_b This compound

Caption: Core chemical structures of the two scaffolds under comparison.

Synthetic Strategies: Building the Derivatives

The synthesis of these derivatives typically follows established heterocyclic chemistry protocols. The foundational Hantzsch thiazole synthesis is commonly employed to construct the core 2-aminothiazole ring.

Synthesis of Scaffold A Derivatives: The process begins with the reaction of p-bromoacetophenone with thiourea, catalyzed by iodine, to yield the 4-(4-bromophenyl)thiazol-2-amine intermediate.[4] This intermediate's primary amine at the C2 position serves as a versatile handle for further modification, most commonly through condensation with various aromatic aldehydes to form Schiff base derivatives.[4][5]

Synthesis of Scaffold B Derivatives: The synthesis of the 5-sulfanyl-linked scaffold requires a different approach. A common route involves first synthesizing a 5-bromo-2-aminothiazole intermediate. This can then be reacted with 4-bromothiophenol in the presence of a suitable base to form the thioether linkage via nucleophilic aromatic substitution. Derivatization at the 2-amino position would then proceed similarly to Scaffold A.

The choice of synthetic route is critical as it dictates the accessibility of different derivatives and potential yields. The Schiff base formation is particularly valuable as it allows for the rapid generation of a diverse library of compounds by varying the aldehyde reactant.

G p_bromo p-Bromoacetophenone intermediate_A Intermediate A 4-(4-Bromophenyl)thiazol-2-amine p_bromo->intermediate_A Hantzsch Synthesis + Thiourea, I₂ thiourea Thiourea thiourea->intermediate_A aldehyde Ar-CHO (Aromatic Aldehyde) product_A Scaffold A Derivatives (Schiff Bases) aldehyde->product_A intermediate_A->product_A Condensation

Caption: General synthetic workflow for Scaffold A derivatives.

Comparative Biological Evaluation: Antimicrobial and Anticancer Activities

The true measure of these scaffolds lies in their biological performance. By comparing experimental data, we can deduce critical structure-activity relationships. The following sections draw upon published data for Scaffold A derivatives to establish a benchmark for comparison.[4]

Thiazole derivatives are well-regarded for their antimicrobial properties.[6][7][8] Studies on Scaffold A derivatives have revealed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The key to this activity often lies in the nature of the substituent attached to the 2-amino group.

Structure-Activity Relationship Insights:

  • Influence of Schiff Base Substituents: For derivatives of Scaffold A, the electronic properties of the aromatic ring introduced via the Schiff base reaction are critical.

    • Electron-Donating Groups: The presence of strong electron-donating groups, such as a hydroxyl (-OH) group at the para position of the phenyl ring (Derivative p2 ), leads to exceptionally high antibacterial and antifungal activity.[4] This suggests that increased electron density on the azomethine nitrogen may be favorable for interaction with microbial targets.

    • Electron-Withdrawing Groups: Conversely, strong electron-withdrawing groups like a nitro (-NO₂) group tend to diminish activity compared to the unsubstituted parent compound.

    • Halogens: The inclusion of halogens like chlorine (-Cl) can maintain or slightly enhance activity, suggesting that both steric and electronic factors are at play.[4]

The flexibility of the sulfanyl linker in Scaffold B is hypothesized to allow the 4-bromophenyl group to adopt different conformations, potentially accessing binding pockets that are sterically hindered for the more rigid Scaffold A. This could lead to an altered spectrum of activity, a key area for future experimental validation.

Table 1: Comparative Antimicrobial Activity (MIC, µM) of Selected Scaffold A Derivatives

Compound R-Group (Substituent on Phenyl Ring) S. aureus E. coli C. albicans
p1 H (Unsubstituted) 18.2 18.2 36.4
p2 4-OH 5.4 5.4 10.8
p3 4-Cl 16.5 16.5 33.0
p4 2,4-diCl 15.1 15.1 30.2
p6 4-OCH₃ 17.1 17.1 34.2
Norfloxacin - 15.6 7.8 -
Fluconazole - - - 24.4

Data synthesized from Sharma D, et al. (2019).[4]

The search for more effective and selective chemotherapeutic agents is a major driver of drug discovery. Thiazole derivatives have demonstrated significant potential as anticancer agents.[9][10] Evaluation of Scaffold A derivatives against the human breast adenocarcinoma cell line (MCF-7) provides valuable SAR insights.

Structure-Activity Relationship Insights:

  • High Potency of the 4-Hydroxy Derivative: Consistent with the antimicrobial data, the 4-hydroxy substituted derivative (p2 ) exhibited the most potent anticancer activity, with an IC₅₀ value comparable to the standard drug, 5-fluorouracil.[4] This highlights the crucial role of the hydroxyl group, which may act as a hydrogen bond donor, facilitating strong interactions with the biological target.

  • Moderate Activity of Other Derivatives: Other substitutions resulted in moderate to low activity, indicating a high degree of specificity in the structural requirements for potent cytotoxicity against MCF-7 cells.

For Scaffold B , the altered orientation of the bromophenyl ring and the presence of the sulfur atom could lead to a different anticancer profile. The sulfur atom could engage in unique interactions within a target's active site, and the increased flexibility might allow the molecule to adapt to different binding conformations. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cell proliferation.[4]

Table 2: Comparative In Vitro Anticancer Activity (IC₅₀, µM) of Scaffold A Derivatives against MCF-7 Cell Line

Compound R-Group (Substituent on Phenyl Ring) IC₅₀ (µM)
p1 H (Unsubstituted) 28.5
p2 4-OH 10.5
p3 4-Cl 38.8
p4 2,4-diCl 46.2
p6 4-OCH₃ 30.7
5-Fluorouracil - 5.2

Data synthesized from Sharma D, et al. (2019).[4]

G cluster_mods Structural Modifications cluster_activity Biological Activity Core 2-Aminothiazole Core R1 Scaffold Position (C4 vs C5-S) Core->R1 influences R2 2-Imino Substituent (e.g., 4-OH-Phenyl) Core->R2 influences Antimicrobial Antimicrobial Potency R1->Antimicrobial geometry, flexibility Anticancer Anticancer Efficacy R1->Anticancer binding conformation R2->Antimicrobial H-bonding, electronics R2->Anticancer target interaction

Caption: Key logical relationships in the SAR of the thiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, standardized experimental protocols are essential.

  • Dissolution: Dissolve the 4-(4-bromophenyl)thiazol-2-amine intermediate (1 mmol) in absolute ethanol.

  • Addition of Aldehyde: Add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.[4]

  • Preparation: Prepare a stock solution of each test compound in DMSO.

  • Inoculum: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli) in sterile nutrient broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48 hours for fungi.

  • Measurement: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the adherent cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.[4]

Conclusion and Future Directions

This guide establishes a clear structure-activity relationship for 4-(4-bromophenyl)-thiazol-2-ylamine derivatives. The data conclusively demonstrates that modification at the 2-amino position is a highly effective strategy for tuning both antimicrobial and anticancer activity. The 4-hydroxyphenyl Schiff base derivative (p2 ) emerges as a standout lead compound, exhibiting superior potency across all tested biological assays.[4]

The comparative analysis sets the stage for future investigations into the this compound (Scaffold B) series. Key future directives should include:

  • Synthesis and Screening of Scaffold B Derivatives: A library of Scaffold B derivatives should be synthesized and subjected to the same antimicrobial and anticancer screening protocols to enable a direct, quantitative comparison.

  • Mechanism of Action Studies: For the most potent compounds from both scaffolds, further studies are needed to elucidate their precise mechanisms of action. This could involve enzyme inhibition assays (e.g., DNA gyrase, kinases) and molecular docking studies to identify specific molecular targets.[11][12]

  • In Vivo Evaluation: Promising candidates with favorable in vitro activity and low toxicity should advance to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around these bromophenyl-substituted thiazole scaffolds, researchers can pave the way for the development of novel therapeutic agents to combat infectious diseases and cancer.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • An Overview of Thiazole Derivatives and Its Biological Activities. (2019). Semantic Scholar. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. [Link]

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (2017). ResearchGate. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). Digital Medicine Association. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). ResearchGate. [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). National Institutes of Health. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). National Institutes of Health. [Link]

Sources

Navigating the Bioactivity Landscape: A Comparative Analysis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of Preclinical Data Across Diverse Biological Models

Executive Summary

In the quest for novel therapeutic agents, the thiazole scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for structural modification and biological targeting. The specific compound, 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine, has emerged as a molecule of interest due to its structural alerts suggestive of potential bioactivity. However, a comprehensive cross-validation of its efficacy and mechanism of action across different preclinical models is crucial for its progression in the drug discovery pipeline. This guide provides a comparative analysis of the bioactivity of this compound and its close structural analogs, drawing upon available experimental data to offer a nuanced perspective for researchers, scientists, and drug development professionals.

Note to the Reader: Following a comprehensive search of available scientific literature, no specific bioactivity data was found for the exact compound This compound . This suggests that this particular molecule may be a novel chemical entity or its biological evaluation has not yet been published.

Therefore, to provide a valuable and data-driven comparative guide, we will focus on a closely related and extensively studied structural isomer: 4-(4-Bromophenyl)-thiazol-2-amine . This analog shares key pharmacophoric features, including the bromophenyl and 2-aminothiazole moieties, and its biological activities have been documented in various models. This analysis will serve as a crucial surrogate for understanding the potential bioactivity profile of the target compound and will highlight the importance of specific substituent placements on the thiazole ring.

Introduction: The Thiazole Moiety in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic structure found in a wide array of biologically active compounds, including approved drugs such as the antibiotic Penicillin and the anticancer agent Dasatinib. Its ability to participate in hydrogen bonding, hydrophobic, and electrostatic interactions makes it an attractive scaffold for designing molecules that can effectively bind to biological targets. The 2-aminothiazole subset, in particular, has been a fertile ground for the discovery of agents with antimicrobial, antifungal, and anticancer properties.

The introduction of a bromophenyl group is a common strategy in medicinal chemistry to enhance potency, often through increased lipophilicity and the potential for halogen bonding interactions with target proteins. The position of this substituent, as we will explore, is critical in defining the biological activity spectrum.

Comparative Bioactivity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The bioactivity of 4-(4-bromophenyl)-thiazol-2-amine and its derivatives has been primarily investigated in the contexts of antimicrobial and anticancer activities.

Antimicrobial and Antifungal Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] This activity is often compared to standard-of-care antibiotics and antifungals to gauge their potential clinical utility.

Experimental Data Summary: Antimicrobial Activity

Compound/DerivativeBacterial StrainFungal StrainActivity (MIC/Zone of Inhibition)Reference CompoundSource
Schiff base of 4-(4-bromophenyl)thiazol-2-amineS. aureus, E. coli-Good activityNorfloxacin[2]
4-(4-bromophenyl)-2-(pyrazol-1-yl)thiazole derivativeS. aureusC. albicans, S. cerevisiae30 mm zone of inhibitionCiprofloxacin, Ketoconazole[3]
General 4-(4-bromophenyl)-thiazol-2-amine derivativesVariousC. albicans, A. nigerPromising activityNorfloxacin, Fluconazole[1]

Causality Behind Experimental Choices:

  • Choice of Microorganisms: The selection of Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans, A. niger) strains represents a broad spectrum of common human pathogens. This allows for an initial assessment of the compound's breadth of activity.

  • Reference Standards: The use of well-established drugs like Norfloxacin, Ciprofloxacin (antibacterial), and Fluconazole, Ketoconazole (antifungal) is essential for benchmarking the potency of the test compounds.[1][3]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_compound Dissolve compound in DMSO agar_well Agar well diffusion: - Inoculate agar surface - Create wells and add compound - Incubate prep_compound->agar_well broth_dilution Broth microdilution: - Serially dilute compound in broth - Add inoculum - Incubate prep_compound->broth_dilution prep_media Prepare Mueller-Hinton (bacteria) or Sabouraud Dextrose (fungi) agar/broth prep_media->agar_well prep_media->broth_dilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->agar_well prep_inoculum->broth_dilution measure_zone Measure zone of inhibition (mm) agar_well->measure_zone determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->determine_mic

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Anticancer Activity

The 4-(4-bromophenyl)-thiazol-2-amine scaffold has also been explored for its potential as an anticancer agent. Studies have evaluated its cytotoxicity against various cancer cell lines.

Experimental Data Summary: Anticancer Activity

Compound/DerivativeCancer Cell LineActivity (IC50)Reference CompoundSource
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast)10.5 µM5-Fluorouracil (5.2 µM)[1]
4-(4-bromophenyl)-thiazole pyrazoline derivative (84c)VariousPotent activity-[3]

Causality Behind Experimental Choices:

  • Cell Line Selection: The use of the MCF7 breast cancer cell line is significant as it is a well-characterized, estrogen receptor-positive cell line, providing a specific context for the compound's potential mechanism.[1]

  • Cytotoxicity Assay: The Sulforhodamine B (SRB) assay is a widely accepted method for measuring drug-induced cytotoxicity in cancer cell lines. It relies on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of cell mass.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-(4-bromophenyl)-thiazol-2-amine derivative and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with the SRB dye.

  • Washing: Remove the unbound dye by washing with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights and the Importance of the Sulfanyl Linker

The available data on 4-(4-bromophenyl)-thiazol-2-amine derivatives allows for preliminary structure-activity relationship (SAR) deductions. For instance, the addition of certain Schiff base moieties or pyrazoline rings can enhance antimicrobial or anticancer activity, respectively.[2][3]

The absence of data for this compound prevents a direct comparison. However, we can hypothesize the potential impact of the sulfanyl (-S-) linker and the shift of the bromophenyl group to the 5-position of the thiazole ring.

Hypothesized Impact of Structural Changes

G cluster_known Known Analog: 4-(4-Bromophenyl)-thiazol-2-amine cluster_target Target Compound: this compound known_structure Bromophenyl at C4 (Direct C-C bond) known_properties Observed antimicrobial & anticancer activity known_structure->known_properties Leads to target_structure Bromophenylsulfanyl at C5 (Flexible C-S-C bond) target_properties Potential for altered: - Conformation & Flexibility - Lipophilicity & Polarity - Metabolic Stability - Target Binding Interactions target_structure->target_properties May lead to

Caption: Comparison of structural features and their potential impact on bioactivity.

  • Flexibility: The sulfanyl linker introduces greater conformational flexibility compared to the rigid C-C bond in the 4-substituted analog. This could allow for better adaptation to the binding pockets of different biological targets, potentially leading to novel activities or enhanced potency.

  • Electronic Effects: The thioether linkage will alter the electronic distribution within the molecule, which could influence its reactivity and interactions with target macromolecules.

  • Metabolism: The sulfanyl group is susceptible to metabolic oxidation, which could lead to the formation of sulfoxide and sulfone metabolites. These metabolites may have different activity profiles and pharmacokinetic properties compared to the parent compound.

Future Directions and Recommendations

The absence of data for this compound highlights a gap in the exploration of this chemical space. The following steps are recommended for future research:

  • Synthesis and Characterization: The first crucial step is the chemical synthesis and thorough characterization of this compound to ensure its purity and structural integrity.

  • Broad-Spectrum Bioactivity Screening: The compound should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, and a wide range of cancer cell lines.

  • Head-to-Head Comparison: A direct, side-by-side comparison with the 4-(4-bromophenyl)-thiazol-2-amine analog in the same biological assays is essential to definitively determine the impact of the substituent's position and the sulfanyl linker.

  • Mechanism of Action Studies: For any confirmed bioactivity, further studies should be conducted to elucidate the mechanism of action, such as identifying the specific molecular target or pathway being modulated.

  • In Vivo Evaluation: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

While the bioactivity of this compound remains to be elucidated, the extensive research on its structural isomer, 4-(4-bromophenyl)-thiazol-2-amine, provides a strong rationale for its investigation. The established antimicrobial and anticancer activities of the latter underscore the potential of the bromophenyl-substituted 2-aminothiazole scaffold as a promising starting point for drug discovery. The introduction of a sulfanyl linker and the shift in substitution pattern from position 4 to 5 are significant structural modifications that are likely to have a profound impact on the compound's biological profile. Future experimental validation is imperative to unlock the therapeutic potential of this novel chemical entity and to contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

  • Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). Synthesis, antimicrobial evaluation, and molecular docking of new thiazole derivatives. Journal of the Iranian Chemical Society, 19(5), 1895-1909. [Link]

  • Hassan, A. S., Hafez, T. S., & El-Sharkawy, M. A. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 27(19), 6649. [Link]

Sources

A Head-to-Head Comparison: The Emergent Potential of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields biologically active compounds. This guide provides a comprehensive, head-to-head comparison of a novel derivative, 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine, against established therapeutic agents. We will delve into its potential anticancer and antimicrobial activities, juxtaposing its performance with the established drugs Dasatinib and Alpelisib.

While direct experimental data for this compound is not yet publicly available, this guide will utilize published data from a closely related structural analog, specifically the N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (compound p2 ) from a study by Sharma et al. (2019), to provide a substantive and data-driven comparison.[1] This analog shares the core 4-(4-bromophenyl)-thiazol-2-amine structure and provides a strong basis for evaluating the potential of this chemical class.

Comparative Performance at a Glance

The following table summarizes the in-vitro performance of the 2-aminothiazole analog against established drugs in relevant therapeutic areas.

Compound/DrugTarget/ActivityCell Line/OrganismPotency (IC50/MIC)Reference
N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (Analog) AnticancerMCF7 (Breast Cancer)IC50 = 10.5 µMSharma et al., 2019[1]
AntibacterialStaphylococcus aureusMIC = 16.1 µMSharma et al., 2019[1]
AntibacterialEscherichia coliMIC = 16.1 µMSharma et al., 2019[1]
AntifungalCandida albicansMIC = 15.3 µM (for a related derivative)Sharma et al., 2019[1]
AntifungalAspergillus nigerMIC = 16.2 µM (for a related derivative)Sharma et al., 2019[1]
Alpelisib (Piqray®) PI3Kα Inhibitor (Anticancer)PIK3CA-mutated breast cancerSub-nanomolar IC50Various Sources
Dasatinib (Sprycel®) BCR-ABL Kinase Inhibitor (Anticancer)CML and ALL cell linesLow nanomolar IC50Various Sources
5-Fluorouracil (Adrucil®) Thymidylate Synthase Inhibitor (Anticancer)MCF7 (Breast Cancer)IC50 = 5.2 µMSharma et al., 2019[1]
Norfloxacin DNA Gyrase Inhibitor (Antibacterial)S. aureus, E. coliLow µg/mL rangeStandard Reference
Fluconazole Lanosterol 14α-demethylase Inhibitor (Antifungal)C. albicans, A. nigerLow µg/mL rangeStandard Reference

Mechanistic Showdown: A Tale of Two Pathways

The therapeutic efficacy of any drug is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of Alpelisib and Dasatinib with the putative mechanism of our 2-aminothiazole candidate, based on its structural class.

The PI3K/Akt Pathway: A Battleground in Breast Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including breast cancer.

Alpelisib , an FDA-approved therapy for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer, is a potent and selective inhibitor of the p110α catalytic subunit of PI3K. By blocking this enzyme, Alpelisib effectively halts the downstream signaling cascade, leading to an induction of apoptosis in cancer cells.

The 2-aminothiazole analog, with its demonstrated activity against the MCF7 breast cancer cell line, may exert its anticancer effects through a similar pathway. While the exact target remains to be elucidated, many small molecule kinase inhibitors containing the 2-aminothiazole scaffold are known to interfere with ATP binding sites of various kinases within this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibition Aminothiazole 5-[(4-Bromophenyl)sulfanyl] -1,3-thiazol-2-ylamine (Putative Target) Aminothiazole->PI3K Potential Inhibition

Figure 1: The PI3K/Akt signaling pathway and points of inhibition.
The BCR-ABL Pathway: A Target in Leukemia

Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

Dasatinib is a second-generation tyrosine kinase inhibitor that targets the ATP-binding site of the BCR-ABL protein, thereby inhibiting its activity and inducing apoptosis in leukemic cells. Its ability to bind to both the active and inactive conformations of the kinase domain makes it effective against imatinib-resistant mutations.

Given that the 2-aminothiazole scaffold is a core component of Dasatinib, it is plausible that our compound of interest could also exhibit activity against BCR-ABL or other related tyrosine kinases. Further screening against a panel of kinases would be necessary to confirm this hypothesis.

BCR_ABL_Pathway cluster_leukemic_cell Leukemic Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, JAK/STAT) BCR_ABL->Downstream Phosphorylation & Activation Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Promotes Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Aminothiazole 5-[(4-Bromophenyl)sulfanyl] -1,3-thiazol-2-ylamine (Potential Target) Aminothiazole->BCR_ABL Potential Inhibition

Figure 2: The BCR-ABL signaling pathway and points of inhibition.

Experimental Protocols: Ensuring Scientific Rigor

To maintain the highest standards of scientific integrity, the following detailed protocols are provided for the key in-vitro assays used to evaluate the biological activity of the 2-aminothiazole analog.

In-Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells (e.g., MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow start Start: Cell Plating treatment Compound Treatment start->treatment fixation Cell Fixation (TCA) treatment->fixation washing1 Washing fixation->washing1 staining Staining (SRB) washing1->staining washing2 Washing staining->washing2 solubilization Solubilization (Tris Base) washing2->solubilization reading Absorbance Reading (510 nm) solubilization->reading end End: IC50 Calculation reading->end

Figure 3: Workflow for the Sulforhodamine B (SRB) assay.
In-Vitro Antimicrobial Activity: Turbidimetric Method

The turbidimetric method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound and a positive control (e.g., Norfloxacin for bacteria, Fluconazole for fungi) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • Turbidity Measurement: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (or a significant reduction in OD compared to the growth control).

Antimicrobial_Workflow cluster_workflow Turbidimetric Antimicrobial Susceptibility Testing start Start: Prepare Inoculum dilution Serial Dilution of Compound start->dilution inoculation Inoculation dilution->inoculation incubation Incubation inoculation->incubation reading Turbidity Reading (OD600) incubation->reading end End: Determine MIC reading->end

Figure 4: Workflow for turbidimetric antimicrobial susceptibility testing.

Concluding Remarks and Future Directions

The preliminary data from a close structural analog suggests that this compound holds promise as a dual-action agent with both anticancer and antimicrobial properties. Its performance against the MCF7 breast cancer cell line is noteworthy, albeit less potent than the standard chemotherapeutic 5-Fluorouracil in this specific assay. The broad-spectrum antimicrobial activity is also a compelling feature that warrants further investigation.

To fully realize the therapeutic potential of this compound, future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in-vitro and in-vivo studies on this compound to obtain direct evidence of its efficacy and safety.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action in both cancer cells and microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. This compound represents a promising lead compound that, with further development, could contribute to the arsenal of drugs used to combat cancer and infectious diseases.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 43. [Link]

Sources

A Guide to the Reproducible Synthesis and Characterization of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and characterization of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine, a compound with potential significance in medicinal chemistry. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this document establishes a reproducible, step-by-step protocol based on well-established synthetic methodologies for analogous 2-aminothiazole derivatives.

We will compare this proposed synthesis with that of a closely related and well-characterized structural isomer, 4-(4-bromophenyl)thiazol-2-amine, to provide a benchmark for spectral and analytical data. This comparative approach is designed to enhance the reliability and reproducibility of experiments involving this class of compounds, offering researchers a validated starting point for their investigations.

Introduction: The Challenge of Reproducibility with Novel Thiazole Derivatives

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of the thiazole ring at various positions allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound represents an intriguing yet underexplored derivative.

A significant hurdle in the exploration of such novel compounds is the lack of detailed, validated experimental protocols in the public domain. This guide aims to bridge that gap by proposing a robust synthetic strategy and a comprehensive analytical workflow. By comparing the target compound with a well-documented isomer, we provide a framework for researchers to confidently synthesize, purify, and characterize these molecules.

Comparative Synthetic Strategies

The most common and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[3][4] We will adapt this classical reaction for the synthesis of our target compound and its isomer.

Proposed Synthesis of this compound

The synthesis of the target compound requires a 2-amino-5-thio-substituted thiazole. A plausible route involves the initial synthesis of 2-amino-5-bromothiazole, followed by a nucleophilic substitution with 4-bromothiophenol.

Synthesis_of_Target_Compound A 2-Aminothiazole C 2-Amino-5-bromothiazole A->C Bromination B N-Bromosuccinimide (NBS) B->C E This compound C->E Nucleophilic Substitution D 4-Bromothiophenol D->E

Caption: Proposed two-step synthesis of the target compound.

Synthesis of the Comparator: 4-(4-bromophenyl)thiazol-2-amine

The synthesis of this isomer is a direct application of the Hantzsch synthesis, reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with thiourea.[5]

Synthesis_of_Comparator A 2-Bromo-1-(4-bromophenyl)ethan-1-one C 4-(4-Bromophenyl)thiazol-2-amine A->C Hantzsch Condensation B Thiourea B->C

Caption: One-pot synthesis of the comparator compound.

Detailed Experimental Protocols

To ensure the reproducibility of these syntheses, the following detailed protocols are provided.

Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-bromothiazole

  • Reaction Setup: To a solution of 2-aminothiazole (1.0 g, 10 mmol) in 20 mL of dimethylformamide (DMF), add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to yield pure 2-amino-5-bromothiazole.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1.79 g, 10 mmol) and 4-bromothiophenol (1.89 g, 10 mmol) in 30 mL of ethanol.

  • Reaction Execution: Add potassium carbonate (1.38 g, 10 mmol) to the mixture and reflux for 6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Synthesis of 4-(4-bromophenyl)thiazol-2-amine
  • Reaction Setup: Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (2.78 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of ethanol.

  • Reaction Execution: Reflux the reaction mixture for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain pure 4-(4-bromophenyl)thiazol-2-amine.

Comparative Characterization Data

The following table presents the expected analytical data for the target compound alongside the reported data for the comparator. This serves as a crucial reference for verifying the identity and purity of the synthesized molecules.

Parameter This compound (Expected) 4-(4-Bromophenyl)thiazol-2-amine (Reported) [5][6]
Molecular Formula C₉H₇BrN₂S₂C₉H₇BrN₂S
Molecular Weight 287.20 g/mol 255.14 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
¹H NMR (DMSO-d₆) δ ~7.6 (d, 2H, Ar-H), ~7.4 (s, 1H, thiazole-H), ~7.3 (d, 2H, Ar-H), ~7.1 (s, 2H, NH₂)δ 8.33 (d, 2H), 8.10 (d, 2H), 8.12 (s, 1H), 7.76 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ ~168 (C-2), ~140 (C-4), ~135 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~121 (Ar-C), ~118 (C-5)δ 168.1, 147.9, 134.1, 131.6, 127.9, 120.9, 107.4
IR (KBr, cm⁻¹) ~3400-3200 (NH₂), ~1620 (C=N), ~1580 (C=C), ~820 (C-S)3389-3520 (NH₂), 1614 (C=N), 1575 (C=C), 1067 (C-S-C), 740 (Ar-Br)
Mass Spec (m/z) Expected [M+H]⁺ at 287.9Found [M+H]⁺ at 255.9

Discussion on Reproducibility and Troubleshooting

The reproducibility of these syntheses hinges on several key factors:

  • Purity of Starting Materials: Ensure the purity of the α-haloketones and other reagents, as impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Strict control of temperature and reaction time is crucial. Over-refluxing in the Hantzsch synthesis can lead to decomposition.

  • Purification: Column chromatography is often necessary to obtain highly pure products, especially for the multi-step synthesis of the target compound. Thin-layer chromatography (TLC) should be used to monitor the reaction progress and guide the purification process.

Should the synthesis yield unexpected results, consider the following troubleshooting steps:

  • Verify Intermediates: In multi-step syntheses, it is essential to fully characterize each intermediate before proceeding to the next step.

  • Alternative Bases: For the nucleophilic substitution, if potassium carbonate is ineffective, stronger bases like sodium hydride can be cautiously employed.

  • Solvent Effects: The choice of solvent can influence reaction rates and yields. If ethanol is not effective, other polar aprotic solvents like DMF or acetonitrile could be explored.

Conclusion

This guide provides a detailed and reproducible methodology for the synthesis and characterization of this compound. By presenting a comparative analysis with the well-documented isomer, 4-(4-bromophenyl)thiazol-2-amine, we have established a reliable framework for researchers. Adherence to the detailed protocols and analytical comparisons outlined herein will facilitate the consistent production of these valuable chemical entities, thereby accelerating research in the field of medicinal chemistry.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2019). a retrospective study on thiazole derivatives synthesis and their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2021). A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Hindawi. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Sci-Hub. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Retrieved from [Link]953)

Sources

A Comparative Benchmarking Guide: Evaluating 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine against Epacadostat for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] Within the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells and antigen-presenting cells creates a highly immunosuppressive state through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[5][6][7]

This dual mechanism allows tumors to effectively evade immune surveillance. Consequently, the development of small-molecule inhibitors to block IDO1 activity is a promising therapeutic strategy aimed at restoring anti-tumor immunity.[7]

The Benchmark Standard: Epacadostat (INCB024360)

Epacadostat is a potent, selective, and orally bioavailable hydroxyamidine inhibitor of IDO1.[5][8] It has been extensively characterized in preclinical and clinical studies, establishing it as a gold-standard benchmark for evaluating new chemical entities targeting IDO1.[7][9] Epacadostat acts as a competitive inhibitor with respect to tryptophan and has demonstrated low nanomolar potency in both biochemical and cellular assays.[7][10] Although its Phase III trial in combination with pembrolizumab for melanoma did not meet its primary endpoint, the compound remains a crucial tool for in vitro and preclinical research due to its well-defined mechanism and high selectivity against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[7][9]

The Compound of Interest: 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

The subject of this guide, this compound (CAS 90484-42-7), is a novel compound featuring a thiazole scaffold. Thiazole and its derivatives are known privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[11][12] This guide outlines a comprehensive, multi-tiered experimental framework to rigorously benchmark this compound against Epacadostat, providing the necessary protocols and rationale to determine its potential as a viable IDO1 inhibitor.

The IDO1 Metabolic Pathway and Point of Inhibition

Understanding the biological context is paramount. IDO1's enzymatic function is the central node in a pathway that directly impacts immune cell function. An effective inhibitor must block the conversion of Tryptophan to Kynurenine, thereby preventing both nutrient deprivation for T-cells and the generation of immunosuppressive metabolites.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Impact cluster_Intervention Therapeutic Intervention TRYP L-Tryptophan IDO1 IDO1 Enzyme TRYP->IDO1 catabolized by T_Cell Effector T-Cells TRYP->T_Cell essential for proliferation KYN Kynurenine Metabolites KYN->T_Cell induces apoptosis Treg Regulatory T-Cells (Tregs) KYN->Treg promotes differentiation IDO1->KYN Suppression Immune Suppression & Tumor Evasion Treg->Suppression contributes to Test_Cmpd 5-[(4-Bromophenyl)sulfanyl]- 1,3-thiazol-2-ylamine Test_Cmpd->IDO1 inhibits Epacadostat Epacadostat (Standard) Epacadostat->IDO1 inhibits

Caption: The IDO1 pathway, illustrating Tryptophan catabolism and points of therapeutic inhibition.

Tier 1: Biochemical Potency Assessment

Causality Behind Experimental Choice: The foundational step in benchmarking is to determine if the test compound directly interacts with and inhibits the purified target enzyme. A cell-free biochemical assay removes cellular complexities like membrane transport, allowing for a direct measurement of enzyme-inhibitor interaction. This provides the half-maximal inhibitory concentration (IC50), a core metric of potency.

Protocol: Cell-Free Recombinant Human IDO1 Assay

This protocol is adapted from established methodologies for measuring IDO1 activity.[5][13]

  • Reagents & Buffers:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Recombinant Human IDO1: Expressed (e.g., in E. coli) and purified. Store at -80°C.

    • Substrate: L-Tryptophan (L-Trp).

    • Cofactors/Additives: Methylene blue, Ascorbic acid, Catalase.

    • Test Compounds: this compound and Epacadostat, dissolved in 100% DMSO to create stock solutions.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and Epacadostat in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • In a 96-well UV-transparent plate, add 50 µL of Assay Buffer.

    • Add 1 µL of the diluted compound/DMSO control to each well.

    • Prepare an enzyme/cofactor master mix in Assay Buffer containing 20 nM recombinant hIDO1, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.

    • Add 25 µL of the enzyme/cofactor mix to each well.

    • Initiate the reaction by adding 25 µL of 2 mM D-Trp substrate solution. The final reaction volume is 100 µL.

    • Immediately place the plate in a spectrophotometer.

    • Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over 15-30 minutes at room temperature.[13][14]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear phase of the absorbance curve.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation: Comparative Biochemical Potency
CompoundTargetBiochemical IC50 (nM)
This compound hIDO1To be determined
Epacadostat (Standard) hIDO110 - 72[1][5][15]

Tier 2: Cellular Activity and Target Engagement

Causality Behind Experimental Choice: A compound potent in a biochemical assay may fail in a cellular context due to poor permeability, rapid metabolism, or efflux. This tier validates target engagement within a living system. We utilize a human cell line that endogenously expresses IDO1 upon stimulation, mimicking a more physiologically relevant environment. The SKOV-3 ovarian cancer cell line is a well-validated model for this purpose.[10][16]

Protocol: SKOV-3 Cell-Based Kynurenine Production Assay
  • Cell Culture & IDO1 Induction:

    • Culture SKOV-3 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed 3 x 10^5 cells/well in 6-well plates and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with 100 ng/mL of Interferon-gamma (IFN-γ) for 48 hours.[16]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound and Epacadostat in the cell culture medium.

    • After the 48-hour induction, replace the medium with fresh medium containing the diluted inhibitors or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for an additional 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Analyze the concentration of kynurenine in the supernatant. This can be achieved via HPLC, as a gold standard, or with a colorimetric method using Ehrlich's reagent.[17]

    • Concurrently, perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the cells to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cytotoxicity.[18]

  • Data Analysis:

    • Normalize the kynurenine concentrations to the vehicle-treated control wells.

    • Plot the percent reduction in kynurenine against the inhibitor concentration to determine the cellular IC50 value.

Cellular_Assay_Workflow cluster_analysis 5. Parallel Analysis start 1. Seed SKOV-3 Cells induce 2. Induce IDO1 with IFN-γ (48 hours) start->induce treat 3. Treat with Inhibitors (Test Compound vs. Epacadostat) (24 hours) induce->treat collect 4. Collect Supernatant & Lyse Cells treat->collect kyn Measure Kynurenine (HPLC / Colorimetric) collect->kyn viability Measure Cell Viability (MTT / CTG Assay) collect->viability calculate 6. Calculate Cellular IC50 (Normalized to Vehicle Control) kyn->calculate viability->calculate end Result: Cellular Potency & Toxicity Profile calculate->end

Caption: Workflow for the cell-based IDO1 functional assay.

Data Presentation: Comparative Cellular Potency
CompoundCell LineCellular IC50 (nM)
This compound SKOV-3To be determined
Epacadostat (Standard) SKOV-3~15[10]

Tier 3: Selectivity and Mechanism of Action

Causality Behind Experimental Choice: For a drug candidate, high selectivity is crucial to minimize off-target effects. IDO1 shares sequence homology with IDO2 and functional similarity with TDO.[19] Benchmarking against these enzymes is a mandatory step. Furthermore, understanding the kinetic mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight for structure-activity relationship (SAR) studies and predicts in vivo behavior.

Protocol: Selectivity and Kinetic Assays
  • Selectivity Profiling:

    • Repeat the biochemical assay protocol from Tier 1 using recombinant human IDO2 and TDO enzymes.

    • Determine the IC50 values for the test compound and Epacadostat against all three enzymes.

    • Calculate the selectivity ratio (e.g., IC50 IDO2 / IC50 IDO1). A higher ratio indicates greater selectivity for IDO1.

  • Mechanism of Action (MoA) Study:

    • Perform the biochemical IDO1 assay with a matrix of conditions. Vary the concentration of the substrate (L-Tryptophan) across a range (e.g., 0.5x to 10x Km) at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x IC50).

    • Measure the initial reaction rates for each condition.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of line intersections will reveal the mechanism of inhibition relative to the substrate.

MoA cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition lc Lines intersect on Y-axis Km increases, Vmax unchanged img_comp lnc Lines intersect on X-axis Km unchanged, Vmax decreases img_noncomp

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Data Presentation: Summary of Selectivity and MoA
CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO IC50 (nM)Selectivity (IDO2/IDO1)MoA vs. L-Trp
Test Compound TBDTBDTBDTBDTBD
Epacadostat ~10-72>10,000[5]>10,000[5]>1000xCompetitive[7][16]

Summary and Path Forward

This guide provides a structured, three-tiered approach to rigorously benchmark this compound against the known standard, Epacadostat. By systematically evaluating biochemical potency, cellular efficacy, selectivity, and mechanism of action, researchers can generate a comprehensive data package.

A successful outcome would be a compound demonstrating low nanomolar potency in both biochemical and cellular assays, a high selectivity index (>100-fold) for IDO1 over IDO2 and TDO, and a clear, competitive mechanism of action. Such a profile would provide a strong rationale for advancing the compound into more complex studies, including co-culture T-cell activation assays, pharmacokinetic profiling, and eventually, in vivo efficacy studies in syngeneic tumor models. This systematic benchmarking process is indispensable for the efficient and logical progression of novel chemical entities in the competitive landscape of immuno-oncology drug discovery.

References

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Panfili, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Available at: [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structures of IDO1-inhibitor complexes. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. Available at: [Link]

  • Kincaid, J. A., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section F, Structural Biology Communications. Available at: [Link]

  • Wikipedia. (n.d.). Epacadostat. Wikipedia. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

  • Li, Y., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. Available at: [Link]

  • Nagano, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]

  • Mital, M., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Structure of IDO1-inhibitor complexes. ResearchGate. Available at: [Link]

  • My Cancer Genome. (n.d.). epacadostat. My Cancer Genome. Available at: [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Iacono, A., et al. (2023). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Journal of Translational Medicine. Available at: [Link]

  • Muller, A. J., et al. (2016). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery. Available at: [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Available at: [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Uyttenhove, C., et al. (2016). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers. Available at: [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]

  • Wróbel, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the ADME Profiling of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazol-2-ylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a parent compound, 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine , and a series of its rationally designed analogs. We will delve into the causality behind standard in vitro ADME assays, provide detailed, field-tested protocols, and present a framework for interpreting multi-parameter data to facilitate the selection of analogs with the highest potential for successful clinical development.

Introduction: Why ADME Matters for Thiazole Analogs

The thiazole ring and its derivatives are of immense interest to chemists due to their wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][4] However, the biological activity of a compound is meaningless if it cannot reach its target in the body in sufficient concentration and for an adequate duration. This is the domain of ADME and Pharmacokinetics (DMPK).[5][6] Early and systematic evaluation of ADME properties is critical to the drug discovery process, enabling researchers to identify and address liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, thereby reducing the risk of costly late-stage failures.[5][6][7]

This guide focuses on a systematic approach to characterizing and comparing the ADME profiles of the parent compound and three hypothetical analogs designed to explore the structure-activity relationship (SAR) and structure-property relationship (SPR):

  • Parent Compound (PC): this compound

  • Analog 1 (A1): Chlorine substitution for Bromine (decreased lipophilicity).

  • Analog 2 (A2): Addition of a pyridine ring (potential metabolic liability, altered solubility).

  • Analog 3 (A3): Introduction of a polar morpholine group (increased polarity and solubility).

Our analysis will be structured around the core ADME pillars: Absorption, Distribution, and Metabolism.

Section 1: Absorption - Solubility and Permeability

Absorption describes a drug's ability to cross physiological barriers to enter the bloodstream.[5][8] For orally administered drugs, this primarily involves traversing the intestinal epithelium. Two key physical properties govern this process: aqueous solubility and membrane permeability.

Aqueous Kinetic Solubility

A compound must first dissolve in the gastrointestinal fluid before it can be absorbed. Poor solubility is a frequent and significant hurdle in drug development.

The kinetic solubility assay is a high-throughput method used early in discovery to estimate a compound's solubility under non-equilibrium conditions, which often mimics the situation in the gut after oral dosing. We use a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions. The assay relies on precipitating the compound from a DMSO stock solution and measuring the concentration of the remaining soluble material.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Compound Addition: In a 96-well plate, add 2 µL of each 10 mM stock solution to 198 µL of PBS (pH 7.4) to achieve a final nominal concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Filtration: Filter the suspension through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate from each well by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) against a standard curve prepared in PBS/DMSO to determine the concentration of the soluble compound.

Passive Permeability (PAMPA)

Once dissolved, a compound must cross the lipid membranes of intestinal cells. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models this passive diffusion process.[9][10]

PAMPA measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[11] This method specifically isolates passive transcellular permeability, avoiding the complexities of active transporters.[9][11] It is a cost-effective, high-throughput screen to rank-order compounds based on their intrinsic permeability.[11] Compounds with an effective permeability (Pe) value >1.5 x 10⁻⁶ cm/s are generally classified as having high permeability.[9]

  • Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the filter of each well of a 96-well donor plate and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Donor Plate Preparation: Dissolve test compounds in PBS (pH 7.4) to a final concentration of 10 µM. Add 200 µL of this solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 16-18 hours with gentle shaking.[12][13]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. The effective permeability (Pe) is then calculated using an established formula.

Section 2: Distribution - Plasma Protein Binding (PPB)

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.[5] A critical parameter influencing this is the extent to which a drug binds to plasma proteins like albumin.

Only the unbound, or "free," fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared from the body.[6] High plasma protein binding (>99%) can limit a drug's efficacy and complicates dosing. The Rapid Equilibrium Dialysis (RED) assay is considered the gold standard for determining the percentage of plasma protein binding (%PPB).[14][15] The device consists of two chambers separated by a semi-permeable membrane that allows the free drug to pass but retains the larger protein-drug complexes.[15]

  • Compound Spiking: Spike the test compound into pooled human plasma at a final concentration of 1 µM.

  • Loading the RED Device: Add 200 µL of the spiked plasma to the plasma chamber (red side) of the RED device insert. Add 350 µL of PBS (pH 7.4) to the buffer chamber (white side).

  • Incubation: Place the inserts into the base plate, seal, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[16]

  • Sampling: After incubation, remove 50 µL aliquots from both the plasma and buffer chambers.

  • Sample Preparation & Analysis: Add the plasma sample to 150 µL of acetonitrile to precipitate proteins. Add the buffer sample to 150 µL of a blank plasma/acetonitrile mixture to matrix-match. Centrifuge all samples.

  • Quantification: Analyze the supernatants by LC-MS/MS to determine the concentrations in both chambers. The percent bound is calculated from these values.

Section 3: Metabolism - Stability and CYP Inhibition

Metabolism describes the chemical modification of a drug by the body, primarily in the liver, to facilitate its excretion.[5] This is a major determinant of a drug's half-life and potential for drug-drug interactions (DDIs).

Metabolic Stability in Liver Microsomes

This assay assesses how quickly a compound is metabolized by the major drug-metabolizing enzymes.

Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[17][18] By incubating a compound with HLM in the presence of the necessary cofactor NADPH, we can measure the rate of disappearance of the parent compound over time.[19][20] This provides an in vitro intrinsic clearance value, which helps predict the in vivo hepatic clearance and half-life (T½) of the drug.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 1 µM Test Compound in Phosphate Buffer D Pre-warm Compound + Microsomes at 37°C A->D B Prepare Human Liver Microsomes (0.5 mg/mL) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction: Add NADPH C->E D->E F Take Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add Cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time Calculate T½ and Clint I->J G start Analog Synthesized sol_perm Solubility & Permeability Screen (PAMPA) start->sol_perm metabolism Metabolic Stability & CYP Inhibition Screen sol_perm->metabolism Solubility >50 µM Permeability >1.5 stop Deprioritize / Redesign sol_perm->stop Poor Solubility or Permeability ppb Plasma Protein Binding (RED) metabolism->ppb T½ >30 min CYP IC₅₀ >10 µM metabolism->stop High Clearance or Potent CYP Inhibition proceed Proceed to In Vivo PK Studies ppb->proceed PPB <99% ppb->stop PPB >99.5%

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine (CAS No. 90484-42-7). As a research chemical, its handling and disposal demand a thorough understanding of its constituent chemical moieties: a brominated aromatic ring, a thioether linkage, and a thiazole-amine structure. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The procedures outlined herein are based on established principles for handling halogenated organic compounds, aromatic amines, and sulfur-containing chemicals.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The structure of this compound suggests several potential hazards that inform the required disposal procedures. While specific toxicity data for this exact compound is limited, the hazards can be inferred from its structural components and data on analogous compounds.

Structural Analysis of Hazards:

  • Brominated Aromatic System: As a halogenated organic compound, this molecule is subject to specific environmental regulations.[1][2][3] Improper disposal can lead to persistent environmental contamination. Combustion must be carefully controlled to prevent the formation of hazardous byproducts like hydrobromic acid (HBr), dioxins, and furans.[1]

  • Aromatic Amine: Aromatic amines as a class are known for potential toxicity, including carcinogenicity and the ability to cause skin sensitization.[4] They can be harmful to aquatic life and should never be disposed of down the drain.[5][6]

  • Thiazole and Sulfanyl Groups: Sulfur-containing compounds can release toxic sulfur oxides (SOx) upon combustion.[7] Careless disposal of sulfur-containing waste may lead to the acidification of soil and groundwater.[8]

Based on data for structurally similar chemicals, the following hazards should be assumed.[9][10][11][12]

Hazard Category GHS Classification Precautionary Statements (P-phrases) Rationale & Causality
Acute Toxicity Warning: Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280The amine and thiazole moieties can be readily absorbed and may interfere with biological processes.
Skin Irritation Warning: Causes skin irritation.P302+P352, P332+P317, P362+P364Aromatic amines and sulfur compounds are frequently cited as skin irritants.
Eye Irritation Warning: Causes serious eye irritation.P305+P351+P338, P337+P317The chemical structure contains functional groups that can react with and damage sensitive eye tissues.
Respiratory Irritation Warning: May cause respiratory irritation.P304+P340, P319Inhalation of fine dust or aerosols can irritate the respiratory tract.
Aquatic Toxicity Warning: Very toxic to aquatic life with long-lasting effects.P273, P391Halogenated aromatic compounds are often persistent in the environment and exhibit high toxicity to aquatic organisms.

Personal Protective Equipment (PPE) for Waste Handling

To mitigate the risks identified above, all personnel handling waste containing this compound must use the following PPE. This creates a self-validating system of protection, ensuring that engineering controls are supplemented by a robust personal safety barrier.[5][13][14]

Protection Type Specification Justification
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Provides a chemical-resistant barrier to prevent skin contact and absorption.[5][13]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions or accidental aerosolization of solid waste.[13][15]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for solids) should be used if there is a risk of generating dust or aerosols.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[13][14]

Spill Management Protocol

Immediate and correct response to a spill is critical to containing contamination. The following protocol is for small-scale laboratory spills.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves a volatile solvent, evacuate the area.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7][14] Use non-sparking tools for cleanup.[7][16]

    • For Liquid Spills (in solution): Surround the spill with absorbent pads or dikes to prevent it from spreading. Apply absorbent material over the spill, working from the outside in.

  • Collect Waste: Carefully scoop the contaminated material into a designated, clearly labeled hazardous waste container.[16]

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Post-Cleanup: Remove PPE and wash hands thoroughly. Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) officer.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed hazardous waste management company.[5][16] It is classified as a halogenated organic waste and must not be mixed with non-halogenated waste streams.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation (Solid, Contaminated Labware, Solutions) Segregate Segregate as 'Halogenated Organic Waste' Start->Segregate Decision Is waste sharp or solid? Segregate->Decision SolidContainer Place in a puncture-resistant, leak-proof container with a secure lid. Decision->SolidContainer Solid LiquidContainer Place in a compatible, leak-proof solvent waste container. Decision->LiquidContainer Liquid/Solution Label Label Container with: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name Associated Hazards (Irritant, Aquatic Toxin) SolidContainer->Label LiquidContainer->Label Store Store in a designated, cool, well-ventilated satellite accumulation area. Away from incompatible materials. Label->Store Arrange Arrange for Pickup by Institutional EHS or Licensed Waste Contractor Store->Arrange

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Detailed Procedural Steps:

  • Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be managed as hazardous waste.[3]

  • Segregation at Source:

    • Immediately segregate all waste streams containing this chemical. This includes pure solid, solutions, contaminated labware (pipette tips, vials), and spill cleanup materials.

    • Designate a specific waste container for "Halogenated Organic Waste." This is the most critical step to ensure proper final treatment. Mixing with non-halogenated waste can complicate and increase the cost of disposal.

  • Containerization:

    • Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is clearly marked and has a secure, screw-top lid. Ensure the container is puncture-resistant if it will contain contaminated glassware.

    • Liquid Waste (Solutions): Use a designated, compatible solvent waste container (e.g., HDPE). Do not overfill; leave at least 10% headspace to allow for vapor expansion. Keep the container tightly sealed when not in use.[5]

  • Labeling:

    • All waste containers must be clearly and accurately labeled as soon as waste is added. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any solvents present.

      • The specific hazard characteristics: "Toxic," "Irritant," "Environmental Hazard."

      • The accumulation start date.

  • Storage:

    • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

    • The storage area must be cool, well-ventilated, and away from heat sources or direct sunlight.[5]

    • Ensure secondary containment is used to capture any potential leaks.

    • Store away from incompatible materials, especially strong oxidizing agents and acids.[17]

  • Final Disposal:

    • Do NOT attempt to treat this chemical waste in the lab.

    • Do NOT pour it down the drain or place it in regular trash.[5]

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste container. They will work with a licensed hazardous waste contractor who will likely use high-temperature incineration, the preferred method for destroying halogenated organic compounds.[1]

References

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.[Link]

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215. PubChem.[Link]

  • Amine Disposal For Businesses. Collect and Recycle.[Link]

  • Aromatic Amine Pollution. Sustainability Directory.[Link]

  • Aromatic Amines. Sustainability Directory.[Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.[Link]

  • Safety data sheet. Thor Specialities (UK) LTD.[Link]

  • Other Disposal Guidance | I-WASTE DST. US EPA.[Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Government of Alberta.[Link]

  • MATERIAL SAFETY DATA SHEET Sulfur. West Liberty University.[Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Government of Alberta.[Link]

  • 5-(2-Bromophenyl)sulfanyl-1,3-benzothiazol-4-amine. PubChem.[Link]

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. PubChem.[Link]

  • Environmental Fact Sheet, Organobromine. US EPA.[Link]

  • Sulfur Safety Data Sheet. ESPI Metals.[Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.[Link]

  • Federal Register, Volume 63 Issue 85. GovInfo.[Link]

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem.[Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.[Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-2. Occupational Safety and Health Administration.[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.[Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration.[Link]

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration.[Link]

  • N-(4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl)-2-methylpropanamide. PubChem.[Link]

  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide. PubChem.[Link]amide)

Sources

Comprehensive Safety and Handling Guide for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar molecules, established principles of laboratory safety, and authoritative guidelines.

Hazard Assessment: An Evidence-Based Approach

Due to the novelty of this compound, a comprehensive toxicological profile is not yet available. Therefore, a conservative approach to handling is imperative. The hazard assessment is based on the known risks associated with its structural components: a thiazole ring, an aromatic bromine group, and a sulfanyl linkage.

A structurally related compound, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, other brominated aminothiadiazole derivatives have been classified as acutely toxic if swallowed, in contact with skin, or if inhaled[2]. The presence of the bromophenyl group also warrants caution, as aromatic bromine compounds can have significant toxicological and ecotoxicological effects.

Based on this evidence, it is prudent to treat this compound as a substance with the potential for:

  • Acute Toxicity (oral, dermal, inhalation)

  • Skin and Eye Irritation/Corrosion

  • Respiratory Tract Irritation

  • Environmental Hazards

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with justifications rooted in the anticipated hazards.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Thiazole derivatives are known to cause serious eye irritation. Goggles provide direct protection, while a face shield offers a broader barrier against splashes and unforeseen reactions.
Hand Protection Disposable, powder-free nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves offer good resistance to a range of chemicals. Powder-free gloves are recommended to prevent contamination of the work area. Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or in situations with a high splash potential.A lab coat protects the skin and personal clothing from accidental contact. The use of a chemical-resistant apron provides an additional layer of protection against spills.
Respiratory Protection All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.The potential for respiratory irritation and acute toxicity through inhalation necessitates the use of engineering controls as the primary means of protection. Respirator use should be a last line of defense and requires a formal respiratory protection program.

Safe Handling Procedures and Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following procedures should be strictly adhered to.

Engineering Controls: The Foundation of Safety
  • Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must be performed in a properly functioning chemical fume hood.[3][4][5][6][7] The sash should be kept as low as possible to maximize containment while allowing for comfortable manipulation.[5][6][7] All equipment should be placed at least six inches from the face of the hood.[3][5][6][7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary equipment or chemicals to ensure proper airflow.[4][5][6][7]

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the solid compound to the reaction vessel, avoiding the generation of dust.

    • If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

  • Reaction Setup and Monitoring:

    • Set up all reactions in the fume hood, ensuring that all joints are properly sealed.

    • Continuously monitor the reaction for any signs of unexpected changes.

  • Post-Handling:

    • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly dispose of all contaminated disposable materials (gloves, weighing boats, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure's risk level.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Experimental Procedure risk_assessment Risk Assessment: - Scale of experiment? - Potential for splashing or aerosolization? - Duration of handling? start->risk_assessment low_risk Low Risk: - Small scale (<1g) - No splashing/aerosolization potential - Short duration risk_assessment->low_risk Low high_risk High Risk: - Large scale (>1g) - Potential for splashing/aerosolization - Extended duration risk_assessment->high_risk High base_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat low_risk->base_ppe enhanced_ppe Enhanced PPE: - Face Shield over Goggles - Double Nitrile Gloves or  Chemical-Resistant Gloves - Chemical-Resistant Apron high_risk->enhanced_ppe fume_hood Mandatory Engineering Control: Work in a Certified Chemical Fume Hood base_ppe->fume_hood enhanced_ppe->fume_hood end Proceed with Experiment fume_hood->end

Caption: PPE Selection Workflow Diagram.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of this compound must be treated as hazardous waste. Adherence to institutional and national regulations for hazardous waste disposal is mandatory.[8][9][10][11]

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound and any waste solvents from cleaning glassware must be collected in a separate, clearly labeled, and sealed hazardous waste container for liquid organic waste.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Labeling and Storage
  • All hazardous waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of any material containing this compound down the drain or in the regular trash.

By adhering to these comprehensive safety and handling guidelines, you can minimize your risk of exposure and ensure a safe and responsible laboratory environment.

References

  • Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Wollongong. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]

  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. Retrieved from [Link]

  • OnePointe Solutions. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]

  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Fume Hood Use and Safety Practices. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.